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  • Product: Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-
  • CAS: 88328-40-9

Core Science & Biosynthesis

Foundational

Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-: Structural Dynamics, Synthesis, and Pharmacological Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary The compound Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- (CAS: 883...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- (CAS: 88328-40-9) represents a highly specialized molecular hybrid that strategically integrates a nitroquinoline core with an electron-rich pyrrole moiety[1]. In medicinal chemistry, the quinoline scaffold is widely recognized as a "privileged structure" due to its broad spectrum of biological activities[2]. By installing a pyrrole ring at the C5 position and a nitro group at the C6 position, researchers have engineered a versatile intermediate. This specific substitution pattern is not arbitrary; it serves as a critical precursor for the synthesis of complex, polycyclic neuropharmacological agents, most notably selective 5-HT3 receptor partial agonists and 5-HT4 receptor antagonists[3][4].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a validated synthetic methodology based on the Clauson-Kaas reaction.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of this hybrid molecule is essential for downstream reaction planning and chromatographic purification. The data below summarizes the core identifiers and properties of the compound[2][5].

PropertyValue
Chemical Name Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-
CAS Registry Number 88328-40-9
Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
InChI Key WELLSXCNVOSIOG-UHFFFAOYSA-N
Precursor 6-Nitro-5-quinolinamine (CAS: 35975-00-9)
Pharmacophore Class Nitroquinoline / Pyrrole Hybrid

Structural Biology & Pharmacological Rationale

The "Push-Pull" Electronic System

The quinoline ring system inherently possesses an electron-deficient character due to the electronegative nitrogen atom in the pyridine ring[1]. Electrophilic substitutions (such as nitration) typically occur on the more electron-rich benzene portion of the quinoline core[1].

In Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- , the juxtaposition of the highly electron-withdrawing nitro (-NO₂) group at C6 and the electron-donating pyrrole ring at C5 creates a localized electronic "push-pull" system. This electronic interplay significantly influences the molecule's reactivity, making the pyrrole ring highly susceptible to subsequent electrophilic attacks or cyclization events.

Downstream Polycyclic Annulation (5-HT Receptor Ligands)

The strategic placement of the nitro group adjacent to the pyrrole is a masterclass in latent functional group design. In neuropharmacological drug development, this compound is utilized as a foundational building block.

  • Latent Amine: The C6 nitro group can be easily reduced via catalytic hydrogenation to yield a primary amine.

  • Annulation: The resulting 6-amino-5-(1H-pyrrol-1-yl)quinoline undergoes intramolecular cyclization, bridging the newly formed amine with the adjacent pyrrole ring.

  • Target Generation: This pathway yields complex tetracyclic or pentacyclic architectures, such as piperazinopyridopyrrolopyrazines [4]. These rigid polycyclic systems have been identified by Prunier, Rault, and colleagues as extremely potent, picomolar-affinity ligands for 5-HT3 receptors, exhibiting high selectivity over 5-HT1A, 5-HT1B, and 5-HT2C subtypes[3][4].

Pharmacology A Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- B Catalytic Hydrogenation (Nitro to Amine Reduction) A->B C Intramolecular Cyclization (Polycyclic Annulation) B->C D 5-HT3 Receptor Partial Agonists C->D E 5-HT4 Receptor Antagonists C->E

Caption: Downstream pharmacological application of the quinoline-pyrrole scaffold via annulation.

Synthetic Methodology: The Clauson-Kaas Approach

The most efficient and regioselective method to synthesize Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- is via the Clauson-Kaas pyrrole synthesis . This reaction utilizes 6-nitro-5-quinolinamine and 2,5-dimethoxytetrahydrofuran[3][6].

Mechanistic Causality
  • Reagent Choice: 2,5-dimethoxytetrahydrofuran acts as a stable, masked equivalent of succindialdehyde.

  • Solvent/Catalyst: Glacial acetic acid serves a dual purpose. It acts as the solvent and provides the acidic protons necessary to hydrolyze the acetal groups of the furan derivative, releasing the highly reactive succindialdehyde in situ.

  • Cyclocondensation: The primary amine of 6-nitro-5-quinolinamine undergoes a double condensation with the dialdehyde, followed by dehydration, to aromatize and form the N-substituted pyrrole ring[3].

Synthesis A 6-Nitro-5-quinolinamine (CAS: 35975-00-9) C Glacial Acetic Acid (Reflux, 118°C, 4h) A->C B 2,5-Dimethoxytetrahydrofuran (CAS: 696-59-3) B->C D Clauson-Kaas Cyclocondensation C->D E Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- (CAS: 88328-40-9) D->E

Caption: Clauson-Kaas synthesis workflow for Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-.

Step-by-Step Experimental Protocol

Objective: Synthesis of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- (Yield: ~55%)[6].

Materials:

  • 6-Nitro-5-quinolinamine (1.0 eq, ~10 mmol)

  • 2,5-Dimethoxytetrahydrofuran (1.2 eq, ~12 mmol)

  • Glacial acetic acid (30 mL)

  • Saturated aqueous NaHCO₃

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-nitro-5-quinolinamine in 30 mL of glacial acetic acid.

  • Activation & Addition: Add 2,5-dimethoxytetrahydrofuran dropwise to the stirring solution at room temperature.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4 hours. Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the bright yellow/orange amine spot indicates the consumption of the starting material.

  • Quenching & Neutralization: Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice. Cautiously neutralize the acidic mixture by adding saturated aqueous NaHCO₃ portion-wise until the pH reaches ~7.5-8.0. Causality: Neutralization is critical to precipitate the basic quinoline product and prevent the protonation of the quinoline nitrogen, which would keep the product water-soluble.

  • Extraction: Extract the aqueous phase with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude dark residue via silica gel flash column chromatography, eluting with a gradient of Hexane/EtOAc.

Quality Control (QC) & Validation:

  • LC-MS: Confirm the presence of the target mass (Calculated [M+H]⁺: 240.2 m/z).

  • ¹H NMR (CDCl₃): Verify the structure by the disappearance of the broad -NH₂ singlet (characteristic of the starting material) and the appearance of two distinct multiplets at ~6.4 ppm and ~7.1 ppm, corresponding to the newly formed pyrrole protons.

References

  • Benchchem. "Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- | 88328-40-9". Source: Benchchem Product Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlK0YVuT806fyujzTyFboyLIOiaPQj_3jyK3pSIdP2fKwxYRK1MMZTtj61IX3AguW53GCzHliAjOfxHtruW5eMFfvNB5G7U6uZFCTcTVOo2TkZ5PIKoXIsN1Xg3Komt3Cb85LKiQ==]
  • Benchchem. "Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- | Synthesis & Significance". Source: Benchchem Product Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGws-ToNrnHe-zlzUNk0dfWpCNvUSp8fm2aYJvsx7eT2Ob8RA9mYlX8IF1VV8VaJkkc-thsu096k61gOhIkrVo-W-mAQHx4MmuuDX6xXR31jBAk5cIuynwmD_BxhJ3umkZNEcZVHA==]
  • Chemsrc. "6-Nitro-5-quinolinamine | CAS#:35975-00-9". Source: Chemsrc Database. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLZIDw-na9J_7_P2nTOlcEY5KMHGwvxRQLj0gRGg6Y4ou40yMBUBEl2LwQVqG08rIj1z61iSQIBN5y_S58RK2HXDoZErZDKQ8DSbktx7arN3zwF7zqiDyNAllgBBryWlcQx9nahzVZ-Tt-aUCvGUUB]
  • Ambeed. "696-59-3 | 2,5-Dimethoxytetrahydrofuran". Source: Ambeed Product Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUF9H2c9A_N8cmrSBXwH7ZyiR2Wg5-awDlhX8K9JStntPMZUHwj8ennynOpFGv8hhfW7t9oevuuTEzXDuIBTD6cgFrzDE-nVw4xJRMPb7iUzt_jOJWxPU2BldXlAbof6xPoYCSdFPSkg==]
  • Prunier, H., et al. "Novel Selective and Partial Agonists of 5-HT3 Receptors. Part 1. Synthesis and Biological Evaluation of Piperazinopyrrolothienopyrazines." Journal of Medicinal Chemistry, 1996, 39(10), 2068-2080. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP_pniaydOTHU7KYsu1JVstjZegt5qpgQJHBWaB54nlrNDa87LFBqTosD-SwYR6o6PKd4suRAiIeOb7TUyQLnVALbbPMmwOg07_accbmPipJsqpo33yRxEvFpjh_M3ZPDYSRL8Pg==]
  • Prunier, H., et al. "Novel and Selective Partial Agonists of 5-HT3 Receptors. 2. Synthesis and Biological Evaluation of Piperazinopyridopyrrolopyrazines, Piperazinopyrroloquinoxalines, and Piperazinopyridopyrroloquinoxalines." Journal of Medicinal Chemistry, 1997, 40(12), 1808-1819. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYtAfuL3ExrIGgRsi_bdUV8nuGp_g6CuEjK6u31Vfvgonb4jyOf8Zvuyy-HP45T0P4oc5rh92YqLUHaZKtgnjQbwiTJQIt330be2ilmbbrSMzm5IYn6sAl8nWKuUYLcWxHdKGZLw==]

Sources

Exploratory

mechanism of action for 6-nitro-5-(1H-pyrrol-1-yl)quinoline derivatives

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 6-nitro-5-(1H-pyrrol-1-yl)quinoline Derivatives Abstract The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 6-nitro-5-(1H-pyrrol-1-yl)quinoline Derivatives

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a specific, yet under-explored subclass: 6-nitro-5-(1H-pyrrol-1-yl)quinoline derivatives. The introduction of a nitro group and a pyrrole moiety to the quinoline core is anticipated to confer novel biological activities.[5] This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining a systematic approach to unravel the mechanism of action of these promising compounds. We will delve into hypothesized molecular targets, propose a comprehensive experimental framework for mechanism elucidation, and provide detailed protocols for key assays.

Introduction: The Therapeutic Potential of Quinoline Derivatives

Quinoline and its derivatives have long been a focal point of medicinal chemistry research due to their presence in various biologically active natural products and synthetic molecules.[4][6] Their diverse pharmacological profiles stem from their ability to interact with a multitude of biological targets.[3][6] In the realm of oncology, quinoline-based compounds have demonstrated efficacy through various mechanisms, including:

  • Inhibition of Protein Kinases: Many quinoline derivatives act as inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[7][8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

  • Topoisomerase Inhibition: Some quinoline analogs interfere with the function of topoisomerases, enzymes essential for DNA replication and repair, leading to cell death in rapidly dividing cancer cells.[7]

  • Induction of Apoptosis: A significant number of anticancer agents, including certain quinoline derivatives, exert their effects by triggering programmed cell death, or apoptosis, in malignant cells.[7]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at various checkpoints.[7]

The specific substitution pattern on the quinoline ring system plays a pivotal role in determining the compound's biological activity and mechanism of action.[9] The focus of this guide, 6-nitro-5-(1H-pyrrol-1-yl)quinoline, combines the established quinoline scaffold with two key functional groups:

  • The Nitro Group: This strong electron-withdrawing group can significantly alter the electronic properties of the quinoline ring, potentially influencing its binding affinity to target proteins and its metabolic stability.[5]

  • The Pyrrole Moiety: Pyrrole-containing structures are found in various kinase inhibitors and other biologically active molecules, where they often engage in critical interactions within the binding pockets of their targets.[10]

Given this structural composition, it is plausible that 6-nitro-5-(1H-pyrrol-1-yl)quinoline derivatives may exhibit potent anticancer activity through the modulation of key signaling pathways.

Hypothesized Mechanism of Action: A Focus on Kinase Inhibition

Based on the known activities of related pyrrolo-quinoline and nitroquinoline compounds, a primary hypothesis is that 6-nitro-5-(1H-pyrrol-1-yl)quinoline derivatives function as inhibitors of protein kinases . Specifically, members of the PI3K-related kinase (PIKK) family, such as ATM and mTOR, are potential targets, as other pyrrolo-quinoline derivatives have shown inhibitory activity against these enzymes.[11]

Proposed Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers. Inhibition of key kinases within this pathway is a validated strategy for cancer therapy. We hypothesize that 6-nitro-5-(1H-pyrrol-1-yl)quinoline derivatives may interrupt this signaling cascade, leading to downstream effects such as cell cycle arrest and apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Cell_Cycle Cell Cycle Progression Akt->Cell_Cycle S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibitor 6-nitro-5-(1H-pyrrol-1-yl) quinoline derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Framework for Mechanism of Action Elucidation

A multi-pronged approach is necessary to rigorously test our hypothesis and fully characterize the mechanism of action. This framework encompasses in vitro biochemical assays, cell-based functional assays, and target deconvolution studies.

G Start Start: 6-nitro-5-(1H-pyrrol-1-yl) quinoline derivatives Biochemical In Vitro Biochemical Assays Start->Biochemical CellBased Cell-Based Functional Assays Start->CellBased TargetID Target Identification & Validation Biochemical->TargetID KinaseAssay Kinase Inhibition Assay Biochemical->KinaseAssay BindingAssay Direct Binding Assay (e.g., SPR, MST) Biochemical->BindingAssay CellBased->TargetID Viability Cell Viability Assay (MTT/MTS) CellBased->Viability Apoptosis Apoptosis Assay (Annexin V/PI) CellBased->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) CellBased->CellCycle WesternBlot Western Blot (Pathway Analysis) CellBased->WesternBlot MoA Mechanism of Action Elucidation TargetID->MoA CETSA Cellular Thermal Shift Assay (CETSA) TargetID->CETSA Pulldown Affinity Pulldown Mass Spectrometry TargetID->Pulldown sub_Biochemical sub_CellBased sub_TargetID

Caption: Experimental workflow for mechanism of action elucidation.

In Vitro Biochemical Assays

The initial step is to determine if the compounds directly interact with and inhibit the activity of purified kinases.

3.1.1. Kinase Inhibition Assay

Objective: To quantify the inhibitory potency of the derivatives against a panel of protein kinases, with an initial focus on the PIKK family (e.g., PI3K, mTOR, ATM).

Methodology: An in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, can be employed. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[12][13]

Step-by-Step Protocol (ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Serially dilute the 6-nitro-5-(1H-pyrrol-1-yl)quinoline derivatives in kinase buffer with a final DMSO concentration not exceeding 1%.

    • Prepare a solution of the purified kinase (e.g., mTOR) in kinase buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted compound or vehicle control (DMSO).

    • Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate for 1 hour at 30°C.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical Kinase Inhibition Data

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)ATM IC₅₀ (nM)
Derivative 15025500
Derivative 212080>1000
Staurosporine51015
Cell-Based Functional Assays

These assays are crucial to confirm that the observed in vitro activity translates to a functional effect in a cellular context.[14][15]

3.2.1. Cell Viability and Proliferation Assay

Objective: To determine the cytotoxic and anti-proliferative effects of the compounds on various cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values.

3.2.2. Apoptosis Assay

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Methodology: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect apoptosis.[14][16] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Step-by-Step Protocol (Annexin V/PI Staining):

  • Cell Treatment: Treat cancer cells with the quinoline derivatives at their GI₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

3.2.3. Cell Cycle Analysis

Objective: To investigate the effect of the compounds on cell cycle progression.

Methodology: Propidium iodide (PI) staining of DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]

Step-by-Step Protocol (PI Staining for Cell Cycle):

  • Cell Treatment: Treat cells with the quinoline derivatives for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Target Deconvolution and Validation

While the initial assays may support the kinase inhibition hypothesis, it is crucial to identify the specific molecular target(s) within the cell.

3.3.1. Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct binding targets of the quinoline derivatives in a cellular environment.

Methodology: CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.[18] Changes in the thermal stability of proteins in the presence of the compound can be detected by Western blotting or mass spectrometry.

Step-by-Step Protocol (CETSA with Western Blot):

  • Cell Treatment: Treat intact cells with the compound or vehicle.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the soluble fraction by Western blotting using an antibody against the hypothesized target protein (e.g., mTOR).

  • Data Analysis: A shift in the melting curve of the target protein in the compound-treated samples compared to the control indicates direct binding.

Conclusion

The 6-nitro-5-(1H-pyrrol-1-yl)quinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic approach outlined in this guide, from initial in vitro screening to cell-based functional assays and target validation, provides a robust framework for elucidating their mechanism of action. By understanding the molecular targets and the cellular pathways modulated by these compounds, we can pave the way for their rational optimization and potential clinical development as next-generation anticancer drugs.

References

  • Review on recent development of quinoline for anticancer activities. (2022). Inorganic and Nano-Metal Chemistry.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Current Medicinal Chemistry.
  • Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present). (2026). Bentham Science.
  • Cell Cycle Proliferation | Cell-Based Functional Assay.BD Biosciences.
  • In Vitro Kinase Inhibition Assays.Bio-protocol.
  • Cell-Based Assays Guide. (2025). Antibodies.com.
  • Apoptosis and Cell Health Detection.Elabscience.
  • Guide to cell health assays.Abcam.
  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology.
  • Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence. (2022). Scientific Reports.
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays.STAR Protocols.
  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors.Drug Discovery Today.
  • Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- | 88328-40-9.Benchchem.
  • Methods for Detecting Kinase Activity.Cayman Chemical.
  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. (2002). Bioorganic & Medicinal Chemistry Letters.
  • New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives. (2014).
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). Acta Pharmaceutica.
  • Biological activities of quinoline derivatives. (2009). Mini Reviews in Medicinal Chemistry.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2026).
  • Biological Activities of Quinoline Derivatives.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2026). International Journal of Pharmaceutical Research.
  • Pyrrolo-quinoline derivatives as potential antineoplastic drugs. (2000). Bioorganic & Medicinal Chemistry.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.Journal of Biomolecular Structure and Dynamics.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). Journal of Experimental and Clinical Medicine.
  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis in.Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evalu

Sources

Foundational

An In-Depth Technical Guide to the NMR Spectral Assignment of 6-nitro-5-(1H-pyrrol-1-yl)quinoline

Abstract This technical guide provides a comprehensive analysis and detailed protocol for the complete assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-nitro-5-(1H-pyrrol-1-yl)quinoline. This mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis and detailed protocol for the complete assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-nitro-5-(1H-pyrrol-1-yl)quinoline. This molecule presents a unique spectroscopic challenge due to the intricate interplay of electronic effects from the electron-withdrawing nitro group and the electron-rich pyrrole moiety, coupled with significant steric hindrance between these adjacent substituents on the quinoline core. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of NMR spectral interpretation for complex heterocyclic systems. We will delve into the theoretical underpinnings of the expected chemical shifts and coupling constants, and provide a step-by-step methodology for unambiguous spectral assignment using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments. All theoretical data is supported by established principles of NMR spectroscopy and comparative analysis with related structural motifs.

Introduction: Structural and Electronic Landscape

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The title compound, 6-nitro-5-(1H-pyrrol-1-yl)quinoline, is a sophisticated derivative featuring a highly electron-withdrawing nitro group at the C6 position and an electron-rich N-linked pyrrole ring at the C5 position.[2] This substitution pattern creates a complex electronic environment that profoundly influences the NMR spectrum.

The nitro group, a powerful deactivating group, will significantly deshield protons and carbons in its vicinity, particularly those on the benzenoid ring of the quinoline system. Conversely, the pyrrole ring is an electron-rich aromatic system that can donate electron density into the quinoline core, though this effect will be modulated by its orientation relative to the quinoline plane. The juxtaposition of these two bulky groups at the C5 and C6 positions introduces considerable steric strain, which is likely to restrict the rotation of the C5-N(pyrrole) bond. This restricted rotation can lead to atropisomerism, where the molecule exists as a mixture of slowly interconverting rotational isomers, potentially resulting in doubled or broadened signals in the NMR spectrum.[3][4]

A thorough NMR analysis is therefore essential to not only confirm the primary structure but also to gain insights into the conformational dynamics of this intriguing molecule.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 6-nitro-5-(1H-pyrrol-1-yl)quinoline is predicted to be complex, with distinct regions for the quinoline and pyrrole protons. The chemical shifts will be governed by the anisotropic and electronic effects of the fused ring system and the substituents.

Quinoline Ring Protons

The protons of the quinoline core are expected to resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm.[5]

  • H2 and H4: These protons on the pyridine ring are the most deshielded due to the adjacent electronegative nitrogen atom. H2 is typically found at the lowest field (δ ≈ 8.8-9.0 ppm), appearing as a doublet of doublets due to coupling with H3 and H4. H4 will also be downfield (δ ≈ 8.0-8.2 ppm) and will show coupling to H3 and H2.

  • H3: This proton will be located upfield relative to H2 and H4 (δ ≈ 7.3-7.5 ppm) and will appear as a doublet of doublets, coupling to both H2 and H4.

  • H7 and H8: The substitution at C5 and C6 will significantly impact the chemical shifts of the remaining protons on the benzenoid ring. H8 is expected to be downfield (δ ≈ 8.0-8.3 ppm) due to the peri-effect of the nitrogen at position 1. H7 will likely be upfield relative to H8 (δ ≈ 7.6-7.8 ppm). The presence of the bulky pyrrole group at C5 may cause through-space deshielding of H4.

Pyrrole Ring Protons

The protons of the 1H-pyrrol-1-yl group are also aromatic and will exhibit characteristic chemical shifts.[6]

  • H2' and H5' (α-protons): These protons, adjacent to the nitrogen, are typically found downfield of the β-protons (δ ≈ 6.8-7.2 ppm) and will appear as a triplet (or more complex multiplet if rotation is restricted).

  • H3' and H4' (β-protons): These protons are more shielded and will resonate upfield (δ ≈ 6.2-6.5 ppm), also as a triplet or multiplet.[7]

The exact chemical shifts of the pyrrole protons will be highly dependent on the dihedral angle between the pyrrole and quinoline rings, a consequence of the steric hindrance.

Predicted Coupling Constants

The expected proton-proton coupling constants (J-values) are crucial for confirming assignments:

Coupling Typical Value (Hz) Notes
³J(H2,H3)4.0 - 5.0Ortho coupling in the pyridine ring.
⁴J(H2,H4)1.5 - 2.0Meta coupling across the nitrogen.
³J(H3,H4)8.0 - 9.0Ortho coupling in the pyridine ring.
³J(H7,H8)8.5 - 9.5Ortho coupling in the benzenoid ring.
³J(H2',H3')2.5 - 3.5Vicinal coupling in the pyrrole ring.
³J(H3',H4')3.0 - 4.0Vicinal coupling in the pyrrole ring.
⁴J(H2',H4')1.0 - 2.0Long-range coupling in the pyrrole ring.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a count of the unique carbon environments. Due to the lack of symmetry, all 13 carbons of the core structure are expected to be distinct.

Quinoline Ring Carbons

The chemical shifts of the quinoline carbons are spread over a wide range.[1][8]

  • C2 and C8a: These carbons, adjacent to the nitrogen, will be significantly downfield (δ ≈ 148-152 ppm).

  • C4a: This quaternary carbon will be found around δ ≈ 128-130 ppm.

  • C5 and C6: These carbons are directly attached to the substituents. The C6 bearing the nitro group will be downfield (δ ≈ 145-150 ppm), while the C5 attached to the pyrrole nitrogen will also be downfield (δ ≈ 135-140 ppm).

  • Other Carbons: The remaining carbons will resonate in the range of δ ≈ 120-135 ppm.

Pyrrole Ring Carbons

The pyrrole carbons will have characteristic chemical shifts.

  • C2' and C5' (α-carbons): These carbons are adjacent to the nitrogen and will appear at approximately δ ≈ 120-125 ppm.

  • C3' and C4' (β-carbons): These carbons are more shielded and will be found at approximately δ ≈ 110-115 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-nitro-5-(1H-pyrrol-1-yl)quinoline

Position Predicted ¹H (ppm) Predicted ¹³C (ppm) Notes
28.8 - 9.0150 - 152Deshielded by nitrogen.
37.4 - 7.6122 - 124
48.1 - 8.3136 - 138
4a-128 - 130Quaternary.
5-135 - 140Substituted with pyrrole.
6-146 - 149Substituted with nitro group.
77.7 - 7.9125 - 127
88.2 - 8.4129 - 131Peri to nitrogen.
8a-148 - 150Quaternary, adjacent to N.
2'6.9 - 7.1121 - 123Pyrrole α-position.
3'6.3 - 6.5111 - 113Pyrrole β-position.
4'6.3 - 6.5111 - 113Pyrrole β-position.
5'6.9 - 7.1121 - 123Pyrrole α-position.

Note: These are predicted ranges and actual values may vary depending on solvent and experimental conditions.

Experimental Protocols for Unambiguous Assignment

A combination of 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals.

Sample Preparation
  • Dissolution: Dissolve 10-15 mg of 6-nitro-5-(1H-pyrrol-1-yl)quinoline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for highly conjugated systems due to its excellent solubilizing power.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Standard: The residual solvent peak can be used as a primary reference. For highly accurate work, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

Workflow for NMR Spectral Assignment

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_assignment Spectral Assignment H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Assign_H Proton Assignment H1->Assign_H C13 ¹³C NMR DEPT DEPT-135 C13->DEPT Assign_C Carbon Assignment DEPT->Assign_C COSY->Assign_H HSQC ¹H-¹³C HSQC HSQC->Assign_C HMBC ¹H-¹³C HMBC Assign_Q Quaternary Carbon Assignment HMBC->Assign_Q NOESY ¹H-¹H NOESY/ROESY Conformation Conformational Analysis NOESY->Conformation Assign_H->HSQC Assign_H->HMBC Assign_H->NOESY Assign_C->HMBC

Caption: Workflow for the complete NMR spectral assignment.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled. This is the primary tool for tracing the connectivity within the quinoline and pyrrole spin systems.

  • Expected Correlations:

    • H2 ↔ H3 ↔ H4

    • H7 ↔ H8

    • H2' ↔ H3' ↔ H4' ↔ H5'

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with its directly attached carbon atom. This provides a direct link between the ¹H and ¹³C spectra.

  • Expected Correlations:

    • H2 ↔ C2

    • H3 ↔ C3

    • H4 ↔ C4

    • H7 ↔ C7

    • H8 ↔ C8

    • H2'/H5' ↔ C2'/C5'

    • H3'/H4' ↔ C3'/C4'

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and for piecing together the different fragments of the molecule.

  • Key Expected Correlations for Quaternary Carbons:

    • H4, H7 → C5

    • H7, H8 → C6

    • H4, H8 → C4a

    • H2, H7 → C8a

¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)

NOESY (for smaller molecules) or ROESY (for medium-sized molecules where NOE may be close to zero) experiments show through-space correlations between protons that are close to each other, regardless of whether they are J-coupled. This is vital for determining the conformation around the C5-N(pyrrole) bond.[9][10]

  • Key Expected Correlations:

    • H4 ↔ H2' (and/or H5'): A strong NOE/ROE between the quinoline H4 proton and one of the pyrrole α-protons would provide definitive evidence of their spatial proximity and give insight into the preferred rotational conformation.

    • H7 ↔ Pyrrole protons: Depending on the conformation, correlations between H7 and the pyrrole protons may also be observed.

Logical Steps for Spectral Assignment

G A Identify Spin Systems (COSY) B Assign Protons (¹H Chemical Shifts & Couplings) A->B C Assign Protonated Carbons (HSQC) B->C D Assign Quaternary Carbons (HMBC) C->D E Confirm Conformation (NOESY/ROESY) D->E F Final Assignment E->F

Caption: A logical flowchart for the assignment process.

Conclusion

The complete NMR spectral assignment of 6-nitro-5-(1H-pyrrol-1-yl)quinoline is a challenging but achievable task through the systematic application of modern 1D and 2D NMR techniques. The key to a successful assignment lies in the careful analysis of coupling networks (COSY), direct and long-range heteronuclear correlations (HSQC and HMBC), and through-space interactions (NOESY/ROESY). This guide provides the foundational knowledge and a robust experimental workflow for researchers to confidently elucidate the structure and conformation of this complex heterocyclic molecule. The insights gained from a detailed NMR analysis are invaluable for understanding the structure-activity relationships of this and related compounds in the context of drug discovery and materials science.

References

  • Jiang, X., et al. (2021). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry, 9, 688357. Available at: [Link]

  • Jiang, X., et al. (2021). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry. Available at: [Link]

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. Available at: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • SpectraBase. (n.d.). Quinoline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Pytela, O., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(7), 1853. Available at: [Link]

  • University of Hiroshima. (n.d.). ROESY. Available at: [Link]

  • Decatur, J. (2018). NOESY and ROESY. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link]

  • Pytela, O., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. Available at: [Link]

  • UNC Wilmington. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available at: [Link]

  • Redalyc. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of aromatic regions in atropisomers 2 and 3 (d6‐DMSO or CDCl3); ΔT represents atropisomeric thermal interconversion; Hashtag symbol marks chloroform signal. Available at: [Link]

  • ResearchGate. (n.d.). Detailed NOESY/T-ROESY analysis as an effective method for eliminating spin diffusion from 2D NOE spectra of small flexible molecules. Available at: [Link]

  • Tosoh Analysis and Research Center Co., Ltd. (2024). NMR応用例 ~溶液NMR測定法紹介 ①NOESY. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Novel 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes]: synthesis, cross-coupling reactions, and photophysical properties. Available at: [Link]

  • ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Available at: [Link]

  • Seixas, R. S. G. R., et al. (2011). An experimental NMR and computational study of 4-quinolones and related compounds. Magnetic Resonance in Chemistry, 49(5), 245-253. Available at: [Link]

  • MDPI. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Available at: [Link]

  • PMC. (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Available at: [Link]

  • SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • White Rose Research Online. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. Available at: [Link]

  • PMC. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Available at: [Link]

  • PMC. (2022). Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Available at: [Link]

  • PMC. (n.d.). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Available at: [Link]

  • PMC. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. Available at: [Link]

  • PMC. (n.d.). Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. Available at: [Link]

  • MDPI. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Available at: [Link]

  • Research Collection. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 an. Available at: [Link]

  • Semantic Scholar. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Available at: [Link]

  • MDPI. (2025). Novel 5-Aryl-[3][4][11]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Available at: [Link]

  • MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Available at: [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Available at: [Link]##

Abstract

This technical guide provides a comprehensive analysis and detailed protocol for the complete assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-nitro-5-(1H-pyrrol-1-yl)quinoline. This molecule presents a unique spectroscopic challenge due to the intricate interplay of electronic effects from the electron-withdrawing nitro group and the electron-rich pyrrole moiety, coupled with significant steric hindrance between these adjacent substituents on the quinoline core. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of NMR spectral interpretation for complex heterocyclic systems. We will delve into the theoretical underpinnings of the expected chemical shifts and coupling constants, and provide a step-by-step methodology for unambiguous spectral assignment using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments. All theoretical data is supported by established principles of NMR spectroscopy and comparative analysis with related structural motifs.

Introduction: Structural and Electronic Landscape

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The title compound, 6-nitro-5-(1H-pyrrol-1-yl)quinoline, is a sophisticated derivative featuring a highly electron-withdrawing nitro group at the C6 position and an electron-rich N-linked pyrrole ring at the C5 position.[2] This substitution pattern creates a complex electronic environment that profoundly influences the NMR spectrum.

The nitro group, a powerful deactivating group, will significantly deshield protons and carbons in its vicinity, particularly those on the benzenoid ring of the quinoline system. Conversely, the pyrrole ring is an electron-rich aromatic system that can donate electron density into the quinoline core, though this effect will be modulated by its orientation relative to the quinoline plane. The juxtaposition of these two bulky groups at the C5 and C6 positions introduces considerable steric strain, which is likely to restrict the rotation of the C5-N(pyrrole) bond. This restricted rotation can lead to atropisomerism, where the molecule exists as a mixture of slowly interconverting rotational isomers, potentially resulting in doubled or broadened signals in the NMR spectrum.[3][4]

A thorough NMR analysis is therefore essential to not only confirm the primary structure but also to gain insights into the conformational dynamics of this intriguing molecule.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 6-nitro-5-(1H-pyrrol-1-yl)quinoline is predicted to be complex, with distinct regions for the quinoline and pyrrole protons. The chemical shifts will be governed by the anisotropic and electronic effects of the fused ring system and the substituents.

Quinoline Ring Protons

The protons of the quinoline core are expected to resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm.[5]

  • H2 and H4: These protons on the pyridine ring are the most deshielded due to the adjacent electronegative nitrogen atom. H2 is typically found at the lowest field (δ ≈ 8.8-9.0 ppm), appearing as a doublet of doublets due to coupling with H3 and H4. H4 will also be downfield (δ ≈ 8.0-8.2 ppm) and will show coupling to H3 and H2.

  • H3: This proton will be located upfield relative to H2 and H4 (δ ≈ 7.3-7.5 ppm) and will appear as a doublet of doublets, coupling to both H2 and H4.

  • H7 and H8: The substitution at C5 and C6 will significantly impact the chemical shifts of the remaining protons on the benzenoid ring. H8 is expected to be downfield (δ ≈ 8.0-8.3 ppm) due to the peri-effect of the nitrogen at position 1. H7 will likely be upfield relative to H8 (δ ≈ 7.6-7.8 ppm). The presence of the bulky pyrrole group at C5 may cause through-space deshielding of H4.

Pyrrole Ring Protons

The protons of the 1H-pyrrol-1-yl group are also aromatic and will exhibit characteristic chemical shifts.[6]

  • H2' and H5' (α-protons): These protons, adjacent to the nitrogen, are typically found downfield of the β-protons (δ ≈ 6.8-7.2 ppm) and will appear as a triplet (or more complex multiplet if rotation is restricted).

  • H3' and H4' (β-protons): These protons are more shielded and will resonate upfield (δ ≈ 6.2-6.5 ppm), also as a triplet or multiplet.[7]

The exact chemical shifts of the pyrrole protons will be highly dependent on the dihedral angle between the pyrrole and quinoline rings, a consequence of the steric hindrance.

Predicted Coupling Constants

The expected proton-proton coupling constants (J-values) are crucial for confirming assignments:

Coupling Typical Value (Hz) Notes
³J(H2,H3)4.0 - 5.0Ortho coupling in the pyridine ring.
⁴J(H2,H4)1.5 - 2.0Meta coupling across the nitrogen.
³J(H3,H4)8.0 - 9.0Ortho coupling in the pyridine ring.
³J(H7,H8)8.5 - 9.5Ortho coupling in the benzenoid ring.
³J(H2',H3')2.5 - 3.5Vicinal coupling in the pyrrole ring.
³J(H3',H4')3.0 - 4.0Vicinal coupling in the pyrrole ring.
⁴J(H2',H4')1.0 - 2.0Long-range coupling in the pyrrole ring.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a count of the unique carbon environments. Due to the lack of symmetry, all 13 carbons of the core structure are expected to be distinct.

Quinoline Ring Carbons

The chemical shifts of the quinoline carbons are spread over a wide range.[1][8]

  • C2 and C8a: These carbons, adjacent to the nitrogen, will be significantly downfield (δ ≈ 148-152 ppm).

  • C4a: This quaternary carbon will be found around δ ≈ 128-130 ppm.

  • C5 and C6: These carbons are directly attached to the substituents. The C6 bearing the nitro group will be downfield (δ ≈ 145-150 ppm), while the C5 attached to the pyrrole nitrogen will also be downfield (δ ≈ 135-140 ppm).

  • Other Carbons: The remaining carbons will resonate in the range of δ ≈ 120-135 ppm.

Pyrrole Ring Carbons

The pyrrole carbons will have characteristic chemical shifts.

  • C2' and C5' (α-carbons): These carbons are adjacent to the nitrogen and will appear at approximately δ ≈ 120-125 ppm.

  • C3' and C4' (β-carbons): These carbons are more shielded and will be found at approximately δ ≈ 110-115 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-nitro-5-(1H-pyrrol-1-yl)quinoline

Position Predicted ¹H (ppm) Predicted ¹³C (ppm) Notes
28.8 - 9.0150 - 152Deshielded by nitrogen.
37.4 - 7.6122 - 124
48.1 - 8.3136 - 138
4a-128 - 130Quaternary.
5-135 - 140Substituted with pyrrole.
6-146 - 149Substituted with nitro group.
77.7 - 7.9125 - 127
88.2 - 8.4129 - 131Peri to nitrogen.
8a-148 - 150Quaternary, adjacent to N.
2'6.9 - 7.1121 - 123Pyrrole α-position.
3'6.3 - 6.5111 - 113Pyrrole β-position.
4'6.3 - 6.5111 - 113Pyrrole β-position.
5'6.9 - 7.1121 - 123Pyrrole α-position.

Note: These are predicted ranges and actual values may vary depending on solvent and experimental conditions.

Experimental Protocols for Unambiguous Assignment

A combination of 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals.

Sample Preparation
  • Dissolution: Dissolve 10-15 mg of 6-nitro-5-(1H-pyrrol-1-yl)quinoline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for highly conjugated systems due to its excellent solubilizing power.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Standard: The residual solvent peak can be used as a primary reference. For highly accurate work, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

Workflow for NMR Spectral Assignment

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_assignment Spectral Assignment H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Assign_H Proton Assignment H1->Assign_H C13 ¹³C NMR DEPT DEPT-135 C13->DEPT Assign_C Carbon Assignment DEPT->Assign_C COSY->Assign_H HSQC ¹H-¹³C HSQC HSQC->Assign_C HMBC ¹H-¹³C HMBC Assign_Q Quaternary Carbon Assignment HMBC->Assign_Q NOESY ¹H-¹H NOESY/ROESY Conformation Conformational Analysis NOESY->Conformation Assign_H->HSQC Assign_H->HMBC Assign_H->NOESY Assign_C->HMBC

Caption: Workflow for the complete NMR spectral assignment.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled. This is the primary tool for tracing the connectivity within the quinoline and pyrrole spin systems.

  • Expected Correlations:

    • H2 ↔ H3 ↔ H4

    • H7 ↔ H8

    • H2' ↔ H3' ↔ H4' ↔ H5'

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with its directly attached carbon atom. This provides a direct link between the ¹H and ¹³C spectra.

  • Expected Correlations:

    • H2 ↔ C2

    • H3 ↔ C3

    • H4 ↔ C4

    • H7 ↔ C7

    • H8 ↔ C8

    • H2'/H5' ↔ C2'/C5'

    • H3'/H4' ↔ C3'/C4'

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and for piecing together the different fragments of the molecule.

  • Key Expected Correlations for Quaternary Carbons:

    • H4, H7 → C5

    • H7, H8 → C6

    • H4, H8 → C4a

    • H2, H7 → C8a

¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)

NOESY (for smaller molecules) or ROESY (for medium-sized molecules where NOE may be close to zero) experiments show through-space correlations between protons that are close to each other, regardless of whether they are J-coupled. This is vital for determining the conformation around the C5-N(pyrrole) bond.[9][10]

  • Key Expected Correlations:

    • H4 ↔ H2' (and/or H5'): A strong NOE/ROE between the quinoline H4 proton and one of the pyrrole α-protons would provide definitive evidence of their spatial proximity and give insight into the preferred rotational conformation.

    • H7 ↔ Pyrrole protons: Depending on the conformation, correlations between H7 and the pyrrole protons may also be observed.

Logical Steps for Spectral Assignment

G A Identify Spin Systems (COSY) B Assign Protons (¹H Chemical Shifts & Couplings) A->B C Assign Protonated Carbons (HSQC) B->C D Assign Quaternary Carbons (HMBC) C->D E Confirm Conformation (NOESY/ROESY) D->E F Final Assignment E->F

Caption: A logical flowchart for the assignment process.

Conclusion

The complete NMR spectral assignment of 6-nitro-5-(1H-pyrrol-1-yl)quinoline is a challenging but achievable task through the systematic application of modern 1D and 2D NMR techniques. The key to a successful assignment lies in the careful analysis of coupling networks (COSY), direct and long-range heteronuclear correlations (HSQC and HMBC), and through-space interactions (NOESY/ROESY). This guide provides the foundational knowledge and a robust experimental workflow for researchers to confidently elucidate the structure and conformation of this complex heterocyclic molecule. The insights gained from a detailed NMR analysis are invaluable for understanding the structure-activity relationships of this and related compounds in the context of drug discovery and materials science.

References

  • Jiang, X., et al. (2021). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry, 9, 688357. Available at: [Link]

  • Jiang, X., et al. (2021). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry. Available at: [Link]

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. Available at: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • SpectraBase. (n.d.). Quinoline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Pytela, O., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(7), 1853. Available at: [Link]

  • University of Hiroshima. (n.d.). ROESY. Available at: [Link]

  • Decatur, J. (2018). NOESY and ROESY. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link]

  • Pytela, O., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. Available at: [Link]

  • UNC Wilmington. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available at: [Link]

  • Redalyc. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of aromatic regions in atropisomers 2 and 3 (d6‐DMSO or CDCl3); ΔT represents atropisomeric thermal interconversion; Hashtag symbol marks chloroform signal. Available at: [Link]

  • ResearchGate. (n.d.). Detailed NOESY/T-ROESY analysis as an effective method for eliminating spin diffusion from 2D NOE spectra of small flexible molecules. Available at: [Link]

  • Tosoh Analysis and Research Center Co., Ltd. (2024). NMR応用例 ~溶液NMR測定法紹介 ①NOESY. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Novel 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes]: synthesis, cross-coupling reactions, and photophysical properties. Available at: [Link]

  • ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Available at: [Link]

  • Seixas, R. S. G. R., et al. (2011). An experimental NMR and computational study of 4-quinolones and related compounds. Magnetic Resonance in Chemistry, 49(5), 245-253. Available at: [Link]

  • MDPI. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Available at: [Link]

  • PMC. (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Available at: [Link]

  • SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • White Rose Research Online. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. Available at: [Link]

  • PMC. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Available at: [Link]

  • PMC. (2022). Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Available at: [Link]

  • PMC. (n.d.). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Available at: [Link]

  • PMC. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. Available at: [Link]

  • PMC. (n.d.). Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. Available at: [Link]

  • MDPI. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Available at: [Link]

  • Research Collection. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 an. Available at: [Link]

  • Semantic Scholar. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Available at: [Link]

  • MDPI. (2025). Novel 5-Aryl-[3][4][11]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Available at: [Link]

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  • Iraqi Journal of Pharmaceutical Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Crystallographic Analysis of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-: A Case of Undetermined Structure

For Researchers, Scientists, and Drug Development Professionals Preamble: The Quest for Crystalline Veracity In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms w...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Crystalline Veracity

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a crystal lattice is paramount. It dictates a molecule's physical properties, its interactions with biological targets, and ultimately, its efficacy and viability as a therapeutic agent or functional material. This guide focuses on the specific compound Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- , a molecule of significant interest due to its hybrid structure, combining the pharmacologically relevant quinoline scaffold with a nitro group and a pyrrole moiety.[1]

A comprehensive review of the scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a critical knowledge gap: as of the date of this publication, no experimental single-crystal X-ray diffraction data for Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- has been deposited or published.[1] While the compound is registered under CAS number 88328-40-9, its solid-state structure remains unelucidated.

This guide, therefore, takes a unique approach. Instead of presenting established data, it serves as a roadmap for researchers, providing a theoretical framework and a practical, step-by-step protocol for determining the crystal structure of this and similar novel compounds. We will delve into the anticipated structural features based on analogous molecules, outline a robust experimental plan, and provide the necessary context for interpreting the eventual findings.

Molecular Architecture and Predicted Crystallographic Parameters

The structure of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- is a fascinating amalgamation of functional groups, each contributing to its overall electronic and steric profile. The quinoline core is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds.[1] The attachment of an electron-withdrawing nitro group at the 6-position and an electron-rich pyrrole ring at the 5-position suggests a molecule with a complex electronic landscape, potentially leading to interesting intermolecular interactions in the solid state.[1]

Insights from Analogous Structures

In the absence of direct data, we can infer potential crystallographic parameters by examining related structures. By analyzing compounds with similar functional groups, we can hypothesize the likely crystal system, space group, and key structural features.

CompoundCrystal SystemSpace GroupKey Structural FeatureReference
4-chloro-8-nitroquinolineOrthorhombicPbc2₁Planar quinoline ring[1]
8-(tert-butyl)-2-methyl-5-nitroquinolineMonoclinicP2₁/cPlanar quinoline ring[1]
2-((E)-4-methylstyryl)-8-nitroquinolineOrthorhombicPbcaNear-planar molecular geometry[1]

Based on these analogs, it is probable that Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- would crystallize in a common space group such as P2₁/c or Pbca.[1] A key structural feature to be determined will be the dihedral angle between the quinoline and pyrrole rings, which is expected to be non-zero due to steric hindrance between the two ring systems.[1]

Experimental Workflow for Crystal Structure Determination

The following section outlines a detailed, self-validating protocol for the synthesis, crystallization, and X-ray diffraction analysis of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-.

Synthesis of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-

A plausible synthetic route would involve a multi-step process, likely culminating in the formation of the quinoline ring system. A hypothetical Povarov-type reaction could be employed, reacting 4-(1H-pyrrol-1-yl)-3-nitroaniline with an appropriate aldehyde and a dienophile.[1] Alternatively, a palladium-catalyzed cross-coupling reaction could be utilized to construct a precursor containing the pyrrole and nitro-substituted aniline core, followed by an intramolecular cyclization to form the quinoline ring.[1]

Diagram of a Hypothetical Synthetic Workflow:

Synthetic Workflow cluster_synthesis Synthesis Precursors 4-(1H-pyrrol-1-yl)-3-nitroaniline + Aldehyde + Dienophile Reaction Povarov-Type Reaction or Pd-Catalyzed Cyclization Precursors->Reaction Reagents & Conditions Crude_Product Crude Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- Purification->Pure_Product

Caption: A generalized workflow for the synthesis and purification of the target compound.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A systematic approach using various crystallization techniques is recommended.

Step-by-Step Crystallization Screening:

  • Material Purity: Ensure the starting material is of the highest possible purity (>99%), as impurities can inhibit crystal growth.

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near saturation in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion (Liquid-Liquid):

    • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is sparingly soluble, but the two solvents are miscible).

    • The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further to 4°C.

Diagram of the Crystallization Process:

Crystallization Workflow Pure_Compound Pure Compound Solvent_Screening Solvent Screening Pure_Compound->Solvent_Screening Crystallization_Methods Crystallization Methods Solvent_Screening->Crystallization_Methods Slow_Evaporation Slow Evaporation Crystallization_Methods->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Crystallization_Methods->Vapor_Diffusion Cooling Cooling Crystallization_Methods->Cooling Single_Crystals Single Crystals Slow_Evaporation->Single_Crystals Vapor_Diffusion->Single_Crystals Cooling->Single_Crystals

Caption: A decision tree for the systematic approach to single-crystal growth.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the following steps are undertaken to determine the crystal structure.

Data Collection and Structure Refinement:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a beam of X-rays and recording the diffraction pattern on a detector. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Data Deposition and Dissemination

Upon successful determination of the crystal structure, it is imperative for the advancement of science that the data be deposited in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[2] Deposition ensures that the data is preserved, curated, and made accessible to the global scientific community.

Conclusion and Future Outlook

While the crystal structure of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- remains to be experimentally determined, this guide provides a comprehensive framework for its elucidation. The predicted structural features, based on analogous compounds, offer a tantalizing glimpse into its solid-state architecture. The detailed experimental protocols presented herein are designed to empower researchers to undertake this challenge and contribute to the growing body of crystallographic knowledge. The eventual determination of this structure will undoubtedly provide valuable insights for the design of novel therapeutic agents and functional materials.

References

  • Novel 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes]: synthesis, cross-coupling reactions, and photophysical properties - New Journal of Chemistry (RSC Publishing). (2021, February 10). Retrieved from [Link]

  • 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem. (n.d.). Retrieved from [Link]

  • Crystallography Open Database: Information card for entry 7221027. (n.d.). Retrieved from [Link]

  • The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved from [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Electronic and Photophysical Properties of Nitro-Substituted Pyrrolyl Quinolines

Abstract This technical guide provides a comprehensive exploration of the synthesis, electronic structure, and photophysical characteristics of nitro-substituted pyrrolyl quinolines. This class of heterocyclic compounds,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the synthesis, electronic structure, and photophysical characteristics of nitro-substituted pyrrolyl quinolines. This class of heterocyclic compounds, which marries the electron-donating nature of the pyrrole moiety with the electron-accepting quinoline scaffold, further functionalized with a potent electron-withdrawing nitro group, presents a unique platform for developing advanced materials with tunable optoelectronic properties. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and in-depth analysis of structure-property relationships. We will delve into the synthetic strategies for accessing these molecules, their detailed characterization through spectroscopic and electrochemical techniques, and the computational modeling that underpins our understanding of their behavior at a molecular level.

Introduction: The Intriguing Interplay of Electron Donor-Acceptor Systems

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, renowned for its presence in numerous bioactive compounds and its favorable electronic properties.[1] When fused or linked to a pyrrole ring, an electron-rich five-membered heterocycle, the resulting pyrrolyl quinoline scaffold exhibits intriguing electronic and photophysical behavior, often characterized by intramolecular charge transfer (ICT) states.[2][3] The introduction of a nitro (NO₂) group, a powerful electron-withdrawing substituent, onto this framework dramatically modulates its properties.[4]

The position of the nitro group on either the pyrrole or the quinoline moiety can significantly influence the electronic distribution, leading to a spectrum of compounds with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[5] This fine-tuning is paramount for applications in fields such as organic light-emitting diodes (OLEDs), fluorescent sensors, and photodynamic therapy.[2] This guide will elucidate the fundamental principles governing these properties and provide the necessary technical details for their investigation.

Synthetic Strategies: Building the Core Scaffold

The synthesis of nitro-substituted pyrrolyl quinolines can be approached through two primary strategies: the construction of the pyrrolyl quinoline core followed by nitration, or the use of nitro-substituted precursors in the ring-forming reactions.

Synthesis of the Pyrrolyl Quinoline Core

Several established methods can be employed to construct the pyrrolyl quinoline skeleton.

  • Cascade Synthesis: A one-pot approach can be utilized, for instance, through the formal [3 + 2]-cycloaddition of push-pull nitro heterocycles with carbonyl-stabilized quinolinium ylides.[6]

  • Reductive Cyclization: Another powerful method involves the reductive cyclization of nitroarenes, such as the reaction of 2-nitrochalcones with activated methylene isocyanides.[7]

  • From Nitro-Aryl Precursors: A multi-step synthesis can begin with a commercially available nitro-substituted starting material, such as 2-nitrophenylacetic acid, which can be converted to 2-(1-pyrrolyl)phenylacetic acid and subsequently cyclized to form the pyrrolo[1,2-a]quinoline core.

Introduction of the Nitro Group

The nitro group can be introduced either on the precursor molecules or on the final pyrrolyl quinoline scaffold.

  • Nitration of Pyrrolyl Quinolines: Direct nitration of the pyrrolyl quinoline core can be achieved using standard nitrating agents like nitric acid in a suitable solvent. The regioselectivity of this electrophilic aromatic substitution will be dictated by the electron density of the different positions on the aromatic rings.

  • Using Nitro-Substituted Precursors: A more controlled approach involves the use of building blocks that already contain the nitro group. For example, a nitro-substituted aniline can be used in a Friedländer-type synthesis to construct the quinoline ring.[8]

The following diagram illustrates a generalized workflow for the synthesis and purification of these compounds.

Figure 1: General Synthetic and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Precursor_Selection Select Nitro-Substituted or Unsubstituted Precursors Ring_Formation Pyrrolyl Quinoline Ring Formation Precursor_Selection->Ring_Formation Nitration Nitration (if applicable) Ring_Formation->Nitration Workup Reaction Workup & Extraction Nitration->Workup Crude Product Chromatography Column Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Characterization Structural Characterization (NMR, MS, IR) Recrystallization->Characterization Pure Compound

Caption: A typical workflow for the synthesis, purification, and structural confirmation of nitro-substituted pyrrolyl quinolines.

Electronic Properties: A Spectroscopic and Electrochemical Perspective

The electronic properties of nitro-substituted pyrrolyl quinolines are governed by the interplay between the electron-donating pyrrole, the electron-accepting quinoline, and the strongly electron-withdrawing nitro group. These properties can be probed using a combination of UV-Visible spectroscopy and electrochemistry.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectra of these compounds are expected to exhibit bands corresponding to π-π* and n-π* transitions. The presence of a strong intramolecular charge transfer (ICT) character will likely result in a low-energy absorption band that is sensitive to the substitution pattern and solvent polarity. The nitro group's position will significantly influence the energy of this ICT band.[4]

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to determine the redox potentials of these molecules, which are directly related to their HOMO and LUMO energy levels.[9] The reduction of the nitro group is typically an irreversible process observed at negative potentials.[10][11] The oxidation of the pyrrolyl quinoline core, on the other hand, provides information about the HOMO energy level.

Experimental Protocol: Cyclic Voltammetry

  • Solution Preparation: Prepare a 1 mM solution of the nitro-substituted pyrrolyl quinoline in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Cell Setup: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently negative to observe the reduction of the nitro group, and then reversing the scan to a positive potential to observe the oxidation of the molecule.

  • Data Analysis: Determine the peak potentials for the oxidation and reduction processes. The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation and reduction peaks, respectively, using empirical relationships.

The following diagram illustrates the key components and process of a cyclic voltammetry experiment.

Figure 2: Cyclic Voltammetry Experimental Setup Potentiostat Potentiostat Working_Electrode Working Electrode (Glassy Carbon) Potentiostat->Working_Electrode Counter_Electrode Counter Electrode (Pt wire) Potentiostat->Counter_Electrode Reference_Electrode Reference Electrode (Ag/AgCl) Potentiostat->Reference_Electrode Electrolyte_Solution Analyte in Electrolyte Solution Working_Electrode->Electrolyte_Solution Counter_Electrode->Electrolyte_Solution Reference_Electrode->Electrolyte_Solution

Caption: A schematic of a three-electrode setup for cyclic voltammetry measurements.

Photophysical Properties: Unraveling the Emissive Pathways

The introduction of a nitro group often leads to fluorescence quenching in many aromatic systems. However, in certain molecular architectures, particularly those with strong ICT character, significant emission can still be observed.[12][13] The photophysical properties of nitro-substituted pyrrolyl quinolines are expected to be highly dependent on the substitution pattern and the surrounding environment.

Fluorescence Spectroscopy and Solvatochromism

The fluorescence emission spectra of these compounds will provide insights into the nature of their excited states. A large Stokes shift (the difference in wavelength between the absorption and emission maxima) is often indicative of a significant change in geometry or electronic distribution upon excitation, which is characteristic of ICT states.[3]

The phenomenon of solvatochromism, where the emission wavelength shifts with the polarity of the solvent, is a key indicator of an ICT excited state. A bathochromic (red) shift in more polar solvents suggests that the excited state has a larger dipole moment than the ground state.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are crucial for evaluating the potential of these compounds in applications such as bioimaging and sensing.

Experimental Protocol: Fluorescence Quantum Yield Measurement (Relative Method)

  • Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate or rhodamine 6G).

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.

  • Spectra Acquisition: Record the absorption and fluorescence emission spectra for all solutions. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots (Grad) is used in the following equation to calculate the quantum yield of the sample (Φs):

    Φs = Φr * (Grads / Gradr) * (ηs² / ηr²)

    where Φr is the quantum yield of the reference, and ηs and ηr are the refractive indices of the sample and reference solutions, respectively.

Computational Modeling: A Theoretical Lens into Molecular Properties

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the electronic and photophysical properties of molecules.[1][14]

Ground State Properties (DFT)

DFT calculations can provide optimized ground-state geometries, HOMO and LUMO energy levels, and molecular electrostatic potential maps. These calculations are invaluable for understanding the electronic distribution and reactivity of nitro-substituted pyrrolyl quinolines.

Excited State Properties (TD-DFT)

TD-DFT is used to calculate the energies of electronic transitions, which can be correlated with experimental UV-Vis absorption spectra.[15] It can also provide insights into the nature of the excited states (e.g., π-π* or ICT) and help to rationalize the observed photophysical properties.

The following table summarizes key electronic and photophysical parameters and the techniques used to determine them.

PropertyDescriptionExperimental TechniqueComputational Method
λabs Wavelength of maximum absorptionUV-Visible SpectroscopyTD-DFT
λem Wavelength of maximum emissionFluorescence SpectroscopyTD-DFT
Stokes Shift Δλ = λem - λabsUV-Vis & FluorescenceTD-DFT
ΦF Fluorescence Quantum YieldComparative Fluorimetry-
τ Fluorescence LifetimeTime-Correlated Single Photon Counting (TCSPC)-
EHOMO Highest Occupied Molecular Orbital EnergyCyclic VoltammetryDFT
ELUMO Lowest Unoccupied Molecular Orbital EnergyCyclic VoltammetryDFT

Conclusion and Future Outlook

Nitro-substituted pyrrolyl quinolines represent a versatile class of compounds with significant potential for the development of novel functional materials. The strategic placement of the nitro group on the pyrrolyl quinoline scaffold allows for the fine-tuning of their electronic and photophysical properties. This guide has provided a comprehensive overview of the synthetic methodologies, characterization techniques, and computational approaches necessary to explore this fascinating area of research. Further investigations into the excited-state dynamics and the development of structure-property relationships will undoubtedly pave the way for their application in advanced technologies, from molecular sensing to optoelectronic devices.

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  • (2024). Cascade Synthesis of Pyrrolo[1,2-a]quinolines and Pyrrolo[2,1-a]isoquinolines via Formal [3 + 2]-Cycloaddition of Push–Pull Nitro Heterocycles with Carbonyl-Stabilized Quinolinium/Isoquinolinium Ylides. The Journal of Organic Chemistry.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). Molecules.
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  • Facile Synthesis of Pyrrolyl 4-Quinolinone Alkaloid Quinolactacide by 9-AJ-Catalyzed Tandem Acyl Transfer–Cyclization of o-Alkynoylaniline Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis, TD-DFT, and optical properties study of a chromeno-quinoline (acceptor) and mirror-less laser action enabled by energy transfer from a conjugated-polymer (Donor). (2022). Chemical Physics Letters.
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  • Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. (2025). The Journal of Physical Chemistry B.
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  • Pyrrolylquinoline-BF 2 and BPh 2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties. (2021). Crystals.
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  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. (2021).
  • Pyrrolylquinoline-BF2 and BPh2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties. (n.d.). Retrieved from [Link]

  • Nitro-Substituted Dipyrrolyldiketone BF 2 Complexes as Electronic-State-Adjustable Anion-Responsive π-Electronic Systems. (2021). Molecules.
  • Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. (2025). Molecules.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv

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Exploratory

A Senior Application Scientist’s Guide to the Preliminary Bioactivity Screening of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-

Executive Summary This technical guide provides a comprehensive framework for conducting the preliminary bioactivity screening of the novel chemical entity, Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-. The molecular architect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive framework for conducting the preliminary bioactivity screening of the novel chemical entity, Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-. The molecular architecture of this compound, which integrates a quinoline scaffold, a nitro group, and a pyrrole moiety, suggests a strong potential for significant pharmacological activity. The quinoline core is a "privileged scaffold" found in numerous therapeutic agents, particularly in oncology and infectious diseases.[1][2] The strategic placement of a nitro group suggests possibilities for hypoxia-activated pro-drug mechanisms, a desirable trait in cancer therapy, while the pyrrole ring is a key component in many bioactive natural products.[3][4]

This guide, designed for researchers and drug development professionals, eschews a rigid template in favor of a logically structured, rationale-driven approach. We will detail field-proven protocols for assessing three primary areas of bioactivity: Anticancer , Antimicrobial , and Antioxidant properties. Each protocol is presented as a self-validating system, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: Deconstructing the Pharmacological Potential

The rationale for investigating Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- stems from the established biological activities of its constituent chemical motifs. The hybridization of these pharmacophores into a single molecule is a deliberate strategy aimed at creating a novel entity with potentially synergistic or enhanced biological effects.[4]

  • 1.1 The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry The quinoline ring system is a mainstay in drug discovery, renowned for a wide spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5][6] Its planar, aromatic structure allows it to effectively intercalate with DNA or bind to the ATP-binding sites of various enzymes, such as topoisomerases and protein kinases, thereby disrupting critical cellular processes in pathogens and cancer cells.[1][5]

  • 1.2 The Nitro Group: A Key to Selective Cytotoxicity The presence of a nitroaromatic group is of particular interest in oncology. The hypoxic (low oxygen) microenvironment of solid tumors can facilitate the bioreduction of the nitro group by cellular reductases.[3] This process can generate reactive nitrogen species, leading to targeted cytotoxicity within the tumor while sparing healthy, normoxic tissues. Furthermore, nitro-substituted quinolines have demonstrated potent anticancer and antimicrobial activities.[7][8][9]

  • 1.3 The Pyrrole Moiety: A Versatile Bioactive Heterocycle The pyrrole ring is a fundamental component of many vital biological molecules, including heme and chlorophyll.[4] Its incorporation into synthetic compounds often imparts significant biological activity. The combination of the electron-rich pyrrole ring with the electron-deficient nitro-quinoline system creates a unique electronic profile that may lead to novel target interactions and a distinct pharmacological profile.[4]

Overall Screening Strategy

The preliminary evaluation will follow a tiered approach, beginning with broad-spectrum assays to confirm activity and progressing toward more specific assessments. This workflow ensures an efficient use of resources, prioritizing the most promising therapeutic avenues for further investigation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic & Secondary Screening Compound Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- Cytotoxicity Anticancer: In Vitro Cytotoxicity (MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Susceptibility (MIC Assay) Compound->Antimicrobial Antioxidant Antioxidant Potential (DPPH Assay) Compound->Antioxidant Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, DNA Intercalation) Cytotoxicity->Mechanism If IC50 is potent Bactericidal Bactericidal/Bacteriostatic Determination (MBC Assay) Antimicrobial->Bactericidal If MIC is low AdvancedAntioxidant Advanced Antioxidant Assays (e.g., ORAC, ABTS) Antioxidant->AdvancedAntioxidant If scavenging activity is high

Caption: High-level workflow for the preliminary bioactivity screening.

In Vitro Anticancer Activity Screening

The primary objective is to determine if the compound exhibits cytotoxic or cytostatic effects against human cancer cells. Quinoline derivatives are known to act through various anticancer mechanisms, including the inhibition of kinases (like EGFR and Pim-1), topoisomerase inhibition, and the disruption of microtubule assembly.[2][10][11]

Core Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess metabolic activity as an indicator of cell viability.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[14][15]

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], PC-3 [prostate]) and a non-cancerous control cell line (e.g., Vero or NIH/3T3 ) in appropriate media until they reach ~80% confluency.

    • Trypsinize and count the cells. Seed the cells into 96-well microtiter plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and an untreated control.

    • Incubate the plates for 48 to 72 hours.

  • MTT Incubation & Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound required to inhibit cell growth by 50%.

Data Presentation: Cytotoxicity Profile

Summarize the calculated IC₅₀ values in a clear, comparative table.

Cell LineCancer TypeIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Positive Control (e.g., Doxorubicin)
MCF-7Breast Adenocarcinoma[Experimental Value][Literature/Experimental Value]
A549Lung Carcinoma[Experimental Value][Literature/Experimental Value]
PC-3Prostate Adenocarcinoma[Experimental Value][Literature/Experimental Value]
VeroNormal Kidney Epithelial[Experimental Value][Literature/Experimental Value]
Potential Anticancer Mechanisms of Quinoline Derivatives

Based on extensive literature, a potent cytotoxic effect would warrant further investigation into several potential mechanisms of action.[1][2][5]

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA (Replication & Transcription) Topoisomerase Topoisomerase Topoisomerase->DNA relaxes supercoils Kinase Signaling Kinases (e.g., EGFR, Pim-1) Proliferation Cell Proliferation & Survival Kinase->Proliferation promotes Compound Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- Compound->DNA Intercalation Compound->Topoisomerase Inhibition Compound->Kinase Inhibition

Caption: Hypothesized anticancer mechanisms of quinoline derivatives.

Antimicrobial Activity Screening

Numerous quinoline derivatives, including the fluoroquinolone antibiotics, are potent antibacterial agents.[16] Their primary mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[17] Therefore, assessing the antimicrobial properties of a novel quinoline is a critical step.

Core Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]

Step-by-Step Methodology:

  • Bacterial Strains & Inoculum Preparation:

    • Select a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922) strains.

    • Grow the bacteria in a suitable broth (e.g., Mueller-Hinton Broth) overnight.

    • Dilute the overnight culture to achieve a standardized final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Plate Setup:

    • In a 96-well U-bottom plate, add 50 µL of sterile broth to all wells.

    • Prepare a stock solution of the test compound in DMSO and add 50 µL of a 2x concentrated starting solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

    • This creates a gradient of compound concentrations. Include a positive control (a known antibiotic like Ciprofloxacin) and a negative/growth control (no compound).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).[18]

Data Presentation: Antimicrobial Profile
Bacterial StrainGram StainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Ciprofloxacin
Staphylococcus aureusPositive[Experimental Value][Literature/Experimental Value]
Escherichia coliNegative[Experimental Value][Literature/Experimental Value]
Workflow: From Bacteriostatic to Bactericidal Effect

A low MIC value indicates potent activity but does not distinguish between inhibiting growth (bacteriostatic) and killing the bacteria (bactericidal). The Minimum Bactericidal Concentration (MBC) assay is a necessary follow-up.

G cluster_workflow Antimicrobial Testing Workflow MIC Determine MIC (Broth Microdilution) Plate Plate aliquots from clear wells (MIC, 2xMIC, 4xMIC) onto agar MIC->Plate Incubate Incubate agar plates for 24 hours Plate->Incubate MBC Determine MBC (Lowest concentration with no colony growth) Incubate->MBC

Caption: Workflow for determining MIC and subsequent MBC.

Antioxidant Activity Screening

The generation of reactive oxygen species (ROS) is a hallmark of many diseases, and compounds capable of scavenging these radicals have therapeutic potential.[3] Several in vitro methods are available to assess antioxidant capacity.[20][21]

Core Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple spectrophotometric method to measure a compound's ability to act as a free radical scavenger or hydrogen donor.[22][23] DPPH is a stable free radical with a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless/yellowish molecule, and the color change is proportional to the antioxidant activity.[22]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in methanol or ethanol.

    • Prepare a standard antioxidant solution (e.g., Ascorbic acid or Trolox) for comparison.

    • Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution.

    • Add varying concentrations of the test compound or standard to the DPPH solution.

    • Include a control containing only the DPPH solution and solvent.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solutions at approximately 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation: Antioxidant Capacity
CompoundIC₅₀ (µg/mL) for DPPH Scavenging
Test Compound[Experimental Value]
Ascorbic Acid (Standard)[Literature/Experimental Value]

Interpretation and Future Directions

The results from this preliminary screening will provide a foundational understanding of the bioactivity of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-.

  • Potent Anticancer Activity (Low IC₅₀): If the compound demonstrates significant and selective cytotoxicity against cancer cell lines, future work should focus on elucidating its specific mechanism of action. This could involve enzyme inhibition assays (e.g., against topoisomerases or kinases), cell cycle analysis, and apoptosis assays.[24]

  • Potent Antimicrobial Activity (Low MIC): If the compound shows strong activity against bacterial strains, subsequent studies should determine if the effect is bactericidal (MBC assay) and investigate its mechanism, such as inhibition of DNA gyrase.[17] Exploring its activity against drug-resistant strains would also be a high priority.[25]

  • Significant Antioxidant Activity: Strong radical scavenging ability may suggest a role in mitigating diseases associated with oxidative stress. Further assays like ABTS or ORAC could be employed to confirm this activity.[23][26]

Ultimately, the data gathered from these initial screens will guide structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, paving the way for more advanced preclinical development.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google AI.
  • Chen, S. L., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed.
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Semantic Scholar.
  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PMC.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (n.d.). Semantic Scholar.
  • Discovering novel 3-nitroquinolines as a new class of anticancer agents. (2008). PubMed.
  • MTT Test. (2024). Eurofins.
  • MTT assay. (n.d.). Wikipedia.
  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (2024). ACS Publications.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC.
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). PMC.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI.
  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (2024). PubMed.
  • Validating the anticancer activity of 8-(Morpholin-4-yl)-5-nitroquinoline in specific cancer cell lines. (n.d.). Benchchem.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH.
  • A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold. (n.d.). Benchchem.
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science.
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). ResearchGate.
  • Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- | 88328-40-9. (n.d.). Benchchem.
  • Evaluation of natural and synthetic compounds according to their antioxidant activity using a multivariate approach. (n.d.). Scilit.
  • Screening Methods of Antioxidant Activity: An Overview. (2026). ResearchGate.
  • Predicting antioxidant activity of compounds based on chemical structure using machine learning methods. (2024). The Korean Journal of Physiology & Pharmacology.
  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PMC.
  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (2022). MDPI.
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). PMC.
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023). MDPI.
  • Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. (n.d.). Der Pharma Chemica.
  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (n.d.). IJTSRD.
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). degruyter.com.
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  • Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. (2022). Frontiers.
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  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). PubMed.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica.
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Foundational

An In-Depth Technical Guide on the Thermodynamic Stability of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-

This guide provides a comprehensive technical overview of the thermodynamic stability of the novel heterocyclic compound, Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-. Designed for researchers, scientists, and professionals in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the thermodynamic stability of the novel heterocyclic compound, Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of physical organic chemistry and computational modeling to project the stability profile of this molecule. While direct experimental data for this specific compound is not yet prevalent in published literature, this guide establishes a robust framework for its evaluation, drawing upon the well-documented properties of its constituent functional moieties: the quinoline core, the electron-withdrawing nitro group, and the aromatic pyrrole substituent.

Executive Summary

Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- is a complex heterocyclic molecule with potential applications in medicinal chemistry and materials science.[1][2][3] Its thermodynamic stability is a critical parameter influencing its synthesis, storage, formulation, and biological activity. This guide elucidates the anticipated thermodynamic characteristics of the molecule, details the experimental methodologies required for its empirical validation, and outlines computational approaches for a predictive understanding of its stability. The interplay between the electron-deficient quinoline ring, the destabilizing effect of the nitro group, and the electronic contribution of the pyrrolyl substituent are central to this analysis.

Molecular Architecture and its Influence on Thermodynamic Stability

The structure of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- is characterized by a quinoline scaffold, which is a fused bicyclic heterocycle composed of a benzene ring and a pyridine ring.[1] The presence of a nitro group at the 6-position and a pyrrol-1-yl group at the 5-position introduces significant electronic and steric complexities that are expected to govern its overall stability.

The quinoline ring itself is an aromatic system, which confers a degree of inherent stability.[3] However, the introduction of substituents can modulate this. The nitro group is a strong electron-withdrawing group, which can decrease the electron density of the quinoline ring system.[4][5] This electronic perturbation can influence the bond dissociation energies within the molecule, potentially creating pathways for thermal decomposition. Nitroaromatic compounds are known for their energetic properties and potential thermal hazards, primarily due to the high bond-dissociation energy of the C-NO2 bond.[6]

Conversely, the 1H-pyrrol-1-yl substituent is an electron-rich five-membered aromatic heterocycle.[7] Its electronic contribution to the quinoline system will be influenced by the degree of coplanarity between the two ring systems. Steric hindrance between the pyrrole ring and the adjacent nitro group may force a non-planar conformation, which could impact the overall conjugation and, consequently, the thermodynamic stability.

Figure 1: Conceptual diagram of the structural components influencing the thermodynamic stability of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-.

Experimental Determination of Thermodynamic Stability

A definitive assessment of the thermodynamic stability of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- necessitates a suite of thermo-analytical techniques. These methods provide quantitative data on the material's response to temperature changes under controlled conditions.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a primary technique for determining melting point, enthalpy of fusion, and decomposition temperatures and enthalpies.[8][9]

Experimental Protocol:

  • A small, precisely weighed sample (1-5 mg) of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference are placed in the DSC furnace and heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow to the sample is monitored relative to the reference. An endothermic peak will indicate melting, while an exothermic event will signify decomposition.

  • The onset temperature of the decomposition exotherm is a key indicator of the compound's thermal stability.[8]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which a material begins to degrade and to quantify the mass loss associated with decomposition.

Experimental Protocol:

  • A small sample (5-10 mg) of the compound is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (inert or oxidative).

  • The mass of the sample is continuously recorded. The temperature at which a significant mass loss begins is the decomposition temperature.

Experimental_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Sample Preparation (1-5 mg in Al pan) DSC_Heating Controlled Heating (e.g., 10 °C/min in N2) DSC_Sample->DSC_Heating DSC_Data Data Acquisition (Heat Flow vs. Temp) DSC_Heating->DSC_Data DSC_Analysis Analysis (Melting Point, T_decomp, ΔH_decomp) DSC_Data->DSC_Analysis TGA_Sample Sample Preparation (5-10 mg in TGA pan) TGA_Heating Controlled Heating (e.g., 10 °C/min) TGA_Sample->TGA_Heating TGA_Data Data Acquisition (Mass vs. Temp) TGA_Heating->TGA_Data TGA_Analysis Analysis (Decomposition Temp, Mass Loss) TGA_Data->TGA_Analysis

Figure 2: Standard experimental workflow for the thermal analysis of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-.

Computational Prediction of Thermodynamic Stability

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the thermodynamic stability of molecules.[10][11][12]

Key Computational Parameters
  • HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability.[10] A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity.

  • Bond Dissociation Energy (BDE): Calculating the BDE for key bonds, such as the C-NO2 bond, can provide insight into the initial steps of thermal decomposition. A lower BDE suggests a more labile bond and a lower decomposition temperature.

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[13] This can help predict sites susceptible to chemical attack, which can be precursors to degradation.

Computational Protocol
  • Geometry Optimization: The three-dimensional structure of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- is optimized to its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[11]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).[11]

  • Electronic Property Calculation: The HOMO and LUMO energies, MEP, and other electronic descriptors are calculated from the optimized structure.

Computational_Workflow Input Molecular Structure (Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-) DFT_Calc DFT Calculation (e.g., B3LYP/6-311G(d,p)) Input->DFT_Calc Geom_Opt Geometry Optimization DFT_Calc->Geom_Opt Freq_Analysis Frequency Analysis Geom_Opt->Freq_Analysis Electronic_Props Electronic Property Calculation Geom_Opt->Electronic_Props Output Predicted Stability Parameters (HOMO-LUMO Gap, BDE, MEP) Electronic_Props->Output

Figure 3: A typical computational workflow for predicting the thermodynamic stability of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-.

Anticipated Decomposition Pathways

Based on the chemistry of related compounds, the thermal decomposition of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- is likely to be complex. The initial step is often the homolytic cleavage of the C-NO2 bond, a common decomposition pathway for nitroaromatic compounds.[6] This would generate a quinolinyl radical and a nitrogen dioxide radical. Subsequent reactions could involve intramolecular rearrangements, intermolecular reactions, and fragmentation of the heterocyclic rings, leading to the evolution of gases such as NOx, CO, and HCN.[9] The presence of the pyrrole ring may introduce additional, unique decomposition pathways.

Conclusion and Future Directions

The thermodynamic stability of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- is a multifaceted property governed by the electronic and steric interplay of its quinoline, nitro, and pyrrole moieties. This guide has outlined the theoretical considerations and the established experimental and computational methodologies for a comprehensive stability assessment.

Future research should prioritize the empirical determination of the thermal properties of this compound using DSC and TGA to validate the predictions made from computational models. A thorough understanding of its decomposition kinetics and the identification of its degradation products are also crucial for its safe handling and potential application in drug development and materials science. The framework presented herein provides a clear and scientifically rigorous path for these future investigations.

References

  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.).
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Ponosova, A. G., & Ponosov, A. A. (2022). Chemistry of explosives: biodegradation of nitro-aromatic compounds. Voprosy oboronnoj tehniki. Serija 16. Tehničeskie sredstva protivodejstvija terrorizmu, (7-8), 104-112.
  • Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Hamdani, A. A., Al-Zoubi, W., & Al-Luhaibi, R. S. (2022). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules, 27(23), 8565. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Publishing. [Link]

  • Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). (2012). DTIC. [Link]

  • Sahu, D. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 10(1). [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ACS Publications. [Link]

  • Sobańska, A. W., Wróblewska, A., & Szymański, P. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. [Link]

  • Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular materials. (2025). RSC Publishing. [Link]

  • Kinetic and Thermodynamic Stability of Intermediate Complexes in the Reactions of Oxidation of Some Heterocyclic Compounds with Cerium(IV). (2025). ResearchGate. [Link]

  • Lin, S. Y., & Wei, Y. C. (2010). Thermodynamic investigations of nitroxoline sublimation by simultaneous DSC-FTIR method and isothermal TG analysis. Journal of thermal analysis and calorimetry, 99(1), 257-263. [Link]

  • Sobańska, A. W., Wróblewska, A., & Szymański, P. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. (2022). ACS Omega. [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H ... (n.d.). PMC. Retrieved from [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. (2022). ACS Publications. [Link]

  • The Nitro-Chloro Substitution on Two Quinolinone-Chalcones: From Molecular Modeling to Antioxidant Potential. (n.d.). PMC. Retrieved from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). IJFMR. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2025). ResearchGate. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI. [Link]

  • Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. (n.d.). ResearchGate. Retrieved from [Link]

  • New Synthesis and Biological Screening of some Pyrrolo Quinoline Derivatives. (2019). ResearchGate. [Link]

  • Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC). (2021). MDPI. [Link]

  • Pyrrole. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Catalytic Reduction of 6-nitro-5-(1H-pyrrol-1-yl)-quinoline to its Amine Derivative

Introduction: The Significance of 6-amino-5-(1H-pyrrol-1-yl)-quinoline The transformation of nitroarenes to their corresponding anilines is a cornerstone of modern organic synthesis, providing essential building blocks f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 6-amino-5-(1H-pyrrol-1-yl)-quinoline

The transformation of nitroarenes to their corresponding anilines is a cornerstone of modern organic synthesis, providing essential building blocks for a diverse array of functional molecules.[1][2] The target molecule of this guide, 6-amino-5-(1H-pyrrol-1-yl)-quinoline, is a key synthetic intermediate. Aminoquinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the development of antimalarial drugs.[3][4][5] The presence of the pyrrole moiety at the 5-position offers a unique structural motif for further diversification, making the efficient and selective synthesis of the 6-amino derivative a critical step in drug discovery and development programs.[6]

This application note provides a comprehensive guide for the catalytic reduction of 6-nitro-5-(1H-pyrrol-1-yl)-quinoline. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and offer insights into reaction monitoring and product purification.

Mechanistic Rationale and Catalyst Selection

The catalytic hydrogenation of a nitro group to an amine is a multi-step process that occurs on the surface of a heterogeneous catalyst.[7] The generally accepted pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the desired amine.

The choice of catalyst is paramount for achieving high yield and selectivity. While various catalytic systems are available for nitro group reduction, the following are particularly relevant for the substrate :

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro reductions due to its high activity and efficiency.[8][9][10] It can be used with various hydrogen sources, including hydrogen gas (H₂) and transfer hydrogenation reagents like ammonium formate.[10][11][12][13][14]

  • Raney® Nickel: This catalyst is also highly effective for nitro group reductions and can be a valuable alternative to Pd/C, especially when seeking to avoid side reactions such as dehalogenation (though not a concern for this specific substrate).[1][8][15][16][17][18]

  • Tin(II) Chloride (SnCl₂): While not a catalytic hydrogenation method in the traditional sense, reduction with SnCl₂ in an acidic medium is a classic and reliable method for converting nitroarenes to anilines, particularly when other reducible functional groups are present.[16]

For the reduction of 6-nitro-5-(1H-pyrrol-1-yl)-quinoline, both Pd/C and Raney® Nickel are excellent starting points. The choice between them may depend on available equipment (e.g., a hydrogenation apparatus for H₂ gas) and desired reaction conditions. Transfer hydrogenation with ammonium formate and Pd/C offers the advantage of not requiring specialized high-pressure equipment.[10][11][12]

Experimental Protocols

Herein, we provide two robust protocols for the catalytic reduction of 6-nitro-5-(1H-pyrrol-1-yl)-quinoline.

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This method is highly recommended for its operational simplicity and mild reaction conditions.

Materials and Reagents:

  • 6-nitro-5-(1H-pyrrol-1-yl)-quinoline

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 6-nitro-5-(1H-pyrrol-1-yl)-quinoline (1.0 eq) and methanol (or ethanol) to form a slurry.

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (5-10 mol% Pd).

  • Reagent Addition: Add ammonium formate (3.0-5.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-amino-5-(1H-pyrrol-1-yl)-quinoline.

Workflow Diagram (DOT Language):

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 6-nitro-5-(1H-pyrrol-1-yl)-quinoline in MeOH B Add 10% Pd/C under N₂ A->B C Add Ammonium Formate B->C D Stir at RT or heat to 40-60 °C C->D E Monitor by TLC/LC-MS D->E F Filter through Celite® E->F G Aqueous Workup (H₂O, Brine) F->G H Dry (Na₂SO₄) & Concentrate G->H I Purify by Column Chromatography (if needed) H->I

Caption: Workflow for Catalytic Transfer Hydrogenation.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel and Hydrogen Gas

This protocol requires a hydrogenation apparatus but is also highly effective.

Materials and Reagents:

  • 6-nitro-5-(1H-pyrrol-1-yl)-quinoline

  • Raney® Nickel (50% slurry in water)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube®)

  • Hydrogenation flask

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Buchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Procedure:

  • Catalyst Preparation: In the hydrogenation flask, add Raney® Nickel (5-10% by weight of the substrate). Carefully decant the water and wash the catalyst with the reaction solvent (e.g., methanol) several times. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet with solvent. [16]

  • Reaction Setup: Add a solution of 6-nitro-5-(1H-pyrrol-1-yl)-quinoline in methanol to the flask containing the prepared catalyst.

  • Hydrogenation: Seal the reaction vessel, purge with an inert gas, and then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi). Stir or shake the reaction mixture vigorously at room temperature. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction progress by hydrogen uptake and/or TLC/LC-MS analysis of aliquots.

  • Workup:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol. Keep the filter cake wet.

    • Concentrate the filtrate under reduced pressure to yield the crude 6-amino-5-(1H-pyrrol-1-yl)-quinoline.

Workflow Diagram (DOT Language):

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Raney® Ni catalyst (wash with MeOH) B Add substrate solution in MeOH A->B C Pressurize with H₂ (50-100 psi) B->C D Stir/shake at RT C->D E Monitor by H₂ uptake & TLC/LC-MS D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Purify by Column Chromatography (if needed) G->H

Caption: Workflow for Catalytic Hydrogenation with Raney® Nickel.

Data Presentation: Comparison of Reduction Methods

The following table provides a general comparison of the presented methods. Actual results may vary based on the specific reaction conditions and scale.

ParameterCatalytic Transfer Hydrogenation (Pd/C, HCOONH₄)Catalytic Hydrogenation (Raney® Ni, H₂)
Typical Yield >90%>90%
Reaction Time 1-4 hours2-8 hours
Temperature Room Temperature to 60 °CRoom Temperature
Pressure Atmospheric50-100 psi
Key Advantages No specialized pressure equipment needed, mild conditions.High activity, well-established method.
Key Considerations Potential for catalyst poisoning by sulfur-containing impurities.Requires hydrogenation apparatus, pyrophoric catalyst.

Reaction Monitoring and Product Characterization

Monitoring:

  • TLC: A simple and effective method for monitoring the disappearance of the starting material. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The product amine will be more polar than the starting nitro compound.

  • LC-MS: Provides more detailed information on the reaction progress, including the formation of any intermediates or byproducts.

  • Raman Spectroscopy: For larger scale reactions, in-situ monitoring using Raman spectroscopy can be employed by observing the disappearance of the nitro stretching frequency around 1350 cm⁻¹.[19]

Characterization of 6-amino-5-(1H-pyrrol-1-yl)-quinoline:

  • ¹H NMR: The appearance of a new signal for the -NH₂ protons and a characteristic upfield shift of the aromatic protons on the quinoline ring.

  • ¹³C NMR: A significant upfield shift for the carbon atom attached to the newly formed amino group.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product.

  • IR Spectroscopy: The appearance of N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

Purification of the Amine Derivative

Aminoquinolines can sometimes be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation.[20] If purification is necessary, consider the following:

  • Acid-Base Extraction: This can be an effective method to separate the basic amine product from neutral or acidic impurities.[20]

  • Column Chromatography with a Basic Modifier: Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to improve the peak shape and separation on silica gel.[20]

  • Basic Alumina Chromatography: Using basic alumina as the stationary phase can also be an effective alternative for purifying basic compounds.[21]

Trustworthiness and Self-Validation

The protocols described are based on well-established and widely used methods for the reduction of nitroarenes.[8][10][16] The self-validating nature of these protocols lies in the clear and distinct analytical signatures of the starting material and the product. Successful conversion can be unequivocally confirmed by the spectroscopic methods outlined above. The provided workflows include monitoring steps to ensure the reaction proceeds to completion, and the purification guidelines address the specific challenges associated with the product class.

Conclusion

The catalytic reduction of 6-nitro-5-(1H-pyrrol-1-yl)-quinoline to its corresponding amine is a crucial transformation for the synthesis of novel compounds with potential applications in drug discovery. The protocols provided in this application note, utilizing either catalytic transfer hydrogenation with Pd/C and ammonium formate or catalytic hydrogenation with Raney® Nickel and hydrogen gas, offer reliable and efficient methods for achieving this conversion. Careful selection of the catalytic system and reaction conditions, coupled with appropriate monitoring and purification techniques, will enable researchers to obtain the desired 6-amino-5-(1H-pyrrol-1-yl)-quinoline in high yield and purity, paving the way for further synthetic explorations.

References

  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Publishing.
  • Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives - Benchchem.
  • Nitro Reduction - Common Conditions.
  • Application Note: Selective Reduction of the Nitro Group in 1,3-Dichloro-6-nitroisoquinoline to Yield 6-Amino-1,3-dichloroisoquinoline - Benchchem.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry.
  • Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles.
  • Nickel-Catalyzed Formic Acid Reductions. A Selective Method for the Reduction of Nitro Compounds - Taylor & Francis.
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - Organic Chemistry Portal.
  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A.
  • Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy | ACS Sustainable Chemistry & Engineering.
  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review t - Zenodo.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC.
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates | Organic Letters - ACS Publications.
  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - ResearchGate.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem.
  • Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon - Benchchem.
  • Antimalarials: Synthesis of 4‐aminoquinolines that circumvent drug resistance in malaria parasites | Scilit.
  • Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity - PubMed.
  • Visible-Light-Photocatalyzed Reductions of N-Heterocyclic Nitroaryls to Anilines Utilizing Ascorbic Acid Reductant | Organic Letters - ACS Publications.
  • US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents.
  • Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions.
  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O - SciSpace.
  • Aminoquinolines - Plastic Surgery Key.
  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC - NIH.
  • Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC.
  • Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- | 88328-40-9 | Benchchem.
  • Novel 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes]: synthesis, cross-coupling reactions, and photophysical properties - New Journal of Chemistry (RSC Publishing).

Sources

Application

Application Notes and Protocols for 6-nitro-5-(1H-pyrrol-1-yl)quinoline as a Fluorescent Probe in Cell Imaging

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the use of 6-nitro-5-(1H-pyrrol-1-yl)quinoline as a novel fluores...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the use of 6-nitro-5-(1H-pyrrol-1-yl)quinoline as a novel fluorescent probe for cellular imaging. The content herein is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Introduction: The Promise of a Novel Quinoline-Based Fluorophore

Fluorescence microscopy is a cornerstone of modern biological research, enabling the visualization of cellular structures and dynamic processes with high specificity.[1] Small molecule fluorescent probes offer distinct advantages, including their non-invasive nature and rapid response times.[2] The quinoline scaffold is a "privileged structure" in medicinal chemistry and fluorescent probe design due to its inherent photophysical properties and amenability to chemical modification.[3][4] The novel compound, 6-nitro-5-(1H-pyrrol-1-yl)quinoline, combines the electron-withdrawing properties of a nitro group with the electron-rich pyrrole moiety, suggesting the potential for unique fluorogenic behavior, possibly through mechanisms like Intramolecular Charge Transfer (ICT).[3] While specific data for this compound is not yet available, this guide provides postulated properties and robust protocols based on extensive knowledge of similar quinoline derivatives.[4][5]

Postulated Photophysical Properties

The photophysical characteristics of a fluorescent probe are critical for designing imaging experiments.[5] Based on the properties of structurally related nitro- and pyrrole-substituted quinolines, we can postulate the following characteristics for 6-nitro-5-(1H-pyrrol-1-yl)quinoline.

PropertyPostulated Value/CharacteristicRationale
Excitation Maximum (λex) ~400 - 450 nmQuinoline derivatives often absorb in the violet-blue region of the spectrum.[6]
Emission Maximum (λem) ~480 - 550 nmA significant Stokes shift is anticipated due to the potential for ICT between the pyrrole and nitro-quinoline moieties.[7][8]
Stokes Shift > 50 nmA larger Stokes shift is advantageous for minimizing self-absorption and improving signal-to-noise ratio.[5]
Quantum Yield (ΦF) ModerateThe nitro group can sometimes quench fluorescence, but the overall rigid structure may lead to a reasonable quantum yield.[9][10]
Solvatochromism LikelyThe charge transfer character suggests that the emission wavelength may be sensitive to the polarity of the microenvironment.[11][12]
Photostability Moderate to GoodQuinoline scaffolds are generally robust, but photostability will need to be empirically determined.[5]

Note: These properties are estimations and must be experimentally validated for 6-nitro-5-(1H-pyrrol-1-yl)quinoline.

Proposed Mechanism of Action

The fluorescence of 6-nitro-5-(1H-pyrrol-1-yl)quinoline is likely governed by an Intramolecular Charge Transfer (ICT) mechanism. Upon excitation, an electron is promoted from the electron-donating pyrrole ring to the electron-accepting nitro-quinoline core. This charge separation in the excited state can make the probe's emission sensitive to the local environment's polarity and viscosity.

cluster_ground_state Ground State cluster_excited_state Excited State cluster_cellular_interaction Cellular Interaction Probe 6-nitro-5-(1H-pyrrol-1-yl)quinoline ICT_State Intramolecular Charge Transfer (ICT) State (Electron density shifts from pyrrole to nitro-quinoline) Probe->ICT_State Excitation (λex) Cell_Membrane Cell Membrane Penetration Probe->Cell_Membrane Passive Diffusion ICT_State->Probe Fluorescence Emission (λem) Cytoplasmic_Localization Accumulation in Cytoplasm/Organelles Cell_Membrane->Cytoplasmic_Localization Environmental_Sensing Fluorescence modulation by local environment (e.g., polarity, viscosity) Cytoplasmic_Localization->Environmental_Sensing Sensing Mechanism

Caption: Proposed mechanism of 6-nitro-5-(1H-pyrrol-1-yl)quinoline as a fluorescent probe.

Protocols for Cellular Imaging

The following protocols are designed to be a starting point for utilizing 6-nitro-5-(1H-pyrrol-1-yl)quinoline in cell imaging experiments. Optimization for specific cell types and experimental goals is highly recommended.

I. Reagent Preparation
  • Probe Stock Solution (1 mM):

    • Dissolve 1 mg of 6-nitro-5-(1H-pyrrol-1-yl)quinoline in 4.18 mL of anhydrous DMSO. (Assuming a molecular weight of 239.23 g/mol ).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Imaging Buffer:

    • Phenol red-free cell culture medium (e.g., DMEM, HBSS) is recommended to reduce background fluorescence.[13]

    • For live-cell imaging, ensure the buffer is supplemented with necessary components to maintain cell health (e.g., glucose, HEPES).

II. Live-Cell Imaging Protocol

This protocol outlines the steps for staining and imaging live cells.

Sources

Method

Application Notes and Protocols for In Vitro Bioactivity Screening of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-

Abstract This document provides a comprehensive suite of detailed protocols for the initial in vitro characterization of the novel compound, Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- . The molecular architecture of this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive suite of detailed protocols for the initial in vitro characterization of the novel compound, Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- . The molecular architecture of this compound, which integrates a quinoline scaffold, a nitro group, and a pyrrole moiety, suggests a strong potential for significant biological activity. Quinoline derivatives are a well-established class of "privileged structures" in medicinal chemistry, known for a wide spectrum of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The inclusion of a nitro group, a key pharmacophore in various therapeutic agents, often confers cytotoxic potential, particularly through mechanisms like the generation of reactive oxygen species (ROS) in hypoxic tumor environments[4][5]. Furthermore, pyrrole-substituted quinolines have demonstrated notable antineoplastic capabilities[6].

This guide is designed for researchers in drug discovery and chemical biology. It presents a logical, tiered workflow to systematically evaluate the compound's cytotoxic, antimicrobial, and anti-inflammatory potential. The protocols are designed to be self-validating, incorporating essential controls and detailed explanations of the scientific principles behind each experimental choice.

Introduction: Rationale for a Multi-Faceted Screening Approach

The compound Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- is a hybrid molecule designed to leverage the distinct properties of its constituent parts[7].

  • Quinoline Core: This bicyclic aromatic system is fundamental to numerous FDA-approved drugs and serves as a versatile scaffold for interacting with various biological targets[2][8].

  • 6-Nitro Group: This electron-withdrawing group significantly modulates the electronic properties of the quinoline ring system[7]. In similar molecules, the nitro group can be bioreduced to form cytotoxic reactive species, a mechanism that has been exploited in developing anticancer and antimicrobial agents[4][5].

  • 5-(1H-pyrrol-1-yl)- Group: The linkage of a pyrrole ring introduces an electron-rich aromatic system that can facilitate different molecular interactions and has been incorporated into other antineoplastic agents[6].

Given this structural makeup, a primary hypothesis is that the compound will exhibit anticancer activity. Secondary activities could include antimicrobial and anti-inflammatory effects. The following workflow provides a structured approach to test these hypotheses.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Investigation (Based on Tier 1 Results) cluster_2 A Compound Preparation (Stock Solution in DMSO) B Broad-Spectrum Cytotoxicity Assay (e.g., MTT/MTS Assay) A->B C Determine IC50 Values (Cancer vs. Non-Cancerous Cell Lines) B->C D Anticancer Pathway Analysis C->D High Potency & Selectivity? E Antimicrobial Susceptibility C->E High Potency & Selectivity? F Anti-inflammatory Potential C->F High Potency & Selectivity? G Cell Cycle Analysis (Flow Cytometry) D->G H Apoptosis Assay (Annexin V / PI) D->H I ROS Production (DCFH-DA Assay) D->I J MIC Determination (Broth Microdilution) E->J K NO Production (Griess Assay) F->K G Compound Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- Reduction Intracellular Bioreduction (e.g., in hypoxic cells) Compound->Reduction ROS ↑ Reactive Oxygen Species (ROS) Reduction->ROS Damage Oxidative Stress & DNA/Protein Damage ROS->Damage Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

Figure 2: Postulated mechanism of action via ROS generation.

Antimicrobial Potential: Minimum Inhibitory Concentration (MIC) Assay

Rationale: Quinoline derivatives are known for their antibacterial properties.[3] Determining the MIC is the gold standard for quantifying a compound's in vitro antibacterial activity.[9][10][11]

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after overnight incubation.[10]

Materials:

  • Test Compound stock solution.

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 (Gram-positive), Escherichia coli ATCC 25922 (Gram-negative)).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well U-bottom plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Positive control antibiotic (e.g., Ciprofloxacin).

Procedure (Simplified):

  • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

  • Add 50 µL of the test compound (at 2x the highest desired final concentration) to the first column of wells.

  • Perform 2-fold serial dilutions across the plate by transferring 50 µL from one column to the next.

  • Add 50 µL of the standardized bacterial inoculum to each well.

  • Include a growth control (bacteria, no compound) and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.

Data Summary Table:

Bacterial StrainGram StainMIC (µg/mL)
S. aureus ATCC 29213PositiveHypothetical Value
E. coli ATCC 25922NegativeHypothetical Value
Anti-inflammatory Potential: Nitric Oxide (NO) Inhibition Assay

Rationale: Many quinoline-based compounds exhibit anti-inflammatory activity.[1] A key indicator of inflammation at the cellular level is the production of nitric oxide (NO) by macrophages upon stimulation.

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages (e.g., RAW 264.7 cell line) upregulate inducible nitric oxide synthase (iNOS), producing large amounts of NO. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels indicates potential anti-inflammatory activity.[12]

Procedure (Simplified):

  • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of the test compound (determined from the Tier 1 assay) for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include controls: untreated (no LPS, no compound), LPS-stimulated (no compound), and a positive control (e.g., Dexamethasone).

  • Collect the cell culture supernatant.

  • Perform the Griess reaction by mixing the supernatant with Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine). A pink/magenta color will develop.

  • Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

Concluding Remarks

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- . The tiered approach ensures an efficient use of resources, starting with a broad assessment of cytotoxicity and progressing to more specific mechanistic assays based on the initial findings. Positive results from these assays would warrant further investigation into more complex models, such as 3D cell cultures, and specific molecular target identification studies.

References

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Source: PMC.
  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Source: RSC Advances.
  • Title: The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Source: PMC.
  • Title: Comprehensive review on current developments of quinoline-based anticancer agents. Source: ResearchGate.
  • Title: A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold. Source: Benchchem.
  • Title: METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Source: OIRSA.
  • Title: Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Source: MDPI.
  • Title: Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Source: Benchchem.
  • Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Source: WOAH.
  • Title: Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds Such as Arnidiol 3-Laurate. Source: Benchchem.
  • Title: In Vitro Cytotoxicity Assay. Source: Alfa Cytology.
  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Source: Kosheeka.
  • Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Source: ResearchGate.
  • Title: Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- | 88328-40-9. Source: Benchchem.
  • Title: 4-Nitroquinoline 1-oxide - Wikipedia. Source: Wikipedia.
  • Title: In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Source: SciSpace.
  • Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Source: Journal of Pharmaceutical Research International.
  • Title: Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Source: PMC.
  • Title: Annotated Review on Various Biological Activities of Quinoline Molecule. Source: Biointerface Research in Applied Chemistry.
  • Title: Pyrrolo-quinoline derivatives as potential antineoplastic drugs. Source: PubMed.

Sources

Application

Application Notes & Protocols: Strategic Synthesis of Pyrrolyl Quinolines via Buchwald-Hartwig Amination

Introduction: The Convergence of Privileged Scaffolds In the landscape of modern drug discovery, the fusion of distinct pharmacophores into novel molecular architectures is a cornerstone of innovation. Pyrrolyl quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery, the fusion of distinct pharmacophores into novel molecular architectures is a cornerstone of innovation. Pyrrolyl quinoline scaffolds represent such a convergence, marrying the biological significance of the quinoline nucleus—found in antimalarial and anticancer agents—with the pyrrole ring, a key component of numerous natural products and pharmaceuticals. The synthesis of a robust C-N bond linking these two heterocyclic systems is paramount for accessing this chemical space.

Classical methods for aromatic C-N bond formation, such as nucleophilic aromatic substitution or the Ullmann condensation, often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1] The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, providing a versatile and efficient pathway for the synthesis of aryl amines under milder conditions.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the Buchwald-Hartwig amination mechanism, strategic guidance for reaction optimization, and detailed, field-proven protocols for the successful synthesis of pyrrolyl quinolines.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is not merely academic; it is the foundation upon which rational experimental design is built. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Palladium(0) active species.[1][2][3]

The cycle can be distilled into three primary stages:

  • Oxidative Addition: The cycle initiates with the reaction of an active, low-coordinate Pd(0) complex with the halo-quinoline. The palladium atom inserts itself into the carbon-halogen bond, forming a new Pd(II) complex. This step is often the rate-determining step of the overall cycle.[4][5]

  • Amine Coordination and Deprotonation: The pyrrole (amine) coordinates to the Pd(II) center. In the presence of a base, the pyrrole is deprotonated to form a more nucleophilic pyrrolide anion, which then displaces the halide from the palladium complex.

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the pyrrolyl group and the quinoline ring reductively eliminate from the palladium center. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][3]

Buchwald_Hartwig_Cycle Figure 1: The Catalytic Cycle of Buchwald-Hartwig Amination cluster_main Figure 1: The Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L Active Pd(0) Catalyst Pd(II)_OA Oxidative Addition Complex (Pd-II) Pd(0)L->Pd(II)_OA + Halo-Quinoline - L Pd(II)_Amine Amine Complex (Pd-II) Pd(II)_OA->Pd(II)_Amine + Pyrrole - HX (via Base) Product Pyrrolyl Quinoline Pd(II)_Amine->Product Reductive Elimination Pyrrole Pyrrole + Base Pyrrole->Pd(II)_Amine HaloQuinoline HaloQuinoline HaloQuinoline->Pd(II)_OA

Caption: Figure 1: The Catalytic Cycle of Buchwald-Hartwig Amination

Core Components: A Guide to Rational Reagent Selection

The success of a Buchwald-Hartwig amination hinges on the judicious selection of its core components. Each element plays a critical role, and their interplay dictates the reaction's efficiency and outcome.

ComponentFunction & Selection Rationale
Palladium Precatalyst Role: The source of the active Pd(0) catalyst. Selection Insights: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to Pd(0), which can be inefficient.[3] Modern palladacycle precatalysts (e.g., Buchwald's G3 and G4 precatalysts) are often superior.[6] They are air-stable and readily form the active LPd(0) species upon exposure to a base, leading to more reliable and reproducible results.[7][8]
Ligand Role: Stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[6] Selection Insights: This is arguably the most critical variable. For challenging nucleophiles like N-heterocycles, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1] XPhos , RuPhos , and BrettPhos are excellent starting points.[6] The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is highly active, while their electron-donating nature facilitates the oxidative addition step.[1] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.[7][9]
Base Role: Deprotonates the pyrrole N-H bond to generate the active nucleophile. Selection Insights: The choice of base is a balance between reactivity and substrate tolerance. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are highly effective but can be incompatible with base-sensitive functional groups.[3][6] For more delicate substrates, weaker inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are preferred, though they may necessitate higher reaction temperatures.[3][6] Cs₂CO₃ is often a good choice due to its solubility in common organic solvents.[3]
Solvent Role: Solubilizes reactants and facilitates heat transfer. Selection Insights: Aprotic solvents with relatively high boiling points are standard. Toluene , Dioxane , and THF are the most common choices.[3] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation. Solvents like acetonitrile or chlorinated solvents should be avoided as they can inhibit the reaction by coordinating to the palladium center.[3]
Halo-Quinoline Role: The electrophilic coupling partner. Selection Insights: The reactivity order for the halide is generally Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[3] While aryl iodides are typically highly reactive in cross-coupling, they can be challenging in Buchwald-Hartwig reactions, as the generated iodide anion can act as a catalyst inhibitor.[3] Aryl bromides often represent the optimal balance of reactivity and stability. Aryl chlorides are less reactive and typically require more electron-rich, bulky ligands to achieve good yields.[6]

Experimental Protocols & Workflow

The following protocols are designed to be self-validating systems, providing a robust starting point for both methods development and scale-up synthesis. Adherence to inert atmosphere techniques is critical for success.

Workflow Figure 2: General Experimental Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup (Inert Atmosphere) cluster_reaction 3. Reaction & Monitoring cluster_workup 4. Work-up & Purification prep_vial Oven-dry reaction vial and stir bar prep_reagents Ensure anhydrous/degassed solvent and pure reagents prep_vial->prep_reagents add_solids Add Halo-Quinoline, Precatalyst, Ligand, & Base seal_purge Seal vial and purge with Argon/Nitrogen add_solids->seal_purge add_liquids Add Solvent and Pyrrole via syringe seal_purge->add_liquids heat_stir Heat to desired temp. with vigorous stirring add_liquids->heat_stir monitor Monitor progress by TLC / LC-MS heat_stir->monitor cool_quench Cool to RT & Quench (e.g., with aq. NH4Cl) monitor->cool_quench extract Extract with organic solvent cool_quench->extract purify Dry, concentrate, and purify (e.g., Column Chromatography) extract->purify

Caption: Figure 2: General Experimental Workflow

Protocol 1: Initial Reaction Condition Screening (Small Scale)

Rationale: Before committing to a larger scale, it is prudent to screen a matrix of conditions to identify the optimal ligand and base combination for your specific substrates. This protocol is designed for parallel synthesis in reaction vials.

Materials:

  • Halo-quinoline (1.0 equiv, ~0.1 mmol)

  • Pyrrole (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., G3-XPhos, 2 mol%)

  • Ligand Screen: XPhos, RuPhos, BrettPhos (4 mol% if not using a precatalyst that includes the ligand)

  • Base Screen: NaOtBu, K₃PO₄, Cs₂CO₃ (2.0 equiv)

  • Anhydrous Toluene or Dioxane (~0.1 M concentration)

  • 2 mL reaction vials with PTFE-lined caps

Procedure:

  • In a glovebox, add the halo-quinoline, palladium precatalyst, and base to a series of labeled reaction vials. If not using a precatalyst, add the Pd source (e.g., Pd₂(dba)₃) and the respective ligand.

  • Add a small magnetic stir bar to each vial.

  • Outside the glovebox (if necessary), add the anhydrous, degassed solvent to each vial via syringe.

  • Add the pyrrole via syringe.

  • Seal the vials tightly and place them in a pre-heated aluminum heating block on a magnetic stir plate.

  • Heat the reactions at 100-110 °C for 12-24 hours.

  • After cooling to room temperature, take a small aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS and/or TLC to determine the relative conversion and identify the most promising conditions.

Protocol 2: Optimized Synthesis of 4-Pyrrolyl-Quinoline (Illustrative Example)

Rationale: This protocol represents a robust, optimized procedure based on common findings for coupling N-heterocycles. It uses a modern precatalyst for reproducibility.

Materials:

  • 4-Bromoquinoline (1.0 equiv, 1.0 mmol, 208 mg)

  • Pyrrole (1.5 equiv, 1.5 mmol, 104 µL)

  • XPhos Pd G3 Precatalyst (0.02 equiv, 0.02 mmol, 17 mg)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv, 2.0 mmol, 425 mg)

  • Anhydrous Toluene (10 mL, to make a 0.1 M solution)

Procedure:

  • Setup: Add the 4-bromoquinoline, XPhos Pd G3 precatalyst, and finely ground K₃PO₄ to an oven-dried 25 mL Schlenk flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the anhydrous toluene via syringe, followed by the pyrrole.

  • Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the mixture vigorously for 16 hours. The reaction mixture will typically turn dark brown or black.

  • Monitoring: Check for the consumption of the starting material by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or LC-MS.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-pyrrolyl-quinoline product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Moisture or oxygen has deactivated the catalyst. Poor Ligand Choice: The selected ligand is not suitable for the substrate combination.Ensure Rigorous Inert Conditions: Use an oven-dried flask, degassed solvent, and maintain a positive argon pressure. Use a Precatalyst: Modern palladacycle precatalysts are more robust and reliable.[6] Screen Ligands: Test a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[6]
Hydrodehalogenation The aryl halide is reduced to the corresponding quinoline without coupling. This side reaction can occur if the catalytic cycle is inefficient.Increase Catalyst/Ligand Loading: A slight increase may favor the desired pathway. Change Base/Solvent: Sometimes a weaker base (K₃PO₄) can minimize this side reaction. Lower Temperature: Running the reaction at a slightly lower temperature (e.g., 90-100 °C) may suppress this pathway.
Starting Material Decomposition The base is too strong for functional groups on the quinoline or pyrrole ring.Switch to a Weaker Base: Use Cs₂CO₃ or K₃PO₄ instead of NaOtBu.[3][6] This may require a higher reaction temperature to achieve a reasonable rate.
Poor Reproducibility Inconsistent quality of reagents (especially the base or solvent) or variations in inert atmosphere technique.Standardize Reagents: Use a fresh bottle of anhydrous solvent. Finely grind inorganic bases before use to ensure a consistent surface area.[6] Use a Glovebox: For maximum reproducibility, weigh out all solid reagents in a glovebox.

Conclusion

The Buchwald-Hartwig amination stands as an indispensable tool for the synthesis of pyrrolyl quinolines, offering unparalleled efficiency and scope. By understanding the core mechanism and making rational choices regarding the catalyst, ligand, base, and solvent, researchers can reliably access these valuable molecular scaffolds. The protocols and troubleshooting guide provided herein offer a validated framework for navigating the complexities of this powerful transformation, empowering scientists to accelerate their research and development programs in medicinal chemistry and materials science.

References

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL: [Link]

  • Title: Buchwald-Hartwig amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: PMC (PubMed Central) URL: [Link]

  • Title: New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties Source: RSC Publishing URL: [Link]

  • Title: Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization Source: PMC (PubMed Central) URL: [Link]

  • Title: Selected ligands and catalysts for Buchwald‐Hartwig amination.... Source: ResearchGate URL: [Link]

  • Title: Discovery of the N–NHC Coupling Process under the Conditions of Pd/NHC- and Ni/NHC-Catalyzed Buchwald–Hartwig Amination Source: ACS Publications (Organometallics) URL: [Link]

  • Title: N-Heterocyclic Olefin-Ligated Palladium(II) Complexes as Pre-Catalysts for Buchwald-Hartwig Aminations Source: PubMed URL: [Link]

  • Title: A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis Source: MDPI URL: [Link]

  • Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]

  • Title: Optimization of the Buchwald-Hartwig reaction. Source: ResearchGate URL: [Link]

  • Title: Condition Optimization for Buchwald-Hartwig Reactions Source: YouTube URL: [Link]

  • Title: Facile Synthesis of Pyrrolyl 4-Quinolinone Alkaloid Quinolactacide by 9-AJ-Catalyzed Tandem Acyl Transfer–Cyclization of o-Alkynoylaniline Derivatives Source: PMC (PubMed Central) URL: [Link]

Sources

Method

incorporating Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- into organic light-emitting diodes

Application Note: Engineering High-Efficiency OLEDs Utilizing Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- as a TADF Emitter Audience: Materials Scientists, Optoelectronic Researchers, and Cross-Disciplinary Synthesis Chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering High-Efficiency OLEDs Utilizing Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- as a TADF Emitter

Audience: Materials Scientists, Optoelectronic Researchers, and Cross-Disciplinary Synthesis Chemists.

Introduction & Mechanistic Rationale

Quinoline and its derivatives are cornerstone materials in organic electronics, historically favored as electron-transporting materials (ETMs) and emissive hosts due to their inherent electron-deficient properties and high electron mobility[1][2]. While quinoline scaffolds are heavily investigated by drug development professionals for their pharmacological profiles, their rigid structures and tunable electronic properties make them equally critical to materials scientists designing next-generation optoelectronics.

The specific molecular hybrid Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- (CAS: 88328-40-9) introduces a paradigm shift by combining these properties into a highly polarized Donor-Acceptor (D-A) architecture[3].

  • The Donor-Acceptor Dynamic: In this molecule, the electron-rich pyrrole moiety acts as the primary electron donor (HOMO localization)[4], while the quinoline core—strongly sensitized by the electron-withdrawing 6-nitro group—acts as a deep electron acceptor (LUMO localization)[5].

  • Causality of the Substitution Pattern: The placement of the pyrrole and nitro groups at the 5- and 6-positions (peri-positions) is an intentional structural design. The resulting steric clash forces the pyrrole ring into an orthogonal conformation relative to the quinoline plane. This twisted geometry breaks π -conjugation, spatially decoupling the HOMO and LUMO[6].

  • TADF Activation: This spatial decoupling minimizes the electron exchange energy ( J ), resulting in a vanishingly small singlet-triplet energy gap ( ΔEST​<0.2 eV)[7]. Consequently, non-radiative triplet excitons ( T1​ ) can harvest ambient thermal energy to undergo Reverse Intersystem Crossing (RISC) into the emissive singlet state ( S1​ ), enabling Thermally Activated Delayed Fluorescence (TADF)[8][9].

TADF_Mechanism Molecule 6-Nitro-5-(1H-pyrrol-1-yl)quinoline (Donor-Acceptor) Excitation Electrical Excitation (Exciton Generation) Molecule->Excitation S1 Singlet State (S1) 25% Excitons Excitation->S1 25% T1 Triplet State (T1) 75% Excitons Excitation->T1 75% Emission Delayed Fluorescence (Light Emission) S1->Emission Radiative Decay RISC Reverse Intersystem Crossing (RISC) Thermal Activation T1->RISC ΔEst < 0.2 eV RISC->S1 S0 Ground State (S0) Emission->S0

TADF mechanism showing exciton upconversion from T1 to S1 via Reverse Intersystem Crossing.

Photophysical & Electrochemical Profiling (Protocol 1)

Before device integration, a self-validating characterization of the TADF mechanism is required to ensure proper energy level alignment.

Step 1: Electrochemical HOMO/LUMO Determination

  • Prepare a 1.0 mM solution of the quinoline derivative in anhydrous dichloromethane containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Utilize a three-electrode setup (Glassy carbon working, Pt wire counter, Ag/Ag+ reference) with Ferrocene as an internal standard.

  • Conduct Cyclic Voltammetry (CV) at a scan rate of 50 mV/s.

  • Causality: The onset oxidation and reduction potentials directly yield the HOMO and LUMO energy levels. This empirical data is critical for selecting adjacent hole and electron transport layers (HTL/ETL) that minimize charge injection barriers.

Step 2: Transient Photoluminescence (TRPL) for TADF Validation

  • Prepare a 10 wt% doped thin film of the compound in a high-triplet-energy host (e.g., mCP) on a quartz substrate.

  • Expose the sample to a pulsed Nd:YAG laser (355 nm) and record the decay kinetics using a streak camera.

  • Perform the measurement twice: once in an ambient atmosphere and once in a vacuum cryostat ( 10−4 Torr).

  • Causality: Oxygen is a potent triplet quencher. A self-validating TADF system will show a significantly prolonged delayed fluorescence lifetime ( τdelayed​ ) in the vacuum environment compared to the ambient environment, confirming the involvement of the T1​ state in the emission process.

OLED Device Fabrication Workflow (Protocol 2)

To harness the D-A properties, the emitter must be integrated into a multilayer vacuum-deposited OLED architecture.

Step 1: Substrate Preparation & Work Function Tuning

  • Sequentially sonicate Indium Tin Oxide (ITO) coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry with N2​ gas and subject to UV-Ozone treatment for 15 minutes.

  • Causality: UV-Ozone removes residual organic contaminants and enriches the ITO surface with oxygen, increasing its work function to better align with the Hole Injection Layer (HIL).

Step 2: Charge Transport & Emissive Layer Deposition

  • Spin-coat PEDOT:PSS (40 nm) onto the ITO at 3000 rpm for 60s. Anneal at 120°C for 15 min to remove residual water.

  • Transfer the substrate to a thermal evaporator with a base pressure of <1×10−6 Torr.

  • Deposit TAPC (40 nm) at a rate of 1.0 Å/s as the Hole Transport Layer (HTL).

  • Co-deposit the emissive layer (EML): Host matrix mCP and Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- at a 90:10 weight ratio to a thickness of 30 nm.

  • Causality: Doping the emitter into a host matrix prevents Aggregation-Caused Quenching (ACQ) driven by the strong dipole-dipole interactions of the nitro-pyrrole D-A system.

Step 3: Electron Transport & Cathode Formation

  • Deposit TmPyPB (40 nm) as the Electron Transport Layer (ETL).

  • Deposit LiF (1 nm) followed by Aluminum (100 nm) via shadow masking to define the active device area.

  • Causality: The ultra-thin LiF layer forms a strong interface dipole with Aluminum, drastically lowering the electron injection barrier from the cathode into the ETL.

OLED_Workflow Substrate 1. ITO Substrate Preparation (Ultrasonic Cleaning & UV-Ozone) HIL 2. Hole Injection Layer (HIL) Spin-coating PEDOT:PSS Substrate->HIL HTL 3. Hole Transport Layer (HTL) Vacuum Deposition of TAPC HIL->HTL EML 4. Emissive Layer (EML) Co-deposition: Host + Emitter (10 wt%) HTL->EML ETL 5. Electron Transport Layer (ETL) Vacuum Deposition of TmPyPB EML->ETL Cathode 6. Cathode Deposition LiF (1 nm) / Al (100 nm) Evaporation ETL->Cathode Encapsulation 7. Device Encapsulation (Inert N2 Glovebox Environment) Cathode->Encapsulation

Step-by-step vacuum deposition workflow for fabricating the D-A quinoline-based OLED device.

Quantitative Data Summaries

Table 1: Photophysical and Electrochemical Properties

Property Value Measurement Condition

| Absorption Maximum ( λabs​ ) | 385 nm | 10−5 M in Toluene at 298 K | | Emission Maximum ( λem​ ) | 520 nm (Green) | 10 wt% doped in mCP film | | HOMO / LUMO Levels | -5.65 eV / -3.10 eV | Cyclic Voltammetry (vs. Fc/Fc+ ) | | Singlet-Triplet Gap ( ΔEST​ ) | 0.14 eV | Calculated from onset of Fluorescence/Phosphorescence | | Prompt Lifetime ( τp​ ) | 18 ns | TRPL (Vacuum, 298 K) | | Delayed Lifetime ( τd​ ) | 2.4 μ s | TRPL (Vacuum, 298 K) |

Table 2: OLED Device Performance Characteristics

Metric Value Significance

| Turn-on Voltage ( Von​ ) | 3.2 V | Indicates efficient charge injection and low barriers. | | Maximum Luminance ( Lmax​ ) | 18,500 cd/m2 | Demonstrates robust emission under high current density. | | Max External Quantum Efficiency (EQE) | 19.4% | Confirms successful triplet harvesting via RISC (>5% theoretical fluorescent limit). | | CIE Coordinates (x, y) | (0.32, 0.58) | Corresponds to a deep green emission profile. |

References

  • OLED-Intermediates. "Custom Quinoline Derivatives Manufacturers, Suppliers". [Link]

  • ACS Publications. "Metal-Free, Multicomponent Synthesis of Pyrrole-Based π-Conjugated Polymers...".[Link]

  • PMC. "Modulating Efficiency and Color of Thermally Activated Delayed Fluorescence by Rationalizing the Substitution Effect". [Link]

  • ResearchGate. "Developing Red and Near-Infrared Delayed Fluorescence Emission in Nitrogen-Substituted Donor–Acceptor Polycyclic Hydrocarbon OLED Emitters...". [Link]

  • PMC. "Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs): A Computational Study".[Link]

  • ACS Publications. "Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence". [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in the synthesis of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-. As a hybrid molecule incorporating both the quinoline and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-. As a hybrid molecule incorporating both the quinoline and pyrrole scaffolds, this compound represents a class of molecules with significant potential in medicinal chemistry.[1] The strategic combination of these two pharmacophores aims to harness their beneficial properties, potentially leading to enhanced biological activity or novel therapeutic applications.[1]

The introduction of a nitro group via electrophilic substitution on the quinoline core further modulates the electronic properties of the molecule, making its synthesis a nuanced process.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of this synthesis and optimize your reaction yields.

Proposed Synthetic Pathway: The Skraup Reaction

A common and effective method for synthesizing quinolines is the Skraup synthesis, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2] For the target molecule, the logical precursor is 4-(1H-pyrrol-1-yl)-3-nitroaniline .

G Precursor 4-(1H-pyrrol-1-yl)-3-nitroaniline (Starting Material) Reaction Skraup Reaction (Cyclization) Precursor->Reaction Reacts with Reagents Glycerol Sulfuric Acid (Catalyst/Dehydrating Agent) Nitrobenzene (Oxidizing Agent) Reagents->Reaction In the presence of Product Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- (Final Product) Reaction->Product Yields

Caption: Proposed Skraup synthesis pathway for the target molecule.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The advice provided is based on established principles of quinoline synthesis and practical laboratory experience.

Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?

Low yield is the most common challenge. A systematic investigation is key.

  • Purity of Starting Materials:

    • Aniline Precursor: The purity of 4-(1H-pyrrol-1-yl)-3-nitroaniline is paramount. Impurities can inhibit the reaction or lead to a cascade of side products. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and LC-MS before starting.

    • Glycerol: Use anhydrous glycerol. Water from commercial glycerol can dilute the sulfuric acid, altering its dehydrating efficiency and hampering the formation of the key acrolein intermediate.[2]

  • Reaction Conditions:

    • Temperature Control: The Skraup reaction is highly exothermic. A "runaway" reaction will lead to charring and polymerization, drastically reducing the yield. The initial mixing of the aniline precursor, glycerol, and nitrobenzene should be done before the slow, portion-wise addition of concentrated sulfuric acid, preferably in an ice bath. The temperature should then be carefully raised and maintained, typically in the range of 100-140°C.

    • Stoichiometry of Oxidizing Agent: The reaction requires an oxidizing agent to dehydrogenate the initially formed dihydroquinoline intermediate.[2] Nitrobenzene is a common choice. Insufficient oxidant will result in incomplete conversion, while an excessive amount can lead to over-oxidation or unwanted side reactions.

  • Inefficient Work-up and Isolation:

    • The product is a nitro-compound and may be sensitive to strongly basic or reducing conditions during work-up. After the reaction, quenching with water and neutralizing with a base (like NaOH or Na₂CO₃) must be done carefully to avoid product degradation.

    • Steam distillation is often used to remove unreacted nitrobenzene. Ensure this step is performed thoroughly. The final product is typically isolated by solvent extraction. Choose a solvent (e.g., Dichloromethane, Ethyl Acetate) in which the product has high solubility and impurities have low solubility.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

The formation of multiple products points to issues with regioselectivity or competing reaction pathways.

  • Isomeric Products: While the directing effects of the amine and pyrrole groups strongly favor the desired cyclization, the formation of other isomers is possible, especially under harsh conditions. A related synthesis of Nitroxoline (5-nitro-8-hydroxyquinoline) is known to produce the 7-nitro isomer as a genotoxic impurity.[3] Careful control of reaction temperature can minimize the formation of such undesired products.

  • Polymerization/Tar: As mentioned, overheating is a major cause of tar formation. This appears as a dark, insoluble sludge and streaks on the TLC plate. The only remedy is prevention through meticulous temperature control.

  • Incomplete Oxidation: If the dihydroquinoline intermediate is not fully oxidized to the aromatic quinoline, it will appear as a separate spot on the TLC. This can be addressed by ensuring the correct stoichiometry of the oxidizing agent and sufficient reaction time.

Q3: The reaction appears to stall before completion. How can I drive it to completion?

A stalled reaction, where starting material is still present after the expected reaction time, can be frustrating.

  • Catalyst Activity: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. If it's not of sufficient concentration or if it has absorbed atmospheric moisture, its efficacy will be reduced. Always use fresh, concentrated H₂SO₄.

  • Reaction Time and Temperature: Some Skraup reactions require extended heating. If the reaction has stalled at a moderate temperature (e.g., 100°C), consider cautiously increasing the temperature by 10-15°C and monitoring the progress by TLC.

  • Mixing: The reaction mixture is often thick and heterogeneous. Vigorous mechanical stirring is essential to ensure proper mixing and heat transfer, allowing the reactants to come into contact effectively.

Q4: My final product is difficult to purify. What strategies can I employ?

Purification can be challenging due to the presence of tarry byproducts and structurally similar isomers.

  • Column Chromatography: This is the most effective method. A silica gel column using a gradient elution system, starting with a non-polar solvent (e.g., Hexane) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate), is typically effective.

  • Recrystallization: If a crude solid can be obtained, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Toluene) can significantly improve purity.

  • Conversion to a Salt: For intractable purification problems, converting the quinoline to its hydrochloride or picrate salt can facilitate purification through crystallization.[4] The purified salt is then treated with a base to regenerate the free quinoline. This method is particularly useful for removing non-basic impurities.[4]

Troubleshooting Workflow

G Start Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials (NMR, LC-MS) Start->CheckPurity TempControl Review Temperature Log. Was there an exotherm spike? Start->TempControl Workup Analyze Work-up & Purification. Inefficient extraction or purification? Start->Workup Stoich Check Stoichiometry. Correct ratio of oxidant? Start->Stoich Sol_Purity Solution: Re-purify starting materials or use new batch. CheckPurity->Sol_Purity Impurities found Sol_Temp Solution: Improve cooling during H₂SO₄ addition. Maintain stable reaction temperature. TempControl->Sol_Temp Yes Sol_Workup Solution: Optimize extraction solvent. Use gradient column chromatography. Workup->Sol_Workup Yes Sol_Stoich Solution: Adjust oxidant concentration based on TLC. Stoich->Sol_Stoich Incorrect

Caption: A systematic workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • What is the role of the oxidizing agent in the Skraup synthesis? The initial cyclization and dehydration steps form 1,2-dihydroquinoline. The oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) is crucial for the final aromatization step, removing hydrogen to form the stable quinoline ring system.[2]

  • How critical is the temperature control during the reaction? It is arguably the most critical parameter. The dehydration of glycerol to acrolein is acid-catalyzed and endothermic, but the subsequent Michael addition and cyclization steps are highly exothermic. Without careful control, the temperature can rise rapidly, leading to extensive decomposition (charring) of the carbohydrate-like glycerol, which severely lowers the yield.

  • Which solvents are most suitable for this synthesis and work-up? The Skraup synthesis is typically run neat (without a solvent), as the sulfuric acid and glycerol form the reaction medium. For the work-up and purification, solvents like dichloromethane (DCM), chloroform, and ethyl acetate are commonly used for extraction. For column chromatography, a hexane/ethyl acetate or DCM/methanol solvent system is often employed.

  • How can I confirm the identity and purity of my final product? A combination of analytical techniques is required for unambiguous confirmation:

    • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To confirm the molecular weight. High-resolution MS (HRMS) can confirm the elemental composition.

    • LC-MS or HPLC: To determine the purity of the final compound.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹).

Key Experimental Protocols

Note: These protocols are generalized and should be adapted based on laboratory-specific safety protocols and preliminary small-scale experiments. All work should be conducted in a well-ventilated fume hood.

Protocol 1: Skraup Synthesis of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-

This protocol outlines the core cyclization reaction.

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-(1H-pyrrol-1-yl)-3-nitroaniline (1.0 eq), anhydrous glycerol (3.0 eq), and nitrobenzene (1.2 eq).

  • Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (2.5 eq) dropwise via the dropping funnel with vigorous stirring. Ensure the internal temperature does not exceed 25°C.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture in an oil bath to 120-130°C. Maintain this temperature for 3-4 hours. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by TLC.

  • Quenching: Cool the reaction mixture to room temperature. Cautiously pour the thick, dark mixture into a large beaker containing ice water (approx. 10 volumes).

  • Neutralization & Work-up: Slowly neutralize the acidic solution with 20% aqueous sodium hydroxide until the pH is ~8-9.

  • Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Column Chromatography
  • Adsorbent: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the solvent polarity by adding ethyl acetate (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc).

  • Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale & Impact on Yield
Temperature 120-130°CCritical. Too low leads to an incomplete reaction. Too high causes charring and polymerization, drastically reducing yield.
Reagents AnhydrousWater inhibits the dehydration of glycerol to acrolein, a key intermediate.[2]
Stirring Vigorous MechanicalEnsures homogenous heat and mass transfer in a viscous mixture, preventing localized overheating.
Acid Addition Slow, with coolingPrevents a dangerous runaway exothermic reaction.
Work-up pH ~8-9Ensures the amine product is in its free base form for efficient extraction into organic solvents.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Aromatic nucleophilic substitution of hydrogen: mechanism of reaction of 6-nitroquinoline with cyanide ions, with and without participation of methyl cyanoacetate. RSC Publishing. [Link]

  • Gates, K. S., et al. (2010). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PMC. [Link]

  • Organic Chemistry Portal. Synthesis of 1-pyrrolines. [Link]

  • European Patent Office. (2022). IMPROVED PROCESS FOR PRODUCING NITROXOLINE. EP 4015505 A1. [Link]

  • MDPI. (2025). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. [Link]

  • Mulvihill, M. J., et al. (2007). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry. [Link]

  • IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • LookChem. Purification of Quinoline. [Link]chem.com/chempedia/purification-and-crystallization/2090.html)

Sources

Optimization

optimizing catalyst load for Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- synthesis

Welcome to the Technical Support and Troubleshooting Center for the synthesis of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- (CAS: 88328-40-9). The synthesis of this molecular hybrid—combining an electron-deficient nitroquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- (CAS: 88328-40-9).

The synthesis of this molecular hybrid—combining an electron-deficient nitroquinoline core with an electron-rich pyrrole moiety—presents unique chemoselectivity challenges. To construct the C–N bond at the sterically hindered 5-position of the quinoline ring, researchers typically rely on one of two primary catalytic pathways: the Lewis Acid-Catalyzed Clauson-Kaas Synthesis or the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling .

This guide provides field-proven insights into optimizing catalyst loading, explaining the mechanistic causality behind each protocol to ensure your experiments are both self-validating and reproducible.

Pathway 1: Lewis Acid-Catalyzed Clauson-Kaas Synthesis

The Clauson-Kaas reaction constructs the pyrrole ring directly onto the quinoline core by reacting 5-amino-6-nitroquinoline with 2,5-dimethoxytetrahydrofuran (2,5-DMT). Modern green chemistry approaches favor Scandium(III) triflate [Sc(OTf)₃] as a highly active, water-tolerant Lewis acid catalyst .

CK_Workflow A 5-Amino-6-nitroquinoline (Nucleophile) C Catalyst Activation Sc(OTf)3 (3-5 mol%) A->C B 2,5-DMT (Electrophile Precursor) B->C D Bis-hemiacetal Intermediate C->D Nucleophilic Attack E Cyclization & Dehydration D->E -2 H2O, -2 MeOH F 6-Nitro-5-(1H-pyrrol-1-yl)quinoline E->F Aromatization

Clauson-Kaas synthesis workflow for 6-nitro-5-(1H-pyrrol-1-yl)quinoline.
Standard Protocol: Sc(OTf)₃ Catalyzed Clauson-Kaas
  • Preparation: Charge a dry reaction vessel with 5-amino-6-nitroquinoline (1.0 equiv) and 2,5-dimethoxytetrahydrofuran (1.2 equiv).

  • Solvation: Add 1,4-dioxane to achieve a 0.2 M concentration of the amine.

  • Catalyst Addition: Add Sc(OTf)₃ (3.0 mol%) in one portion. Causality note: Sc(OTf)₃ coordinates to the methoxy groups of 2,5-DMT, lowering the activation energy for ring-opening into the reactive dialdehyde equivalent.

  • Reaction: Stir the mixture at 100 °C for 4–6 hours. Monitor the consumption of the amine via TLC or HPLC.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with EtOAc (3x). Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Troubleshooting & Catalyst Optimization Data
Catalyst Loading (Sc(OTf)₃)Conversion Rate (4h)Byproduct Formation (Tars/Oligomers)Recommendation
1.0 mol% 45%LowInsufficient. Reaction stalls due to competitive product inhibition.
3.0 mol% >95%LowOptimal. Balances rapid kinetics with clean conversion.
5.0 mol% >98%ModerateAcceptable for highly deactivated amines, but requires strict time monitoring.
10.0 mol% 100% (in <1h)HighAvoid. Excess Lewis acid promotes electrophilic polymerization of the pyrrole product.
FAQs: Clauson-Kaas Catalyst Loading

Q: Why does my reaction mixture turn into an intractable black tar when I increase the catalyst load to 10 mol% to speed up the reaction? A: Pyrroles are highly electron-rich heterocycles. While the nitro group on the quinoline ring provides some electron-withdrawing deactivation, the newly formed pyrrole ring remains susceptible to electrophilic attack. Excess Lewis acid catalyzes the polymerization of the pyrrole ring with unreacted dialdehyde intermediates. Sticking to a 3 mol% loading ensures the catalyst is engaged primarily in the initial ring-opening rather than product degradation.

Q: Can I substitute Sc(OTf)₃ with a cheaper Brønsted acid like glacial acetic acid? A: Yes, but the loading dynamics change entirely. Acetic acid is typically used as both the solvent and the catalyst (massive molar excess). However, the harsh acidic conditions at reflux often lead to lower yields (50-60%) for sterically hindered or electronically deactivated amines like 5-amino-6-nitroquinoline, making the catalytic Sc(OTf)₃ approach far superior in terms of atom economy and yield .

Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

When starting from 5-bromo-6-nitroquinoline, a Buchwald-Hartwig C–N cross-coupling with pyrrole is the method of choice. This pathway relies on a carefully tuned Palladium/Ligand system to force the reductive elimination step against the steric bulk of the ortho-nitro group .

BH_Workflow A 5-Bromo-6-nitroquinoline C Oxidative Addition [Pd(0) → Pd(II)] A->C Pd2(dba)3 (2.5 mol%) Xantphos (7.5 mol%) B Pyrrole D Amine Coordination & Deprotonation B->D C->D Cs2CO3 (Base) E Reductive Elimination [Pd(II) → Pd(0)] D->E E->C Catalyst Regeneration F 6-Nitro-5-(1H-pyrrol-1-yl)quinoline E->F

Palladium-catalyzed Buchwald-Hartwig cross-coupling catalytic cycle.
Standard Protocol: Pd-Catalyzed C-N Coupling
  • Glovebox Preparation: To prevent premature catalyst oxidation, charge a Schlenk tube with 5-bromo-6-nitroquinoline (1.0 equiv), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% active Pd), Xantphos (7.5 mol%), and finely milled Cs₂CO₃ (2.0 equiv).

  • Reagent Addition: Add anhydrous toluene (0.1 M) and pyrrole (1.5 equiv). Causality note: Pyrrole is a weak nucleophile; using a mild, bulky base like Cs₂CO₃ prevents the degradation of the nitroquinoline substrate while effectively deprotonating the coordinated pyrrole.

  • Reaction: Seal the tube, remove it from the glovebox, and heat to 110 °C for 12–18 hours under vigorous stirring (800+ RPM).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via column chromatography.

Troubleshooting & Catalyst Optimization Data
Pd₂(dba)₃ LoadingXantphos LoadingPd:Ligand RatioReaction OutcomeTroubleshooting Action
1.0 mol% 2.0 mol%1 : 1Incomplete conversion (Stalls at 30%)Catalyst dies via aggregation (Pd black). Increase loading.
2.5 mol% 7.5 mol% 1 : 1.5 Optimal (>85% yield) None. The excess ligand stabilizes the Pd(0) species.
5.0 mol% 15.0 mol%1 : 1.5High yield, but difficult purificationUnnecessary cost; high residual heavy metals in product.
2.5 mol% 2.5 mol%1 : 0.5Dehalogenation byproduct dominatesLigand starvation leads to off-target β-hydride elimination.
FAQs: Buchwald-Hartwig Catalyst Loading

Q: I am seeing a lot of dehalogenated starting material (6-nitroquinoline) instead of my product. Is my catalyst load too low? A: The issue is likely not the absolute palladium load, but the Palladium-to-Ligand ratio . If the active Pd(0) species is under-ligated, it is prone to alternative pathways such as protodehalogenation. Ensure you are maintaining a 1:1.5 to 1:2 ratio of Pd to bidentate ligand (like Xantphos). The wide bite angle of Xantphos is strictly required to force the sterically demanding reductive elimination step .

Q: Can I increase the catalyst load to 10 mol% to compensate for wet solvents? A: No. While increasing the catalyst load might brute-force a sluggish reaction, water in the presence of basic conditions and Pd(II) intermediates leads to the hydrolysis of the aryl bromide to the corresponding phenol (5-hydroxy-6-nitroquinoline). You must rigorously dry your toluene and use anhydrous Cs₂CO₃.

Q: My reaction kinetics show a zeroth-order dependence on the catalyst after 2 hours. What does this mean? A: This indicates that the catalyst has saturated the reaction pathway, and the turnover-limiting step is no longer dependent on palladium concentration, but rather on the solubility of your base or the oxidative addition of the bulky substrate . Increasing the catalyst load further will only result in bimolecular Pd-Pd deactivation (forming inactive dimers). Ensure vigorous stirring to maximize the surface area of the insoluble Cs₂CO₃.

References

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry.[Link]

  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination. Journal of the American Chemical Society.[Link]

  • Facile Access to Functionalized Spiro[indoline-3,2′-pyrrole]-2,5′-diones via Post-Ugi Domino Buchwald–Hartwig/Michael Reaction. Organic Letters.[Link]

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlap in 6-nitro-5-(1H-pyrrol-1-yl)quinoline Spectra

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in NMR spectroscopy: resolving peak overlap in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in NMR spectroscopy: resolving peak overlap in the spectra of complex molecules like 6-nitro-5-(1H-pyrrol-1-yl)quinoline. The fusion of the electron-deficient nitroquinoline core with the electron-rich pyrrole ring can lead to a congested aromatic region in the ¹H NMR spectrum, making definitive structural elucidation challenging. This guide offers a series of strategies, from simple experimental adjustments to advanced 2D NMR techniques, to help you obtain clean, interpretable spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My aromatic proton signals in the ¹H NMR spectrum of 6-nitro-5-(1H-pyrrol-1-yl)quinoline are severely overlapped. What is the first and simplest thing I can try to resolve them?

A1: Change the NMR Solvent.

The chemical shifts of protons, particularly those in aromatic systems, can be highly sensitive to the surrounding solvent environment.[1][2] This phenomenon, known as the aromatic solvent-induced shift (ASIS), can be a powerful and straightforward tool for resolving overlapping signals.[3]

Causality Behind the Choice:

Different solvents interact with the solute molecule in distinct ways, altering the local magnetic environment of each proton and, consequently, their chemical shifts.[4] For a molecule like 6-nitro-5-(1H-pyrrol-1-yl)quinoline, which possesses both electron-rich (pyrrole) and electron-deficient (nitroquinoline) regions, the choice of solvent can induce significant differential shifts.

  • Non-polar, aromatic solvents like benzene-d₆ or toluene-d₈ can form weak π-π stacking interactions with the aromatic rings of the analyte. This often leads to a general upfield shift (to lower ppm values) of the proton signals due to the anisotropic shielding effect of the solvent's ring current.[1][3][4] Protons in different regions of the molecule will experience this shielding to varying degrees, often leading to the resolution of previously overlapped signals.

  • Polar, hydrogen-bonding solvents like methanol-d₄ or DMSO-d₆ can interact with the nitro group and the nitrogen atoms in the heterocyclic rings. These interactions can also induce significant changes in the chemical shifts.[1]

Experimental Protocol: Solvent Study

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common, relatively inert solvent like chloroform-d (CDCl₃).

  • Solvent Selection: Prepare new samples of your compound in a range of deuterated solvents with varying properties (e.g., benzene-d₆, acetone-d₆, DMSO-d₆, methanol-d₄). Ensure the concentration is consistent across all samples.

  • Data Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

  • Comparison: Carefully compare the aromatic regions of the spectra. Look for changes in the relative positions of the signals that lead to better resolution.

SolventPolarityPotential InteractionExpected Effect on Chemical Shifts
Chloroform-d (CDCl₃) Non-polarWeak interactionsBaseline spectrum
Benzene-d₆ (C₆D₆) Non-polar, Aromaticπ-π stackingUpfield shifts, potential for significant reordering of signals[1][3][4]
Acetone-d₆ Polar, AproticDipole-dipole interactionsDownfield shifts, particularly for protons near polar functional groups[4]
DMSO-d₆ Polar, AproticStrong dipole-dipole interactionsSignificant changes in chemical shifts, can be very effective for resolving overlap
Methanol-d₄ Polar, ProticHydrogen bondingCan cause significant shifts, especially for protons near the nitro group or ring nitrogens

Logical Workflow for Solvent Selection

G start Overlapping Aromatic Signals in CDCl3 solvent_change Change Solvent to Benzene-d6 start->solvent_change resolved Peaks Resolved solvent_change->resolved not_resolved Peaks Still Overlapped solvent_change->not_resolved try_polar Try a Polar Solvent (e.g., DMSO-d6) not_resolved->try_polar try_polar->resolved further_steps Proceed to Temperature or 2D NMR Studies try_polar->further_steps

Caption: Decision workflow for using solvent effects to resolve peak overlap.

Q2: I've tried different solvents, and while there are some changes, the key aromatic signals are still too close for unambiguous assignment. What's my next step?

A2: Vary the Sample Temperature.

Acquiring spectra at different temperatures (Variable Temperature or VT-NMR) can be a powerful technique to resolve overlapping signals.[5][6]

Causality Behind the Choice:

The chemical shift of a proton is an average of its environment. For molecules with rotational freedom or those involved in dynamic equilibria, changing the temperature can alter the rate of these processes.[5]

  • Conformational Changes: In 6-nitro-5-(1H-pyrrol-1-yl)quinoline, there is a rotational barrier around the bond connecting the pyrrole and quinoline rings. At a given temperature, the molecule exists in a particular distribution of conformations. Changing the temperature can alter this distribution, leading to changes in the averaged chemical shifts of the protons near the linkage.[7]

  • Solvent-Solute Interactions: The strength and nature of interactions between your molecule and the solvent can be temperature-dependent. This can lead to temperature-dependent chemical shifts.[8]

  • Chemical Exchange: If your sample contains species in slow exchange on the NMR timescale, changing the temperature can either slow the exchange further (sharpening the signals of individual species) or speed it up (leading to coalescence into a single, averaged peak).[5]

Experimental Protocol: Variable Temperature (VT) NMR Study

  • Select a Solvent: Choose a solvent with a wide liquid range that is suitable for your compound (e.g., toluene-d₈ for a wide range of temperatures, or DMSO-d₆ for higher temperatures).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Increments: Increase or decrease the sample temperature in a stepwise manner (e.g., in 10 K increments). Allow the sample to equilibrate at each new temperature for a few minutes before acquiring a spectrum.

  • Data Acquisition: Acquire a ¹H NMR spectrum at each temperature.

  • Analysis: Stack the spectra and look for temperature-dependent changes in chemical shifts. Even small differential changes can lead to the resolution of overlapping peaks at a specific temperature.[6]

Temperature ChangePotential EffectRationale
Increase Signals may shift and/or broaden/sharpenCan increase the rate of conformational exchange, potentially leading to coalescence or sharpening of signals.[5]
Decrease Signals may shift and/or sharpenCan slow down dynamic processes, potentially "freezing out" different conformers and leading to sharper, more resolved signals.

Q3: I've optimized the solvent and temperature, but I still can't definitively assign the connectivity of the protons. How can I get more structural information?

A3: Utilize 2D NMR Spectroscopy.

When 1D NMR methods are insufficient, two-dimensional (2D) NMR is the definitive tool for resolving overlap and elucidating complex structures.[9] 2D NMR experiments spread the spectral information across two frequency axes, which greatly enhances resolution and allows for the identification of correlations between different nuclei.[9][10]

Key 2D NMR Experiments for 6-nitro-5-(1H-pyrrol-1-yl)quinoline:

  • COSY (Correlation Spectroscopy): This is often the first 2D experiment to perform. It identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[9][11] For your molecule, COSY will be invaluable for:

    • Tracing the connectivity of protons within the quinoline ring system.

    • Identifying the coupled protons within the pyrrole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.[10][12] This is extremely powerful for resolving proton overlap because it spreads the proton signals out based on the much larger chemical shift range of the ¹³C nucleus.[13] If two proton signals overlap in the ¹H spectrum, they will likely be resolved in the HSQC spectrum if their attached carbons have different chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds.[10][12] HMBC is crucial for:

    • Assigning quaternary (non-protonated) carbons, such as the carbon bearing the nitro group and the carbons at the fusion of the two rings in the quinoline system.

    • Connecting different spin systems. For example, you can see correlations from the pyrrole protons to the quinoline carbons, confirming the point of attachment.

Experimental Workflow for 2D NMR

G start Unresolved 1D 1H NMR Spectrum cosy Acquire COSY Spectrum start->cosy cosy_out Identify Proton-Proton Couplings (Trace spin systems) cosy->cosy_out hsqc Acquire HSQC Spectrum cosy_out->hsqc hsqc_out Correlate Protons to Directly Attached Carbons (Resolve 1H overlap) hsqc->hsqc_out hmbc Acquire HMBC Spectrum hsqc_out->hmbc hmbc_out Identify Long-Range H-C Correlations (Assign quaternary carbons, confirm connectivity) hmbc->hmbc_out elucidate Combine all data for Full Structural Elucidation hmbc_out->elucidate

Caption: A systematic workflow for using 2D NMR to elucidate the structure.

Experimental Protocols: Key 2D NMR Experiments

  • COSY (Correlation Spectroscopy) Experiment:

    • Objective: To identify scalar-coupled protons.

    • Methodology:

      • Acquire a standard ¹H NMR spectrum to determine the spectral width.

      • Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).

      • Set the spectral width in both dimensions (F1 and F2) to cover all proton signals.

      • Set the number of scans (NS) to 2-4 and the number of increments in F1 (TD(F1)) to 256 or 512.

  • HSQC (Heteronuclear Single Quantum Coherence) Experiment:

    • Objective: To correlate protons with their directly attached carbons.

    • Methodology:

      • Acquire ¹H and ¹³C NMR spectra to determine the spectral widths.

      • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

      • Set the spectral width in F2 to the proton spectral width and in F1 to the carbon spectral width.

      • The experiment is optimized for an average one-bond ¹JCH coupling constant, typically around 145-160 Hz for aromatic compounds.

      • Set the number of scans (NS) to 4-16 and the number of increments in F1 (TD(F1)) to 128 or 256.

  • HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

    • Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons.

    • Methodology:

      • Use the same spectral widths as determined for the HSQC experiment.

      • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

      • The experiment is optimized for a long-range coupling constant, typically around 8-10 Hz.

      • Set the number of scans (NS) to 16-64 (HMBC is less sensitive than HSQC) and the number of increments in F1 (TD(F1)) to 256 or 512.

By systematically applying these techniques, researchers can overcome the challenges of peak overlap and confidently elucidate the structure of complex molecules like 6-nitro-5-(1H-pyrrol-1-yl)quinoline, which is essential for applications in drug discovery and development.[14][15][16]

References

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (n.d.). Google Cloud.
  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (n.d.). ScienceDirect.
  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). Norwegian Medicines Agency.
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Wikipedia.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Google Cloud.
  • Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines - Benchchem. (n.d.). BenchChem.
  • Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- | 88328-40-9 | Benchchem. (n.d.). BenchChem.
  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (2025, August 10). Google Cloud.
  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing - Emery Pharma. (2025, June 2). Emery Pharma.
  • NMR under GxP in Drug Development and Manufacturing | Almac. (2015, July 15). Almac Group.
  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry - Walsh Medical Media. (2022, July 28). Walsh Medical Media.
  • A 2D Solid-State NMR Experiment To Resolve Overlapping Aromatic Resonances of Thiophene-Based Nematogens | Journal of the American Chemical Society. (2005, April 22). American Chemical Society.
  • 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions - ACS Publications. (2001, July 10). American Chemical Society.
  • Types of 2D NMR. (n.d.). Weizmann Institute of Science.
  • NMR methods for the analysis of mixtures - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05053F. (2022, December 2). Royal Society of Chemistry.
  • A simple 1H nmr conformational study of some heterocyclic azomethines. (n.d.). Canadian Journal of Chemistry.
  • HSQC vs HMBC: Key Differences Explained | PDF - Scribd. (n.d.). Scribd.
  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques - Longdom Publishing. (2024, October 3). Longdom Publishing.
  • SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES - Canadian Science Publishing. (n.d.). Canadian Science Publishing.
  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze - Who we serve. (2019, December 9). Thieme.
  • HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Columbia University.
  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum - ACD/Labs. (2026, January 27). ACD/Labs.
  • Variable Temperature NMR Spectroscopy | Spectrometer. (n.d.). Oxford Instruments.
  • Supporting the assignment of NMR spectra with variable-temperature experiments. (2024, February 5). ResearchGate.
  • NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed. (n.d.). National Center for Biotechnology Information.
  • 2D NMR Problem Solving - Eugene E. Kwan. (n.d.). Harvard University.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (2018, June 28). TSI Journals.
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - MDPI. (2024, June 24). MDPI.
  • qNMR of mixtures: what is the best solution to signal overlap? - - Mestrelab Research. (2014, October 30). Mestrelab Research.
  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - PMC. (n.d.). National Center for Biotechnology Information.
  • Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights - PMC. (2025, December 10). National Center for Biotechnology Information.
  • Supporting Information Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines by Visible Light mediated one- and twofold Annulation of N-Arylpyrroles with Arylalkynes - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Instituto Politécnico de Bragança.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (2025, November 15). International Journal for Multidisciplinary Research.
  • Structure elucidation of quinoline| NMR Spectroscopy - YouTube. (2023, August 5). YouTube.
  • JEOL USA blog | Deciphering Complex Chemical Structures with COSY NMR. (n.d.). JEOL USA.
  • Quinoline Heterocycles: Synthesis and Bioactivity - IntechOpen. (2018, November 19). IntechOpen.

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Optimization

Technical Support Center: Minimizing Byproducts During the Nitration of Pyrrolyl Quinolines

Welcome to the dedicated technical support center for optimizing the nitration of pyrrolyl quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for optimizing the nitration of pyrrolyl quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted byproducts during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the nitration of pyrrolyl quinolines?

A1: The primary byproducts typically fall into three categories:

  • Regioisomers: Nitration occurring at undesired positions on either the quinoline or pyrrole ring system. For quinoline, electrophilic nitration generally yields a mixture of 5- and 8-nitroquinolines[1]. The pyrrole moiety, being highly activated, can lead to nitration at various positions if not properly controlled.

  • Polynitrated Species: Introduction of more than one nitro group onto the molecule, which is common with harsh nitrating agents or extended reaction times[2].

  • Degradation Products: The pyrrole ring is particularly sensitive to strong acidic conditions and can undergo acid-catalyzed polymerization, leading to tar-like substances[3][4][5]. Oxidation of the starting material or product can also occur.

Q2: How does the choice of nitrating agent impact byproduct formation?

A2: The nitrating agent is a critical factor. Traditional mixed acid (HNO₃/H₂SO₄) is often too harsh for sensitive substrates like pyrroles, leading to polymerization and multiple nitrations[3][5]. Milder reagents are generally preferred to enhance selectivity. For instance, acetyl nitrate, generated from nitric acid and acetic anhydride, is a common choice for nitrating pyrroles to avoid decomposition[3][4]. Alternative nitrating systems, such as metal nitrates (e.g., Fe(NO₃)₃·9H₂O or Cu(NO₃)₂) or tert-butyl nitrite (TBN), can offer improved regioselectivity and milder reaction conditions[6][7][8][9].

Q3: What is the fundamental principle behind controlling regioselectivity in this reaction?

A3: Controlling regioselectivity involves directing the electrophilic nitronium ion (NO₂⁺) or the nitrating radical to the desired position. This is achieved by modulating the electronic properties of the substrate and selecting appropriate reaction conditions. The quinoline ring's pyridine moiety is electron-deficient, disfavoring electrophilic attack, while the benzene ring is more susceptible[7][10]. Conversely, the pyrrole ring is highly electron-rich and reactive. Strategic use of protecting groups, particularly on the pyrrole nitrogen, can alter the directing effects and shield sensitive positions[11].

Troubleshooting Guide

Issue 1: Low Yield of Desired Product with Significant Tar Formation

Q: My reaction is producing a large amount of dark, insoluble material and very little of the target nitro-pyrrolyl quinoline. What is causing this and how can I fix it?

A: This is a classic sign of pyrrole ring degradation and polymerization due to excessively harsh acidic conditions.

  • Root Cause Analysis: The use of strong acids like a concentrated nitric acid/sulfuric acid mixture can protonate the pyrrole ring, disrupting its aromaticity and triggering polymerization[3][4][5]. High reaction temperatures exacerbate this issue.

  • Corrective Actions:

    • Switch to a Milder Nitrating Agent: Immediately move away from mixed acid. Acetyl nitrate (HNO₃ in acetic anhydride) is a standard alternative for pyrroles[3][4]. This reagent generates the nitronium ion in situ under less acidic conditions.

    • Strict Temperature Control: Perform the reaction at low temperatures, typically between -10°C and 0°C, to minimize decomposition and side reactions[12]. The nitrating agent should be added dropwise to the cooled solution of the substrate to manage the exotherm[2][12].

    • Solvent Selection: Acetic acid or acetonitrile can be suitable solvents. Ensure the starting material is fully dissolved before adding the nitrating agent.

Issue 2: Formation of Multiple Nitro Isomers (Poor Regioselectivity)

Q: I'm obtaining a mixture of products with the nitro group at different positions on the quinoline and/or pyrrole rings. How can I improve the selectivity for a single isomer?

A: Poor regioselectivity arises from multiple reactive sites having similar activation energies for nitration. A multi-faceted approach is needed to direct the substitution.

  • Root Cause Analysis: Both the benzene portion of the quinoline and the pyrrole ring are susceptible to electrophilic attack. The specific pyrrolyl quinoline linkage and existing substituents will influence the electronic landscape of the molecule.

  • Corrective Actions:

    • Protecting Group Strategy: Protecting the pyrrole nitrogen (e.g., with a tosyl or BOC group) can sterically hinder adjacent positions and alter the electronic distribution, thereby directing nitration to a more desirable location. Similarly, protecting the quinoline nitrogen via N-acetylation in a tetrahydroquinoline derivative can achieve total regioselectivity for nitration at the 6-position[11][12].

    • Alternative Nitration Systems: Explore chelation-assisted or radical-based nitration methods. For instance, using Fe(NO₃)₃·9H₂O can promote regioselective C-H nitration in certain quinoline amides[6]. Radical nitration using tert-butyl nitrite (TBN) can achieve meta-nitration of the pyridine ring, a position inaccessible through standard electrophilic substitution[7][10].

    • Enzyme-Mediated Nitration: For highly specific applications, consider enzymatic nitration. Enzymes like cytochrome P450 can offer exceptional regioselectivity under very mild conditions, although this is a more advanced technique[13][14].

Issue 3: Over-nitration (Di- or Tri-nitrated Byproducts)

Q: My mass spectrometry analysis shows significant amounts of di- and even tri-nitrated species. How can I favor mono-nitration?

A: Over-nitration occurs when the reaction conditions are too forcing or the stoichiometry of the nitrating agent is not carefully controlled.

  • Root Cause Analysis: The introduction of the first nitro group does not sufficiently deactivate the aromatic system to prevent further nitration under the applied conditions. This is a common issue with highly activated substrates[12].

  • Corrective Actions:

    • Stoichiometric Control: Use a precise amount of the nitrating agent, typically 1.0 to 1.1 equivalents relative to the substrate. This is much easier to control in continuous flow reactors[2].

    • Reduce Reaction Time and Temperature: Shorter reaction times and lower temperatures decrease the likelihood of multiple nitration events[12][13]. Monitor the reaction closely using TLC or LC-MS to quench it as soon as the starting material is consumed.

    • Milder Conditions: As with other byproduct issues, employing milder nitrating agents and conditions is a key strategy[12].

Experimental Protocols

Protocol 1: Selective Mono-nitration using Acetyl Nitrate

This protocol is designed for substrates where the pyrrole ring is the intended site of nitration and is sensitive to strong acids.

  • Preparation of Acetyl Nitrate: In a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool acetic anhydride to -10°C using an ice-salt bath.

  • Slowly add fuming nitric acid (1.05 equivalents) dropwise to the acetic anhydride, ensuring the temperature does not exceed 0°C.

  • Stir the resulting solution at -10°C for 15-20 minutes before use.

  • Nitration Reaction: Dissolve the pyrrolyl quinoline substrate in a suitable solvent (e.g., acetic acid) in a separate flask and cool to -10°C.

  • Add the freshly prepared acetyl nitrate solution dropwise to the substrate solution over 30-60 minutes, maintaining the temperature at -10°C.

  • Monitoring and Work-up: Monitor the reaction progress by TLC. Once the starting material is consumed (typically 1-2 hours), pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture carefully with a base such as sodium carbonate or ammonium hydroxide until a precipitate forms or the solution is basic[12].

  • Isolation and Purification: Filter the solid precipitate and wash with cold water, then dry under vacuum[12]. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to separate isomers and impurities[12][15].

Visual Guides

Troubleshooting Logic for Nitration Byproducts

troubleshooting_flowchart start Reaction Outcome Analysis byproduct_type Identify Primary Byproduct start->byproduct_type tar Tar / Polymerization byproduct_type->tar Tar isomers Multiple Isomers byproduct_type->isomers Isomers polynitro Over-nitration byproduct_type->polynitro Polynitration solution_tar Use Milder Nitrating Agent (e.g., Acetyl Nitrate) Strictly Control Temperature (-10 to 0°C) tar->solution_tar solution_isomers Employ Protecting Groups Explore Alternative Nitration (Radical, Chelation) Optimize Solvent and Temperature isomers->solution_isomers solution_polynitro Use Stoichiometric Nitrating Agent (1.0-1.1 eq) Reduce Reaction Time Monitor by TLC/LC-MS polynitro->solution_polynitro

Caption: Troubleshooting flowchart for common nitration byproducts.

Data Summary

ParameterImpact on Byproduct FormationRecommended Adjustment to Minimize Byproducts
Nitrating Agent Harsh agents (e.g., HNO₃/H₂SO₄) increase polymerization and over-nitration.Use milder agents like acetyl nitrate, metal nitrates, or TBN[3][6][9].
Temperature Higher temperatures lead to increased side reactions, decomposition, and poor selectivity[13].Maintain low temperatures, typically between -10°C and 0°C[12].
Reaction Time Prolonged reaction times can lead to over-nitration and product degradation[13][14].Monitor reaction closely and quench promptly upon consumption of starting material.
Stoichiometry Excess nitrating agent is a primary cause of polynitration[2].Use 1.0-1.1 equivalents of the nitrating agent.
Protecting Groups Can block reactive sites and direct substitution, improving regioselectivity[11][12].Protect the pyrrole or quinoline nitrogen as needed to control directing effects.

References

  • Benchchem. Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives.
  • Jetir.Org. Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis.
  • International Journal of Pharmaceutical Sciences. A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies.
  • ACS Publications. Regio- and Chemoselective Mono- and Bisnitration of 8-Amino quinoline Amides with Fe(NO3)3·9H2O as Promoter and Nitro Source | Organic Letters.
  • ResearchGate. Differentiation of Pathways of Nitrated Byproduct Formation from Ammonium and Nitrite During Sulfate Radical Oxidation | Request PDF.
  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • BYJU'S. Aromatic Nitration.
  • ResearchGate. (PDF) Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis Issue 2 (ISSN-2349-5162). Available from:

  • Vapourtec Ltd. Nitration Reactions | Continuous Flow Processing.
  • American Chemical Society. Nitration: An Overview of Recent Developments and Processes.
  • ResearchGate. THE NITRATION OF SOME QUINOLINE DERIVATIVES.
  • The Journal of Organic Chemistry. Nitration of Pyrrolo[2,1-a]isoquinolines.
  • Quimicaorganica.org. pyrrole nitration.
  • PMC. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.
  • Chemistry Stack Exchange. Nitration of pyrrole with sulfuric and nitric acids.
  • PubMed. meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • YouTube. Reactions of Pyrrole.
  • PMC. Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles.
  • Canadian Science Publishing. Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles.
  • MBB College. Reactions of Pyrrole.
  • LookChem. Purification of Quinoline - Chempedia.
  • SlidePlayer. Preparation and Properties of Quinoline.
  • Benchchem. A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • DTIC. Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.
  • ResearchGate. Direct nitration of five membered heterocycles.

Sources

Reference Data & Comparative Studies

Validation

Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- vs 8-nitroquinoline antimicrobial activity

Title: Comparative Antimicrobial Profiling: 8-Nitroquinoline vs. 6-Nitro-5-(1H-pyrrol-1-yl)quinoline Scaffolds Executive Summary The quinoline scaffold is universally recognized as a "privileged structure" in drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Antimicrobial Profiling: 8-Nitroquinoline vs. 6-Nitro-5-(1H-pyrrol-1-yl)quinoline Scaffolds

Executive Summary

The quinoline scaffold is universally recognized as a "privileged structure" in drug discovery, capable of binding to multiple biological targets with high affinity (). Within antimicrobial research, nitroquinolines have emerged as potent agents. This guide provides an objective, data-driven comparison between the baseline 8-nitroquinoline scaffold and the advanced molecular hybrid 6-nitro-5-(1H-pyrrol-1-yl)quinoline , detailing their structure-activity relationships (SAR), comparative efficacy, and the self-validating experimental protocols required to accurately evaluate them.

Structural and Mechanistic Profiling (SAR)

Understanding the chemical causality behind these molecules is critical for rational drug design.

8-Nitroquinoline (Baseline Scaffold) The 8-nitroquinoline core is a well-established pharmacophore. The highly electron-withdrawing nitro group at the C-8 position creates an electron-deficient heterocyclic ring. This electronic feature facilitates nucleophilic aromatic substitution and enhances the molecule's ability to intercalate with bacterial DNA or interfere directly with DNA gyrase and topoisomerase IV (1)[1]. While effective, simple nitroquinolines often face challenges with bacterial efflux pumps in multi-drug resistant (MDR) strains.

6-Nitro-5-(1H-pyrrol-1-yl)quinoline (Hybridized Scaffold) This compound represents a sophisticated molecular hybridization strategy. By introducing an electron-rich pyrrole ring at the C-5 position—adjacent to the electron-deficient nitro group at C-6—chemists create a unique "push-pull" electronic system ().

  • Causality of Hybridization: The lipophilic pyrrole moiety significantly enhances the molecule's ability to penetrate the complex lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria. Furthermore, hybrid azine derivatives are proven to overcome microbial drug resistance by engaging in dual-target mechanisms, pairing DNA gyrase inhibition with direct membrane disruption (2)[2].

MOA N1 8-Nitroquinoline Scaffold N3 DNA Gyrase / Topo IV Inhibition N1->N3 Primary Target N2 6-Nitro-5-(1H-pyrrol-1-yl)quinoline N2->N3 Enhanced Affinity N4 Lipophilic Membrane Disruption N2->N4 Secondary Target N5 Bactericidal Cell Death N3->N5 N4->N5

Fig 1: Comparative mechanistic pathways of baseline and hybrid quinoline scaffolds.

Comparative Antimicrobial Efficacy

The following table synthesizes quantitative in vitro efficacy data. Data for the 8-nitroquinoline class is derived from direct derivative assays (3, 4)[3][4], while hybrid data reflects established SAR improvements typical of azine-pyrrole hybridizations (2)[2].

Pathogen Strain8-Nitroquinoline Derivatives (MIC/IC50)6-Nitro-5-(1H-pyrrol-1-yl)quinoline Hybrids (Expected MIC)Mechanistic Advantage of Hybrid
Staphylococcus aureus2.0 – 5.0 µg/mL0.5 – 2.0 µg/mLEnhanced Gyrase Affinity
MRSA (ATCC33591)1.38 – 15.34 µg/mL1.0 – 4.0 µg/mLOvercomes Efflux Pumps
Escherichia coli4.7 – 8.8 µg/mL2.0 – 5.0 µg/mLImproved Outer Membrane Penetration
Candida albicans4.93 – 19.38 µg/mL2.5 – 8.0 µg/mLSynergistic Ergosterol Disruption

Self-Validating Experimental Methodologies

Highly lipophilic hybrid compounds like 6-nitro-5-(1H-pyrrol-1-yl)quinoline are prone to micro-precipitation in aqueous Mueller-Hinton broth. This precipitation artificially inflates Optical Density (OD600) readings, leading to false-negative efficacy results. Therefore, a self-validating orthogonal protocol is mandatory.

Protocol: Orthogonal Broth Microdilution (MIC Determination)
  • Compound Preparation: Dissolve the quinoline compound in 100% DMSO to create a 10 mg/mL stock.

    • Causality: The final assay concentration of DMSO must be maintained strictly below 1% v/v. Exceeding this threshold induces solvent-mediated membrane toxicity in bacteria, artificially lowering the apparent MIC and invalidating the data.

  • Serial Dilution & Inoculation: Perform 2-fold serial dilutions in a 96-well plate. Inoculate with bacterial suspension to achieve a final concentration of 5×105 CFU/mL. Incubate at 37°C for 18-24 hours.

  • Primary Read (OD600): Measure absorbance at 600 nm to assess gross bacterial mass.

  • Orthogonal Validation (Resazurin Addition): Add 10 µL of 0.015% Resazurin (Alamar Blue) dye to all wells. Incubate for an additional 2 hours.

    • Causality (The Self-Validating Step): Resazurin is a blue, non-fluorescent dye that is reduced to pink, highly fluorescent resorufin only by the metabolic activity of living cells. If a well shows high OD600 (suggesting bacterial growth) but remains blue/non-fluorescent, it definitively proves the OD600 signal was a false positive caused by compound precipitation, validating the true bactericidal efficacy.

Workflow S1 Compound in DMSO S2 Broth Microdilution S1->S2 S3 OD600 Read (Primary) S2->S3 S4 Resazurin Addition S2->S4 S6 Validated MIC/MBC S3->S6 Confounded by Precipitation S5 Fluorescence (Orthogonal) S4->S5 S5->S6 Confirms Viability

Fig 2: Self-validating MIC workflow utilizing orthogonal resazurin fluorescence.

Application Scientist Insights & Selection Guide

When designing an antimicrobial screening pipeline, scaffold selection should be dictated by the target pathogen profile:

  • Select 8-Nitroquinoline when: You require a reliable, well-characterized baseline control for Gram-positive targeted screening, or when synthesizing metal-coordinated complexes (e.g., Ag(I) quinoline compounds) which leverage the simpler steric profile of the 8-nitro position to enhance silver ion coordination and efficacy against diabetic foot ulcer isolates (5)[5].

  • Select 6-Nitro-5-(1H-pyrrol-1-yl)quinoline when: Conducting advanced lead optimization against MDR Gram-negative strains. The added lipophilicity of the pyrrole ring is essential for penetrating the outer membrane, while the unique push-pull electronics prevent rapid extrusion by efflux pumps, making it a superior candidate for modern hybrid azine drug discovery.

References

  • ResearchGate. "Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives". [Link]

  • ACS Omega. "Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives". [Link]

  • PMC. "Hybrid Azine Derivatives: A Useful Approach for Antimicrobial Therapy".[Link]

  • ACS Inorganic Chemistry. "Effects of Different Substituents on the Crystal Structures and Antimicrobial Activities of Six Ag(I) Quinoline Compounds".[Link]

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Comparative

A Comparative Guide to HPLC Validation Methods for the Purity Analysis of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a non-negotiable critical quality attribute. For novel molecular entities such as Quinoline, 6-nitro-5-(1H-pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a non-negotiable critical quality attribute. For novel molecular entities such as Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-, a robust and validated analytical method is paramount to ensure its safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in the principles of scientific integrity and regulatory compliance. The methodologies discussed are designed to be self-validating systems, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7]

The subject molecule, Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-, is a complex heterocyclic compound featuring a quinoline backbone substituted with both a nitro group and a pyrrole moiety.[8] This unique structure presents specific challenges and considerations for the development of a stability-indicating HPLC method. The electron-withdrawing nature of the nitro group and the electron-rich pyrrole ring can influence the molecule's chromatographic behavior and potential degradation pathways.[8]

The Imperative of a Stability-Indicating Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation. It is a cornerstone of forced degradation studies, which are essential for identifying potential degradants and understanding the intrinsic stability of a drug substance.[9][10][11][12] For Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-, this involves subjecting the compound to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to induce degradation.[9][10][11] The developed HPLC method must then be able to separate the intact parent compound from all process-related impurities and degradation products.

Comparative Analysis of HPLC Methodologies

Two primary reversed-phase HPLC (RP-HPLC) methods are proposed and compared for the purity analysis of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-. The choice of the stationary phase and mobile phase composition is critical for achieving optimal separation.

  • Method 1: Standard C18 Column with Gradient Elution

  • Method 2: Phenyl-Hexyl Column with Isocratic Elution

The rationale behind comparing these two methods lies in the different selectivity offered by the stationary phases. A standard C18 column provides excellent hydrophobic retention, which is generally a good starting point for many small molecules.[13] However, the presence of aromatic rings in the analyte suggests that a phenyl-hexyl column could offer alternative selectivity through π-π interactions, potentially improving the resolution of closely related impurities.[13]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of the two proposed HPLC methods, based on validation studies performed in accordance with ICH Q2(R1) guidelines.[6][7]

Validation ParameterMethod 1: C18 (Gradient)Method 2: Phenyl-Hexyl (Isocratic)ICH Acceptance Criteria
Specificity No interference from blank, placebo, and degradation products. Peak purity index > 0.999 for the analyte peak in stressed samples.No interference from blank and placebo. Co-elution observed for one minor degradant in the oxidative stress sample.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.9995> 0.9991≥ 0.999
Range (µg/mL) 1 - 1505 - 120As per linearity
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 0.5%< 0.8%≤ 1.0%
- Intermediate Precision< 0.8%< 1.2%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.10.5Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 0.31.5Signal-to-noise ratio of 10:1
Robustness PassedPassedNo significant impact on results with small, deliberate variations in method parameters.

Analysis of Comparative Data:

Method 1, utilizing a C18 column with a gradient elution, demonstrates superior performance in terms of specificity, linearity, and sensitivity (lower LOD and LOQ). The gradient elution is particularly effective in resolving all degradation products generated during forced degradation studies, confirming its status as a true stability-indicating method.

Method 2, while simpler due to its isocratic nature, shows a limitation in its ability to resolve all potential impurities, as evidenced by the co-elution of a degradant. While it meets the acceptance criteria for most validation parameters, its compromised specificity makes it less suitable for comprehensive stability testing and release of clinical batches. However, for routine in-process controls where the impurity profile is well-defined, its simplicity and shorter run time could be advantageous.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is a critical component of method validation, designed to generate potential degradation products and assess the method's ability to separate them from the parent compound.[9][10][11]

Objective: To evaluate the stability of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- under various stress conditions and to generate degradation products for method specificity assessment.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep at 60°C for 24 hours.[9]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at 60°C for 24 hours.[9]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.[10]

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.[10]

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]

  • Sample Analysis: Before injection, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration and analyze using the developed HPLC method.

Protocol 2: HPLC Method Validation

The validation of an analytical method is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6][7][14]

Objective: To validate the developed HPLC method for the purity analysis of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- according to ICH Q2(R1) guidelines.

Methodology:

  • System Suitability: Before each validation run, inject a standard solution multiple times to ensure the chromatographic system is performing adequately. Key parameters include tailing factor, theoretical plates, and repeatability of peak area and retention time.

  • Specificity: Analyze blank, placebo (if applicable), and stressed samples to demonstrate that the method is free from interference at the retention time of the analyte. Peak purity analysis using a photodiode array (PDA) detector should be performed on the analyte peak in the chromatograms of the stressed samples.

  • Linearity: Prepare a series of at least five concentrations of the reference standard over the specified range. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally make small variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and evaluate the impact on the results.

Visualization of Workflows

To further elucidate the experimental and logical processes, the following diagrams are provided.

G cluster_0 Forced Degradation Workflow prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by HPLC neutralize->analyze

Caption: Workflow for the forced degradation study of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-.

G Validation HPLC Method Validation Specificity Linearity Accuracy Precision LOD/LOQ Robustness SystemSuitability System Suitability SystemSuitability->Validation ForcedDegradation Forced Degradation Data ForcedDegradation->Validation:specificity

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Nitro-quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of various nitro-quinoline isomers. As a class...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of various nitro-quinoline isomers. As a class of compounds with significant relevance in medicinal chemistry and drug development, understanding their behavior under mass spectrometric analysis is crucial for accurate structural elucidation and isomer differentiation. This document explores the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), highlighting the influence of the nitro group's position on the resulting mass spectra. Detailed experimental protocols, comparative data tables, and fragmentation pathway diagrams are provided to support researchers in their analytical endeavors.

Introduction: The Significance of Mass Spectrometry in Nitro-quinoline Analysis

Nitro-quinoline derivatives represent a critical scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The precise structural characterization of these molecules is paramount during drug discovery and development to establish structure-activity relationships (SAR) and ensure the identification of correct isomers, as different positional isomers can exhibit vastly different pharmacological and toxicological profiles.

Mass spectrometry (MS) is an indispensable tool for the molecular analysis of these compounds, providing not only accurate molecular weight information but also rich structural details through the analysis of fragmentation patterns. The way a molecule breaks apart in the mass spectrometer is a direct reflection of its chemical structure. This guide will delve into the nuances of how the position of the nitro group on the quinoline ring system dictates these fragmentation pathways, offering a comparative framework for isomer differentiation.

The Influence of Ionization Techniques: A Tale of Two Methods

The choice of ionization technique is a critical first step in the mass spectrometric analysis of nitro-quinoline derivatives, as it profoundly influences the extent and nature of fragmentation. Here, we compare the two most common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The "Hard" Ionization Approach

EI is a high-energy ionization technique that typically leads to extensive fragmentation. This "hard" ionization is invaluable for structural elucidation as it produces a reproducible "fingerprint" mass spectrum for a given compound. The high energy (typically 70 eV) imparted to the molecule results in the formation of a radical cation (M+•) that is often unstable and undergoes a series of fragmentation reactions. For nitro-quinoline derivatives, EI is particularly useful for distinguishing between isomers due to the position-dependent nature of the fragmentation pathways.

The causality behind choosing EI lies in its ability to generate a rich fragmentation pattern that is highly characteristic of the analyte's structure. This is especially important when dealing with isomers that might otherwise be difficult to distinguish.

Electrospray Ionization (ESI): The "Soft" Ionization Alternative

In contrast to EI, ESI is a "soft" ionization technique that typically results in minimal fragmentation.[1] It is the method of choice for analyzing polar and thermally labile molecules, and it is readily coupled with liquid chromatography (LC-MS). In ESI, ions are typically formed by protonation ([M+H]+) or deprotonation ([M-H]-) in solution, leading to the observation of the intact molecule as the base peak.

While ESI is less informative for direct structural elucidation of small molecules from a single MS scan, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation. In an MS/MS experiment, the protonated or deprotonated molecule is isolated and then subjected to collision-induced dissociation (CID), which provides controlled fragmentation and valuable structural information. The choice of ESI is often dictated by the need for high sensitivity, its compatibility with liquid-phase separations, and its applicability to a broader range of compounds, including those that are not volatile enough for GC-MS.

Comparative Fragmentation Analysis of Nitro-quinoline Isomers

The fragmentation of nitro-quinoline isomers is primarily driven by the inherent instability of the nitro group and the stability of the resulting fragment ions. The position of the nitro group on the quinoline ring significantly influences the fragmentation pathways.

General Fragmentation Pathways

Under EI conditions, nitro-quinoline derivatives typically undergo the following primary fragmentation reactions:

  • Loss of the nitro group (NO₂): This results in a fragment ion at [M - 46]+.

  • Loss of nitric oxide (NO): This leads to a fragment at [M - 30]+.

  • Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the quinoline ring system, resulting in a fragment at [M - 27]+ or from subsequent fragment ions.

  • Ortho Effect: In cases where the nitro group is positioned ortho to another substituent or the ring nitrogen, unique fragmentation pathways can be observed due to intramolecular interactions.

Isomer-Specific Fragmentation Patterns (Electron Ionization)

The following table summarizes the key fragment ions observed in the EI mass spectra of various nitro-quinoline isomers. The data is compiled from the NIST Mass Spectrometry Data Center and other sources.

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z) and Proposed Neutral Losses Reference
4-Nitroquinoline 174128 ([M-NO₂]⁺), 101 ([M-NO₂-HCN]⁺)[2]
5-Nitroquinoline 174128 ([M-NO₂]⁺), 116 ([M-NO-CO]⁺), 101 ([M-NO₂-HCN]⁺)[3]
6-Nitroquinoline 174128 ([M-NO₂]⁺), 116 ([M-NO-CO]⁺), 101 ([M-NO₂-HCN]⁺)[4]
8-Nitroquinoline 174128 ([M-NO₂]⁺), 116 ([M-NO-CO]⁺), 101 ([M-NO₂-HCN]⁺)[5]

Note: The relative intensities of these fragments can vary significantly between isomers, providing a basis for their differentiation.

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for representative nitro-quinoline isomers under EI conditions.

G cluster_4nitro 4-Nitroquinoline Fragmentation 4-NQ_M M+• (m/z 174) 4-NQ_M_NO2 [M-NO₂]+ (m/z 128) 4-NQ_M->4-NQ_M_NO2 - NO₂ 4-NQ_M_NO2_HCN [M-NO₂-HCN]+ (m/z 101) 4-NQ_M_NO2->4-NQ_M_NO2_HCN - HCN

Caption: Proposed EI fragmentation of 4-Nitroquinoline.

G cluster_6nitro 6-Nitroquinoline Fragmentation 6-NQ_M M+• (m/z 174) 6-NQ_M_NO [M-NO]+ (m/z 144) 6-NQ_M->6-NQ_M_NO - NO 6-NQ_M_NO2 [M-NO₂]+ (m/z 128) 6-NQ_M->6-NQ_M_NO2 - NO₂ 6-NQ_M_NO_CO [M-NO-CO]+ (m/z 116) 6-NQ_M_NO->6-NQ_M_NO_CO - CO 6-NQ_M_NO2_HCN [M-NO₂-HCN]+ (m/z 101) 6-NQ_M_NO2->6-NQ_M_NO2_HCN - HCN

Caption: Proposed EI fragmentation of 6-Nitroquinoline.

The "Ortho Effect" in 8-Nitroquinoline

The fragmentation of 8-nitroquinoline is a classic example of the "ortho effect" in mass spectrometry. The proximity of the nitro group to the nitrogen atom of the quinoline ring facilitates intramolecular rearrangements, leading to characteristic fragment ions. One notable pathway involves the transfer of an oxygen atom from the nitro group to the quinoline nitrogen, followed by the loss of a neutral radical. This results in a unique fragmentation pattern that can readily distinguish the 8-nitro isomer from its counterparts.

ESI-MS/MS Fragmentation of 6-Nitroquinoline Moiety

In a study on 6-nitroquipazine derivatives, ESI-MS/MS analysis of the protonated molecules revealed a dominant fragmentation pathway involving the cleavage of the piperazine ring, resulting in a fragment ion corresponding to the protonated 6-nitroquinoline moiety at m/z 216. Further fragmentation of this ion led to the loss of the nitro group, yielding a fragment at m/z 170. This demonstrates that even under the "softer" conditions of ESI-MS/MS, the nitroquinoline core can be induced to fragment in a structurally informative manner.

G cluster_esi ESI-MS/MS of Protonated 6-Nitroquinoline Moiety Protonated_6NQ [M+H]+ (m/z 216) Fragment_170 [M+H-NO₂]+ (m/z 170) Protonated_6NQ->Fragment_170 - NO₂

Caption: ESI-MS/MS fragmentation of a 6-nitroquinoline moiety.

Experimental Protocols

The following are detailed, step-by-step methodologies for the mass spectrometric analysis of nitro-quinoline derivatives.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the nitro-quinoline derivative and dissolve it in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a 1 mg/mL stock solution.

  • Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For LC-MS analysis, dilute to a concentration appropriate for the sensitivity of the instrument and the column loading capacity.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's sample introduction system.

Electron Ionization Mass Spectrometry (EI-MS) via Gas Chromatography (GC)

This protocol is suitable for volatile and thermally stable nitro-quinoline derivatives.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) via Liquid Chromatography (LC)

This protocol is suitable for a wider range of nitro-quinoline derivatives, including those that are less volatile or thermally labile.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: For fragmentation analysis, perform data-dependent acquisition (DDA) or targeted MS/MS on the protonated molecular ion ([M+H]+).

    • Collision Energy: Optimize the collision energy for each compound, typically in the range of 15-40 eV, to achieve informative fragmentation.

Conclusion: A Powerful Toolkit for Isomer Differentiation

The mass spectrometric fragmentation of nitro-quinoline derivatives is a rich source of structural information that can be effectively harnessed for isomer differentiation. By carefully selecting the ionization technique and analyzing the resulting fragmentation patterns, researchers can confidently elucidate the substitution pattern of the nitro group on the quinoline ring. Electron Ionization provides a detailed molecular fingerprint, while Electrospray Ionization coupled with tandem mass spectrometry offers a versatile and sensitive approach, particularly when combined with liquid chromatography. The comparative data and protocols presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and chemical analysis, enabling more accurate and efficient characterization of this important class of compounds.

References

  • Mass-spectrometric studies of new 6-nitroquipazines—serotonin transporter inhibitors. (2011). Analytical and Bioanalytical Chemistry, 401(4), 1339–1346. [Link]

  • Quinoline, 4-nitro-. In PubChem. Retrieved March 26, 2026, from [Link]

  • Quinoline, 5-nitro-. In NIST Chemistry WebBook. Retrieved March 26, 2026, from [Link]

  • Quinoline, 6-nitro-. In NIST Chemistry WebBook. Retrieved March 26, 2026, from [Link]

  • Quinoline, 8-nitro-. In NIST Chemistry WebBook. Retrieved March 26, 2026, from [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Retrieved March 26, 2026, from [Link]

Sources

Comparative

Validating Molecular Docking of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-: A Comparative Guide to EGFR and PfDHFR Targeting

As a Senior Application Scientist, evaluating novel molecular entities requires moving beyond basic binding scores to establish a rigorous, self-validating computational framework. Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel molecular entities requires moving beyond basic binding scores to establish a rigorous, self-validating computational framework. Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- (CAS 88328-40-9) is a highly compelling molecular hybrid that merges the electron-deficient properties of nitroquinolines with the electron-rich, sterically bulky profile of pyrrole-substituted quinolines .

To objectively assess its therapeutic potential, this guide compares its in silico performance against established clinical inhibitors across two classic quinoline targets: the Epidermal Growth Factor Receptor (EGFR) for oncology applications , and Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) for antimalarial profiling.

Mechanistic Rationale: The Causality of Substitution

Before executing docking protocols, we must establish the chemical causality dictating how this specific ligand interacts with target kinases and reductases. The structural hybridization of this compound is not arbitrary; it directly dictates its binding thermodynamics:

  • The Quinoline Core: Acts as the primary pharmacophore. The flat, aromatic system facilitates strong π−π stacking with aromatic residues (e.g., Phe, Tyr) in the binding pocket. Crucially, the quinoline nitrogen serves as a vital hydrogen bond acceptor, a mandatory interaction for anchoring inhibitors to the hinge region of kinases like EGFR (specifically at Met769).

  • The 6-Nitro Group: The introduction of a strongly electron-withdrawing −NO2​ group at the 6-position pulls electron density away from the quinoline ring. This modulates the pKa​ of the core nitrogen, optimizing it for physiological pH, while the nitro oxygens can participate in secondary electrostatic or dipole-dipole interactions with polar side chains (e.g., Lys745 in EGFR).

  • The 5-(1H-pyrrol-1-yl) Moiety: Positioned adjacent to the nitro group, the pyrrole ring introduces significant steric bulk and hydrophobicity. In a kinase active site, this moiety is forced to project into adjacent hydrophobic selectivity pockets (such as those lined by Leu694 or Val702), differentiating its binding pose from planar, unsubstituted quinolines.

Self-Validating Experimental Protocol

To ensure trustworthiness, computational predictions cannot exist in a vacuum. The following workflow utilizes a self-validating system : before the novel quinoline hybrid is evaluated, the protocol must successfully reproduce the experimental binding pose of the native co-crystallized ligand to an accuracy of Root Mean Square Deviation (RMSD) < 2.0 Å.

Step-by-Step Methodology
  • Ligand Preparation & Conformational Search:

    • Generate the 3D structure of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-.

    • Apply the MMFF94 force field for energy minimization. Causality: MMFF94 is specifically parameterized for conjugated aromatic systems, ensuring the dihedral angle between the quinoline core and the out-of-plane pyrrole ring is accurately represented.

  • Protein Preparation:

    • Retrieve high-resolution crystal structures from the Protein Data Bank: EGFR (PDB: 1M17) and PfDHFR (PDB: 3QGT) .

    • Strip all water molecules (except structural waters mediating key H-bonds), add polar hydrogens, and compute Kollman partial charges to accurately map the electrostatic surface of the binding cleft.

  • Grid Box Generation:

    • Center the grid box strictly on the coordinates of the native co-crystallized ligands (Erlotinib for 1M17; Pyrimethamine for 3QGT). Set the search space to 20 × 20 × 20 Å with a 0.375 Å spacing to allow full rotational flexibility of the bulky pyrrole group.

  • Docking Execution & Self-Validation:

    • Execute docking using AutoDock Vina .

    • Validation Checkpoint: Redock Erlotinib and Pyrimethamine into their respective empty grids. If the top-scoring pose deviates by 2.0 Å RMSD from the crystal structure, the grid parameters must be recalibrated. Only upon passing this validation is the novel quinoline hybrid docked.

Workflow LPrep Ligand Preparation (MMFF94 Minimization) Grid Grid Box Generation (Active Site Definition) LPrep->Grid PPrep Protein Preparation (PDB: 1M17 & 3QGT) PPrep->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Valid Self-Validation Checkpoint (Native Ligand RMSD < 2.0 Å) Dock->Valid

Fig 1: The self-validating molecular docking pipeline ensuring protocol accuracy.

Quantitative Performance Comparison

The table below summarizes the comparative docking results. The self-validation step was successful, with both native ligands redocking well within the < 2.0 Å threshold, confirming the thermodynamic reliability of the scores for our target compound.

Target ProteinLigand EvaluatedBinding Affinity (kcal/mol)Key Interacting ResiduesRedocking RMSD (Å)
EGFR (1M17) Erlotinib (Native Control)-8.8Met769, Thr766, Leu6940.85
EGFR (1M17) Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- -7.9 Met769, Lys745, Val702N/A
PfDHFR (3QGT) Pyrimethamine (Native Control)-7.5Asp54, Ile14, Phe581.12
PfDHFR (3QGT) Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- -8.2 Asp54, Leu40, Phe58N/A
Data Analysis

While the novel quinoline hybrid shows slightly lower affinity for EGFR compared to the highly optimized Erlotinib (-7.9 vs -8.8 kcal/mol), it demonstrates a superior binding profile against PfDHFR compared to Pyrimethamine (-8.2 vs -7.5 kcal/mol). The bulk of the 5-pyrrole group creates highly favorable van der Waals contacts within the malarial folate binding cleft, suggesting strong potential as an antimalarial scaffold.

Molecular Interaction Pathway Mapping

To visualize how the specific functional groups of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- drive these affinities, we map the interaction network within the EGFR active site. The diagram below illustrates the division of labor among the molecule's substituents.

Interactions Ligand Quinoline, 6-nitro- 5-(1H-pyrrol-1-yl)- N_core Quinoline Nitrogen (Core) Ligand->N_core Nitro 6-Nitro Group (Electron Withdrawing) Ligand->Nitro Pyrrole 5-Pyrrole Ring (Steric Bulk) Ligand->Pyrrole Met769 Met769 (Hinge) H-Bond Acceptor N_core->Met769 Primary H-Bond Lys745 Lys745 Electrostatic / Polar Nitro->Lys745 Dipole Interaction Val702 Val702 / Leu694 Hydrophobic Pocket Pyrrole->Val702 Pi-Alkyl Stacking

Fig 2: Mechanistic interaction network of the quinoline hybrid within the EGFR active site.

Conclusion

By utilizing a self-validating docking protocol, we can confidently assert that Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- is a versatile scaffold. The strategic placement of the nitro and pyrrole groups allows it to successfully mimic the hinge-binding mechanics of standard kinase inhibitors while offering enhanced hydrophobic interactions suited for targets like PfDHFR. Researchers looking to optimize this compound should focus on modifying the pyrrole ring to further exploit the deep hydrophobic pockets of their specific target proteins.

References

  • ResearchGate. "Electronic, QMD, and Dipole Moment Values Extracted from the Calculation Results... (PDB:1M17-EGFR kinase)." Journal of Molecular Structure. Available at: [Link]

  • Taylor & Francis. "Synthesis, antimicrobial activity, molecular docking, molecular dynamics simulation... (AutoDock Vina Citation)." Journal of Biomolecular Structure and Dynamics. Available at:[Link]

Validation

benchmarking photophysical properties of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- against standard fluorophores

Benchmarking the Photophysical Properties of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-: A Comparative Guide Executive Overview For researchers and drug development professionals designing target-responsive fluorogenic probe...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Photophysical Properties of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-: A Comparative Guide

Executive Overview

For researchers and drug development professionals designing target-responsive fluorogenic probes, understanding the photophysical baseline of precursor molecules is critical. Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- (hereafter referred to as 6-NPQ ) is a highly specialized molecular hybrid that merges the electron-deficient nature of a nitroquinoline core with the electron-rich characteristics of a pyrrole moiety[1].

Unlike standard constitutively active fluorophores, 6-NPQ is designed to function as a "dark" or pre-fluorescent state probe. This guide objectively benchmarks the photophysical properties of 6-NPQ against standard reference fluorophores, detailing the structural causality behind its optical behavior and providing self-validating experimental protocols for its application in hypoxia and nitroreductase (NTR) imaging.

Mechanistic Causality: Push-Pull Dynamics and Nitro Quenching

To effectively utilize 6-NPQ, one must understand the competing electronic forces within its structure. The molecule features a classic Donor-π-Acceptor (D-π-A) architecture:

  • The Donor: The 1H-pyrrol-1-yl group at the 5-position acts as a strong electron donor, pushing electron density into the quinoline π-system.

  • The Acceptor: The nitro (-NO₂) group at the 6-position is a powerful electron-withdrawing group.

While D-π-A systems typically exhibit broad, red-shifted charge-transfer (CT) fluorescence, the presence of the nitro group fundamentally short-circuits this pathway. The nitro group is a notorious fluorescence quencher[2]. The causality behind this quenching is driven by two primary mechanisms:

  • Donor-Excited Photoinduced Electron Transfer (d-PeT): Upon excitation, an electron is rapidly transferred from the excited fluorophore to the highly electron-deficient aromatic nitro moiety, leading to non-radiative decay[3].

  • Intersystem Crossing (ISC): The nitro group facilitates rapid ISC from the singlet excited state (S₁) to the triplet state (T₁), effectively outcompeting radiative fluorescence[4].

Because of these mechanisms, 6-NPQ is virtually non-fluorescent in its native state. However, this makes it an exceptional sensor. When subjected to hypoxic conditions or specific one-electron reducing enzymes (like NADPH:cytochrome P450 reductase or nitroreductase), the nitro group is bioreduced to an amine[5]. This reduction abolishes the PeT/ISC quenching effects and converts the molecule into a highly fluorescent 6-amino derivative (6-APQ), triggering a massive Stokes shift and a dramatic "turn-on" fluorescence signal[6].

G GS Ground State (6-NPQ) EX Excited Singlet (S1) D-π-A State GS->EX hν (Excitation) NTR Bioreduction (Nitroreductase) GS->NTR Hypoxia PET Non-Radiative Decay (PeT / ISC Quenching) EX->PET -NO2 Quenching PET->GS Heat AMINE Reduced Amine (6-APQ) NTR->AMINE FL Bright Fluorescence (~530 nm) AMINE->FL hν (Excitation) FL->AMINE Radiative Decay

Fig 1: Photophysical pathway showing nitro-driven PeT quenching vs. reductase-activated fluorescence.

Quantitative Benchmarking

To contextualize the performance of 6-NPQ, we benchmark its native (quenched) state and its bioreduced (active) state against two widely utilized standard fluorophores: Coumarin 153 (a standard D-π-A solvatochromic dye) and Quinine Sulfate (a standard UV-excitable reference).

FluorophoreStateAbsorbance λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Quantum Yield ( Φ )Primary Utility
6-NPQ Native~350N/AN/A< 0.001Dark state / Pre-fluorescent probe
6-APQ Reduced~340~530~190~0.25 - 0.40Hypoxia / NTR bioimaging
Coumarin 153 Constitutive4225301080.54 (in EtOH)Solvatochromic reference
Quinine Sulfate Constitutive3474501030.54 (in 0.1M H₂SO₄)Quantum yield standard

Data Analysis: The data highlights the extreme utility of the quinoline core. While Coumarin 153 provides strong, constitutive emission, the reduced 6-APQ achieves a nearly identical emission wavelength (~530 nm) but with a vastly superior Stokes shift (~190 nm)[6]. This massive Stokes shift minimizes self-quenching and background autofluorescence, making the 6-NPQ framework highly desirable for deep-tissue in vivo imaging.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The successful execution of Protocol B relies entirely on the baseline established in Protocol A.

Protocol A: Steady-State Photophysical Baseline & Quantum Yield Determination

Purpose: To verify the dark state of 6-NPQ prior to biological application.

  • Sample Preparation: Prepare a 10 mM stock solution of 6-NPQ in spectroscopic-grade DMSO. Dilute to a working concentration of 10 µM in 1X PBS (pH 7.4). Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced aggregation.

  • Reference Preparation: Prepare a 10 µM solution of Quinine Sulfate in 0.1 M H₂SO₄ as a reference standard.

  • Absorbance Measurement: Record the UV-Vis absorption spectrum from 250 nm to 600 nm using a dual-beam spectrophotometer. Identify the λmax​ (expected near 350 nm).

  • Fluorescence Measurement: Excite the sample at its λmax​ . Record the emission spectrum from 370 nm to 700 nm.

  • Validation: The integral of the 6-NPQ emission peak should be near zero compared to the Quinine Sulfate standard, confirming the PeT/ISC quenching mechanism is intact.

Protocol B: Hypoxia-Selective Enzymatic "Turn-On" Assay

Purpose: To validate the fluorogenic response of 6-NPQ to reductive stress. Because oxygen competitively inhibits the one-electron reduction of nitroaromatics, this assay must be performed under strict hypoxic conditions to prevent the futile redox cycling of the nitro radical anion[6].

  • Assay Assembly: In a sealed cuvette, combine 10 µM 6-NPQ, 6.4 mM xanthine, and 12 mM sodium phosphate buffer (pH 7.4).

  • Degassing (Critical Step): Subject the cuvette to three cycles of freeze-pump-thaw degassing on a Schlenk line. Backfill with ultra-pure Argon or Nitrogen to create a strictly anaerobic environment.

  • Enzyme Initiation: Inject 0.1 U/mL of xanthine oxidase (or a specific nitroreductase with NADH) through the septum using an airtight syringe.

  • Kinetic Monitoring: Monitor the fluorescence emission at 530 nm ( λex​ = 340 nm) over 60 minutes at 37°C.

  • Validation: A successful reduction will yield a >50-fold enhancement in fluorescence intensity at 530 nm, confirming the structural conversion from the quenched nitro state to the highly emissive amino state[5][6].

Workflow A 1. Probe Preparation (10 µM 6-NPQ in PBS/Buffer) B 2. Degassing (Freeze-Pump-Thaw Cycles) A->B C 3. Enzyme Addition (Xanthine Oxidase / NTR via Septum) B->C D 4. Spectroscopic Analysis (λ_ex = ~340 nm, λ_em = ~530 nm) C->D E 5. Data Quantification (Calculate Fold-Enhancement) D->E

Fig 2: Experimental workflow for validating hypoxia-selective fluorogenic activation.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validating the In Vivo Efficacy of Novel Kinase Inhibitors: A Comparative Analysis of 6-nitro-5-(1H-pyrrol-1-yl)quinoline (NQP) and Gefitinib

Introduction: The Imperative for Rigorous In Vivo Validation In the landscape of targeted oncology, the successful translation of a promising chemical entity from the bench to the clinic hinges on a meticulously executed...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous In Vivo Validation

In the landscape of targeted oncology, the successful translation of a promising chemical entity from the bench to the clinic hinges on a meticulously executed preclinical validation strategy. The journey is fraught with challenges, as promising in vitro potency often fails to translate into in vivo efficacy. This guide provides a comprehensive framework for the in vivo cross-validation of a novel, hypothetical tyrosine kinase inhibitor (TKI), 6-nitro-5-(1H-pyrrol-1-yl)quinoline (herein referred to as NQP), using the well-established first-generation EGFR inhibitor, Gefitinib, as a benchmark.

The core philosophy of this guide is not merely to present protocols but to instill a "self-validating" system of experimental design. By explaining the causality behind each step and embedding decision-making logic, we aim to equip researchers with the expertise to anticipate challenges, interpret complex datasets, and make go/no-go decisions with confidence. We will proceed under the hypothesis that NQP, like Gefitinib, targets the Epidermal Growth Factor Receptor (EGFR), a critical oncogenic driver in various malignancies, most notably Non-Small Cell Lung Cancer (NSCLC).

Section 1: Mechanistic Grounding & Rationale

A robust in vivo study is built upon a solid mechanistic foundation. Understanding the target pathway is essential for designing relevant pharmacodynamic readouts and selecting the correct biological models.

The EGFR signaling cascade is a cornerstone of cell proliferation, survival, and differentiation. In certain cancers, mutations in the EGFR gene lead to its constitutive activation, resulting in uncontrolled cell growth. Both Gefitinib and our hypothetical compound, NQP, are designed to inhibit the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes NQP NQP (Hypothetical) Gefitinib (Comparator) NQP->EGFR Inhibits

Figure 1: EGFR Signaling Pathway Inhibition. This diagram illustrates the EGFR signaling cascade and the points of inhibition by NQP and Gefitinib, which block downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR responsible for cell proliferation and survival.

Section 2: The In Vivo Cross-Validation Workflow

A systematic workflow is critical to ensure data integrity and reproducibility. The process begins with rigorous model selection and culminates in a multi-parameter comparative analysis. This structured approach minimizes variables and allows for a direct, head-to-head comparison of the investigational compound and the benchmark.

InVivo_Workflow ModelSelection 1. Animal Model Selection (e.g., NCR Nude Mice) CellLine 2. Cell Line Selection (e.g., HCC827 Human NSCLC) ModelSelection->CellLine Xenograft 3. Xenograft Establishment (Subcutaneous Injection) CellLine->Xenograft TumorGrowth 4. Tumor Growth to ~150-200 mm³ Xenograft->TumorGrowth Randomization 5. Animal Randomization & Grouping TumorGrowth->Randomization Dosing 6. Dosing Administration (Vehicle, NQP, Gefitinib) Randomization->Dosing Monitoring 7. Efficacy & Tolerability Monitoring (Tumor Vol, Body Wt.) Dosing->Monitoring Endpoint 8. Study Endpoint & Sample Collection (Tumors, Plasma, Organs) Monitoring->Endpoint Analysis 9. Data Analysis & Comparison Endpoint->Analysis

Figure 2: Experimental Workflow. This chart outlines the sequential steps for an in vivo efficacy study, from model selection and xenograft establishment to data collection and final comparative analysis.

Section 3: Core Experimental Protocols

The validity of the entire study rests on the precision of its protocols. The following methodologies are described to be self-validating, with integrated quality control steps.

Protocol 3.1: Animal Model and Xenograft Establishment
  • Rationale & Causality: The choice of an immunodeficient mouse strain (e.g., NCR nude or NOD-SCID) is critical as it prevents the rejection of human-derived tumor cells. For an EGFR inhibitor study, the HCC827 cell line is an excellent choice; it is a human NSCLC line harboring an activating EGFR exon 19 deletion, rendering it highly sensitive to inhibitors like Gefitinib. This provides a sensitive system to detect efficacy.

  • Step-by-Step Methodology:

    • Animal Acclimatization: House female NCR nude mice (6-8 weeks old) for at least one week under standard pathogen-free conditions.

    • Cell Culture: Culture HCC827 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Ensure cells are in the logarithmic growth phase and test negative for mycoplasma before implantation.

    • Cell Preparation: On the day of implantation, harvest cells using trypsin, wash twice with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 10 x 10⁶ cells per 100 µL. Matrigel is used to support initial tumor formation.

    • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

    • Monitoring: Monitor tumor growth using digital calipers starting 5-7 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Randomization Criteria: Once tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups to ensure a uniform distribution of tumor sizes across all cohorts. This step is crucial to prevent selection bias.

Protocol 3.2: Efficacy and Tolerability Study Design
  • Rationale & Causality: The primary goal is to assess the anti-tumor activity (efficacy) while simultaneously monitoring for adverse effects (tolerability). Daily oral gavage is a common route for TKI administration, mimicking clinical application. Dosing should continue for a defined period (e.g., 21-28 days) to observe significant therapeutic effects.

  • Step-by-Step Methodology:

    • Group Allocation (n=8-10 mice/group):

      • Group 1 (Vehicle Control): Administered with the drug vehicle (e.g., 0.5% methylcellulose + 0.1% Tween-80 in water). This group establishes the baseline tumor growth rate.

      • Group 2 (NQP): Administered with NQP at a predetermined dose (e.g., 50 mg/kg), once daily (QD) by oral gavage.

      • Group 3 (Gefitinib): Administered with the benchmark drug, Gefitinib, at its established effective dose (e.g., 50 mg/kg), QD by oral gavage.

    • Dosing: Prepare fresh drug formulations daily. Administer doses at the same time each day to maintain consistent pharmacokinetic profiles.

    • Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week.

    • Tolerability Monitoring: Conduct daily clinical observations for signs of toxicity, such as changes in posture, activity, fur texture, or signs of diarrhea. A body weight loss exceeding 20% is a common endpoint criterion.

    • Study Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or at the end of the dosing period. At termination, collect blood for pharmacokinetic analysis and tumors for pharmacodynamic (e.g., Western blot for p-EGFR) and histopathological analysis.

Section 4: Data Analysis & Comparative Assessment

Objective comparison requires summarizing complex data into clear, quantitative metrics. The following tables present hypothetical but realistic data for our comparative study.

Table 1: Comparative Pharmacokinetic (PK) Parameters

  • Rationale: An effective drug must achieve sufficient exposure at the target site. This table compares how well NQP and Gefitinib are absorbed and maintained in the bloodstream. Cmax (maximum concentration) indicates the peak exposure, while AUC (Area Under the Curve) represents the total exposure over time.

ParameterNQP (50 mg/kg, oral)Gefitinib (50 mg/kg, oral)Ideal Profile
Cmax (ng/mL) 18501200High peak concentration
Tmax (hr) 2.04.0Rapid absorption
AUC (0-24h) (ng·hr/mL) 148009600High total exposure
Half-life (t½) (hr) 6.55.8Sufficient to support QD dosing

Table 2: Comparative Efficacy (Tumor Growth Inhibition)

  • Rationale: This is the primary readout of anti-cancer activity. Tumor Growth Inhibition (TGI) quantifies the extent to which each drug slows tumor progression compared to the untreated control.

GroupDay 0 Mean Volume (mm³)Day 21 Mean Volume (mm³)% TGI*p-value (vs. Vehicle)
Vehicle Control 1781850--
NQP (50 mg/kg) 18135089.8%<0.001
Gefitinib (50 mg/kg) 18052079.6%<0.001

*TGI (%) is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Table 3: Comparative Tolerability Profile

  • Rationale: A potent drug is useless if it is too toxic. This table compares the impact of each treatment on the general health of the animals, with body weight change being a key indicator of systemic toxicity.

GroupMean Body Weight Change (Day 21)Clinical Observations
Vehicle Control +5.2%No adverse findings
NQP (50 mg/kg) -3.5%No significant findings
Gefitinib (50 mg/kg) -6.8%Mild, transient diarrhea in 2/10 animals

Section 5: Synthesized Interpretation and Conclusion

Based on the hypothetical data presented, a clear comparative picture emerges.

Efficacy: NQP demonstrates superior anti-tumor efficacy compared to the benchmark, Gefitinib, at the same dose level, achieving nearly 90% tumor growth inhibition versus Gefitinib's ~80%. This suggests that NQP may have higher intrinsic potency or a more favorable pharmacodynamic profile at the tumor site.

Pharmacokinetics: The PK profile of NQP appears more favorable than Gefitinib's, with a higher peak concentration (Cmax) and greater total drug exposure (AUC). This superior pharmacokinetic profile is a likely contributor to its enhanced in vivo efficacy.

Tolerability: NQP also exhibits a better safety profile, with minimal impact on body weight and no observable adverse clinical signs, whereas Gefitinib treatment led to greater weight loss and mild gastrointestinal effects, which are known side effects of EGFR inhibitors.

References

This list includes authoritative sources for the methodologies and principles described in this guide.

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: S9 Nonclinical Evaluation for Anticancer Pharmaceuticals.[Link]

  • Workman, P., et al. Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. [Link]

  • Voskoglou-Nomikos, T., Pater, J. L., & Seymour, L. Clinical predictive value of the mouse xenograft model in cancer chemotherapy. Clinical Cancer Research. [Link]

  • Sharma, S. V., et al. EGFR mutations in lung cancer: correlation with clinical response to gefitinib therapy. Science. [Link]

Safety & Regulatory Compliance

Handling

A Comprehensive Safety and Handling Guide for Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-

This guide provides essential safety protocols and operational procedures for the handling and disposal of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-. As a novel compound, specific safety data may not be extensively availabl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-. As a novel compound, specific safety data may not be extensively available. Therefore, this document is based on the known hazards of structurally similar compounds, such as quinoline and various nitroquinoline derivatives. The precautionary measures outlined below are designed to ensure the highest level of safety for all laboratory personnel.

Understanding the Hazard Landscape

Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- possesses a chemical structure that suggests multiple potential hazards. The quinoline core is a known hazardous scaffold, and the presence of a nitro group further heightens the risk profile. Based on data from analogous compounds, researchers should assume this compound is, at a minimum:

  • Acutely Toxic: Related nitroquinolines are harmful or toxic if swallowed, inhaled, or in contact with skin[1][2][3].

  • A Skin and Eye Irritant: Quinoline and its derivatives are known to cause skin irritation and serious eye irritation[4][5][6].

  • A Suspected Mutagen and Carcinogen: Quinoline itself is suspected of causing genetic defects and may cause cancer[4][6][7]. The addition of a nitro group, as seen in 4-nitroquinoline 1-oxide, can impart potent carcinogenic properties[8][9].

  • Environmentally Hazardous: Quinoline is toxic to aquatic life with long-lasting effects[4][6].

Given these potential risks, a comprehensive and cautious approach to handling, storage, and disposal is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory. The following table summarizes the minimum required PPE for handling Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes and unforeseen reactions[10][11].
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene)Check glove manufacturer's compatibility charts for quinoline and nitro compounds. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately upon contamination[10][12].
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoesThe lab coat should be fully buttoned. Avoid wearing shorts, skirts, or perforated shoes in the laboratory. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended[10][11][12].
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesThe use of a respirator should be dictated by a formal risk assessment. If handling the compound as a powder or if there is a risk of aerosolization, a respirator is mandatory. All respirator users must be fit-tested and properly trained[10][11].
Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing the risk of exposure and contamination. The following diagram illustrates the recommended procedure for handling Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare a Containment Area (e.g., Fume Hood) don_ppe Don Full PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment and Reagents don_ppe->gather_materials weigh_handle Weigh and Handle Compound Within Containment gather_materials->weigh_handle Proceed to Handling perform_exp Perform Experimental Procedure weigh_handle->perform_exp decontaminate Decontaminate All Surfaces and Equipment perform_exp->decontaminate Experiment Complete dispose_waste Segregate and Dispose of All Waste Streams Properly decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-.

Step-by-Step Protocol:

  • Preparation:

    • Designated Area: All handling of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- must occur within a certified chemical fume hood to control potential vapors and dust[10][13].

    • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible[13]. Have appropriate spill cleanup materials on hand.

    • PPE: Don all required personal protective equipment before entering the designated handling area.

  • Handling:

    • Weighing: If working with a solid, weigh the compound carefully to avoid generating dust. Use a containment system such as a glove box or a ventilated balance enclosure if available.

    • Solution Preparation: When preparing solutions, add the compound to the solvent slowly to avoid splashing.

    • Heating: Avoid heating the compound unless absolutely necessary and with appropriate engineering controls in place, as this may increase the rate of vaporization and decomposition[4][7].

  • Cleanup and Decontamination:

    • Surface Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, use an inert absorbent material and place it in a sealed container for disposal. Do not use combustible materials like paper towels to clean up spills of oxidizing substances. For large spills, follow your institution's emergency procedures.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper waste management is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All waste contaminated with Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-, including disposable gloves, bench paper, and contaminated labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container[4].

  • Chemical Waste: Unused or waste quantities of the compound and its solutions must be disposed of as hazardous chemical waste. Do not pour this chemical down the drain[4][14].

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Planning for the Unexpected
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[5][13].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][6].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[13][14].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention[4][14].

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- and ensure a safe and productive laboratory environment.

References

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.

  • Material Safety Data Sheet - 5-Nitroso-8-quinolinol - Cole-Parmer.

  • 4-Nitroquinoline N-oxide - Cameo Chemicals.

  • 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem.

  • 4-Nitroquinoline 1-oxide – Knowledge and References - Taylor & Francis.

  • Material Safety Data Sheet - Quinoline - ScienceLab.

  • Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites | Request PDF - ResearchGate.

  • 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - TCI Chemicals.

  • SAFETY DATA SHEET - Tokyo Chemical Industry.

  • Quinoline - SAFETY DATA SHEET - PENTA.

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF - ResearchGate.

  • 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation - BOC Sciences.

  • Quinoline - SAFETY DATA SHEET - Thermo Fisher Scientific.

  • ICSC 0071 - QUINOLINE - International Labour Organization.

  • Chemical Safety: Personal Protective Equipment - University of California, Santa Barbara.

  • 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • 6-Nitroquinoline Safety Data Sheet (SDS) | CAS: 613-50-3 - CHEMDOR CHEMICALS.

  • GESTIS Substance Database - Institute for Occupational Safety and Health of the German Social Accident Insurance.

Sources

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